Synthesis and Characterization of Diisopropyl Phenylphosphonate: A Comprehensive Technical Guide
Executive Summary Diisopropyl phenylphosphonate (CAS: 7237-16-3) is a critical organophosphorus building block utilized extensively in the development of transition-metal ligands, flame retardants, and as a model simulan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diisopropyl phenylphosphonate (CAS: 7237-16-3) is a critical organophosphorus building block utilized extensively in the development of transition-metal ligands, flame retardants, and as a model simulant in the study of nerve agent decontamination. Because the direct formation of carbon-phosphorus (C-P) bonds poses significant thermodynamic and kinetic challenges, selecting the correct synthetic pathway is paramount. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and robust analytical characterization data to guide researchers in the efficient preparation of this compound.
Mechanistic Causality & Synthetic Strategies
The synthesis of aryl phosphonates fundamentally diverges from standard alkyl phosphonate synthesis. The traditional Michaelis-Arbuzov reaction—which relies on the nucleophilic attack of a phosphite onto an alkyl halide—fails or requires excessively harsh conditions when applied to unactivated aryl halides due to the sp² hybridization of the carbon and the electron-rich nature of the aromatic ring.
To overcome this, two primary causal pathways are employed in modern laboratories:
Pathway A: The Palladium-Catalyzed Hirao Cross-Coupling
When starting from simple aryl halides (e.g., iodobenzene), transition-metal catalysis is mandatory to force the C-P bond formation. The utilizes a Pd(0) catalyst to undergo oxidative addition into the Ar-X bond[1]. The causality behind the reagent selection is specific:
Ligand Choice (dppf): A bidentate ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) stabilizes the Pd(II) intermediate, preventing premature catalyst degradation.
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized to neutralize the hydrogen halide generated during the ligand exchange step, driving the reductive elimination of the target phosphonate without hydrolyzing the ester groups[1].
Pathway B: Nucleophilic Esterification
If the C-P bond is already established (e.g., using phenylphosphonic dichloride), the synthesis simplifies to a nucleophilic acyl substitution. By treating the dichloride with excess isopropanol in the presence of an amine base, the P-Cl bonds are rapidly converted to P-O bonds. Triethylamine (Et₃N) acts as an acid scavenger, precipitating as a chloride salt to thermodynamically drive the reaction forward and prevent acid-catalyzed side reactions[2],[3].
Synthetic Workflows
The following diagrams map the logical progression and catalytic cycles of the discussed synthetic routes.
Fig 1. Divergent synthetic pathways for diisopropyl phenylphosphonate preparation.
Fig 2. Catalytic cycle of the Pd-catalyzed Hirao cross-coupling reaction.
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen three times. Causality: Pd(0) intermediates are highly oxygen-sensitive; rigorous degassing prevents catalyst deactivation.
Reagent Addition: Add the solvent (CH₃CN), followed by diisopropyl phosphite, iodobenzene, and DIPEA. Stir for 5 minutes at room temperature.
Catalyst Introduction: Add Pd(OAc)₂ and dppf.
Thermal Activation: Heat the solution to reflux (in CH₃CN) or 110 °C (in DMF) for 24 hours under a continuous nitrogen atmosphere[1].
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active iodobenzene spot confirms the progression of the cross-coupling.
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Nucleophilic Esterification of Phenylphosphonic Dichloride
This route is highly scalable and avoids the use of expensive transition metals[2],[3].
Preparation: Dissolve isopropanol and Et₃N in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
Controlled Addition: Dissolve phenylphosphonic dichloride in 10 mL of DCM and add it dropwise to the chilled solution over 30 minutes. Causality: The reaction is highly exothermic; dropwise addition at 0 °C prevents thermal degradation and the formation of side products.
Validation Checkpoint: A thick white precipitate (triethylammonium chloride) will form immediately upon addition. This is a self-validating visual cue that the nucleophilic substitution is successfully occurring.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Workup: Filter the white precipitate through a Celite pad and wash with cold DCM. Concentrate the filtrate under reduced pressure.
Purification: Distill the crude oil under high vacuum to yield pure diisopropyl phenylphosphonate.
Analytical Characterization Data
Rigorous characterization is required to confirm the structural integrity of the synthesized compound. The tables below summarize the expected quantitative analytical data based on established literature[1],[4],[5].
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
Solvent: CDCl₃. The large ¹³C-¹¹P coupling constant (188 Hz) is the definitive marker of a direct C-P bond.
Nucleus
Frequency
Chemical Shift (δ, ppm)
Multiplicity & Coupling Constants (J in Hz)
Assignment
¹H NMR
300/400 MHz
7.82
dd, J = 13.5, 6.6 Hz, 2H
Aromatic ortho-H
7.53 – 7.49
m, 1H
Aromatic para-H
7.47 – 7.40
m, 2H
Aromatic meta-H
4.75 – 4.63
m, 2H
-CH (CH₃)₂
1.37
d, J = 6.6 Hz, 6H
-CH(CH₃ )₂
1.22
d, J = 6.6 Hz, 6H
-CH(CH₃ )₂
¹³C NMR
75/100 MHz
132.1
s, 1C
Aromatic para-C
131.7
d, J = 10.0 Hz, 2C
Aromatic ortho-C
130.0
d, J = 188.0 Hz, 1C
Aromatic C-P (ipso)
128.4
d, J = 15.0 Hz, 2C
Aromatic meta-C
70.7
d, J = 5.3 Hz, 2C
-C H(CH₃)₂
24.1, 23.8
d, J = 4.4 Hz / 4.6 Hz, 4C
-CH(C H₃)₂
Table 2: Phosphorus NMR and Mass Spectrometry
The ³¹P NMR shift is highly characteristic of dialkyl arylphosphonates.
Analytical Method
Observed Value
Theoretical/Calculated Value
Notes
³¹P NMR (121/162 MHz)
δ 16.5 – 17.6 (s)
N/A
Sharp singlet confirming a single phosphorus environment[1],[4].
The synthesis of diisopropyl phenylphosphonate can be achieved with high fidelity through either the palladium-catalyzed Hirao cross-coupling or the nucleophilic esterification of phenylphosphonic dichloride. The choice of pathway depends on precursor availability: the Hirao coupling offers unparalleled versatility for functionalized aryl halides, while esterification provides a rapid, scalable route for the unsubstituted phenyl derivative. By adhering to the mechanistic principles and self-validating checkpoints outlined in this guide, researchers can ensure high yields and exceptional product purity.
References
Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates
Source: National Institutes of Health (PMC)
URL:[Link]
Peptides and methods for deactivation of organophosphorus-based nerve agents and insecticides (WO2004052918A2)
Peptides and methods for deactivation of organophosphorus-based nerve agents and insecticides (US7348403B2)
Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H- Phosphonate Diesters
Source: Amazon Web Services (AWS Hosted Supplementary Data)
URL:[Link]
Diisopropyl Phenylphosphonate: Structural Profiling, Synthetic Methodologies, and Advanced Applications
As organophosphorus chemistry continues to evolve, the precise tuning of steric and electronic parameters in phosphonate esters has become paramount for applications ranging from transition metal catalysis to the develop...
Author: BenchChem Technical Support Team. Date: March 2026
As organophosphorus chemistry continues to evolve, the precise tuning of steric and electronic parameters in phosphonate esters has become paramount for applications ranging from transition metal catalysis to the development of chemical warfare countermeasures. Diisopropyl phenylphosphonate (CAS: 7237-16-3) stands out as a highly versatile building block. The bulky isopropyl moieties provide critical steric shielding to the phosphorus center, directly influencing its stability, coordination behavior, and hydrolysis kinetics compared to its lighter dimethyl or diethyl counterparts.
In this technical guide, we will dissect the physicochemical properties, self-validating synthetic protocols, and specialized applications of diisopropyl phenylphosphonate.
Physicochemical and Structural Profiling
To effectively utilize diisopropyl phenylphosphonate in complex synthetic workflows, one must understand its baseline physical and spectral characteristics. The presence of the phosphoryl (P=O) group acts as a strong hydrogen bond acceptor, while the dual isopropyl chains impart significant lipophilicity and steric bulk, rendering the molecule a stable, colorless oil at room temperature.
Quantitative Data Summary
Property
Value
Analytical Significance
Chemical Name
Diisopropyl phenylphosphonate
IUPAC Standard
CAS Number
7237-16-3
Registry Identification
Molecular Formula
C₁₂H₁₉O₃P
Elemental Composition
Molecular Weight
242.25 g/mol
Stoichiometric Calculations
Exact Mass
242.1072 g/mol
High-Resolution Mass Spectrometry (HRMS) targeting
The large J-coupling (188.2 Hz) confirms direct C-P bonding
Data synthesized from established spectroscopic libraries and cross-coupling literature [1][4].
Synthetic Methodologies for C-P Bond Construction
The synthesis of diisopropyl phenylphosphonate typically relies on the formation of the robust carbon-phosphorus (C-P) bond. Below are two advanced, field-proven methodologies, alongside a classical esterification route.
The is the gold standard for synthesizing aryl phosphonates. By utilizing a palladium catalyst, an aryl halide is cross-coupled with a dialkyl phosphite. The choice of Pd(OAc)₂ complexed with dppf (1,1′-Bis(diphenylphosphino)ferrocene) prevents the premature degradation of the catalyst and facilitates the reductive elimination step.
Step-by-Step Methodology:
Preparation: Oven-dry a Schlenk flask and purge with argon.
Reagent Loading: Charge the flask with Pd(OAc)₂ (1 mol%), dppf (1.5 mol%), and bromobenzene (1.0 equiv, typically 1 mmol).
Phosphite Addition: Add diisopropyl phosphite (1.2 equiv). The slight excess compensates for any trace moisture-induced hydrolysis.
Base Addition: Introduce a hindered base such as N,N-diisopropylethylamine (1.5 equiv) to facilitate the deprotonation of the coordinated phosphite without triggering unwanted nucleophilic attack on the isopropyl groups.
Reaction: Dissolve in anhydrous DMF (3 mL) and heat to 110 °C for 12–24 hours.
Self-Validating System: Monitor the reaction via ³¹P NMR. The starting diisopropyl phosphite exhibits a signal around δ 4–5 ppm with a massive JPH coupling (~700 Hz). A successful reaction is validated by the disappearance of this doublet and the emergence of a sharp singlet at δ 17.6 ppm, confirming the C-P bond formation [1].
Protocol B: Cobalt-Catalyzed Cross-Coupling with Arylboronic Acids
To bypass the toxicity and cost of palladium, recent advancements utilize . Here, zinc is used as a crucial reductant to maintain the active Co(I) catalytic species throughout the cycle.
Step-by-Step Methodology:
Preparation: In a 25 mL round-bottom flask, add phenylboronic acid (0.20 mmol).
Catalyst Complex: Add CoBr₂ (8 mol%), ter-pyridine ligand (10 mol%), and Zn powder (20 mol%). The ter-pyridine ligand provides the necessary electronic tuning to stabilize the cobalt center.
Solvent & Reactant: Add dry acetonitrile (6 mL) followed by diisopropyl phosphite (0.20 mmol).
Reaction: Stir at room temperature under an inert atmosphere for 24 hours.
Self-Validating System: Extract the product and run HRMS. The presence of the[M+Na]⁺ ion at m/z 265.0966 validates the successful coupling of the phenyl ring to the phosphonate core [2].
Fig 1: Primary synthetic pathways for Diisopropyl phenylphosphonate construction.
Applications in Chemical Biology and Materials Science
Nerve Agent Surrogate Modeling
One of the most highly specialized applications of diisopropyl phenylphosphonate is its use as an intermediate in the synthesis of. Live-agent testing of G-series nerve agents (like Sarin) is highly restricted. Researchers require safe, structurally accurate surrogates to test the efficacy of engineered deactivating peptides and countermeasures.
The Causality of the Isopropyl Group:
The isopropyl ester mimics the exact steric footprint of Sarin's O-isopropyl group. This ensures that when a deactivating enzyme or peptide interacts with the surrogate, the binding pocket dynamics accurately reflect real-world biological interactions.
Workflow for Surrogate Synthesis:
Basic Hydrolysis: Diisopropyl phenylphosphonate is subjected to controlled basic hydrolysis using NaOH. The steric bulk of the isopropyl groups ensures that only one ester bond is cleaved, yielding the monoester (isopropyl phenylphosphonic acid).
Fluorination: The monoester is treated with Diethylaminosulfur trifluoride (DAST) at -78 °C. DAST selectively replaces the hydroxyl group with a fluorine atom, generating the fluorophosphonate analog.
Validation: The final surrogate is validated via ¹⁹F NMR, looking for the characteristic doublet caused by ¹⁹F-¹³P coupling [3].
Fig 2: Workflow for synthesizing nerve agent analogs using Diisopropyl phenylphosphonate.
Catalysis and Flame Retardancy
Beyond biological modeling, the compound is utilized in transition metal catalysis. In olefin polymerization, phosphonate ligands coordinate to metal centers (e.g., Palladium). The steric hindrance provided by the diisopropyl groups shields the active catalytic site from premature deactivation, thereby increasing the turnover number (TON) of the catalyst. Furthermore, much like its diethyl counterpart, the high thermal stability and phosphorus content make it an excellent candidate for advanced flame retardant formulations, where it acts by promoting char formation and trapping high-energy radicals in the vapor phase.
Safety, Toxicity, and Handling Protocols
While diisopropyl phenylphosphonate is not a highly volatile nerve agent itself, it is a biologically active organophosphorus compound.
Toxicity: It exhibits moderate toxicity via intraperitoneal and intravenous routes. When heated to decomposition, it emits highly toxic vapors of phosphorus oxides (POx).
Handling: All synthetic manipulations, especially those involving DAST or cross-coupling catalysts, must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
Disposal: Waste containing phosphonate esters should be treated with an aqueous basic solution (e.g., 1M NaOH) to facilitate complete hydrolysis to the benign phosphonic acid before chemical waste disposal.
References
Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Cobalt Catalyzed C-P Bond Formation by Cross-Coupling of Boronic Acids with P(O)H Compounds in Presence of Zinc
Source: MDPI (Molecules)
URL:[Link]
Source: Google Patents (US7348403B2)
Electronic Supplementary Information (ESI): Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Foundational
Diisopropyl Phenylphosphonate: A Technical Guide to its Mechanism of Action
Abstract This technical guide provides a comprehensive overview of the mechanism of action of diisopropyl phenylphosphonate, a member of the organophosphate class of compounds. While specific kinetic data for diisopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of diisopropyl phenylphosphonate, a member of the organophosphate class of compounds. While specific kinetic data for diisopropyl phenylphosphonate is not extensively available in public literature, its mode of action can be confidently inferred from the well-established biochemistry of organophosphates. This document will detail the molecular interactions with its primary target, acetylcholinesterase (AChE), leading to enzyme inhibition and subsequent toxicological effects. Furthermore, this guide will present established experimental protocols for the characterization of acetylcholinesterase inhibitors, providing a framework for researchers and drug development professionals to investigate compounds of this nature.
Introduction: The Organophosphate Landscape
Organophosphorus compounds are a diverse group of chemicals with a broad range of applications, from pesticides and flame retardants to chemical warfare agents.[1][2][3] Their biological activity is primarily attributed to their ability to inhibit serine hydrolases, with acetylcholinesterase (AChE) being a critical target in the nervous system.[4][5] Diisopropyl phenylphosphonate, with its characteristic phosphonate structure, falls within this class of compounds. Understanding its mechanism of action is crucial for assessing its toxicological profile and for the development of potential countermeasures.
Core Mechanism: Acetylcholinesterase Inhibition
The primary mechanism of action of diisopropyl phenylphosphonate is the inhibition of acetylcholinesterase (AChE).[1][5] AChE is a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4][6] The termination of the acetylcholine signal is essential for proper nerve function.
The inhibition of AChE by organophosphates like diisopropyl phenylphosphonate is a multi-step process:
Formation of a Reversible Complex: The organophosphate molecule initially binds to the active site of AChE, forming a reversible Michaelis-Menten complex.
Phosphorylation of the Active Site: The phosphorus atom of the diisopropyl phenylphosphonate is electrophilic and is attacked by the nucleophilic serine residue (specifically, the hydroxyl group) in the active site of AChE.[5][7] This results in the formation of a stable, covalent phosphoryl-enzyme conjugate. The phenoxy group acts as a leaving group in this reaction.
Irreversible Inhibition: The resulting phosphorylated enzyme is catalytically inactive.[5] The covalent bond is significantly more stable than the acetylated intermediate formed during the normal hydrolysis of acetylcholine, leading to what is often described as irreversible inhibition.
The accumulation of acetylcholine in the synapse due to AChE inhibition leads to overstimulation of muscarinic and nicotinic receptors, resulting in a cholinergic crisis.[5] Symptoms can range from excessive salivation and lacrimation to muscle tremors, convulsions, respiratory distress, and ultimately, death.[1][5]
The "Aging" Phenomenon
A critical aspect of organophosphate-mediated AChE inhibition is the process of "aging."[1][7] This is a time-dependent dealkylation reaction of the phosphorylated enzyme conjugate.[4][7] In the case of diisopropyl phenylphosphonate, one of the isopropyl groups attached to the phosphorus atom is cleaved off.[7]
This dealkylation results in a negatively charged oxygen atom on the phosphorus, which can form a salt bridge with a protonated histidine residue in the active site.[7] This conformational change further stabilizes the phosphoryl-enzyme complex, making it resistant to reactivation by standard oxime antidotes like pralidoxime.[1][7] The rate of aging varies depending on the specific organophosphate, with some nerve agents causing aging within minutes.[7]
Figure 1: Mechanism of Acetylcholinesterase Inhibition and Aging by Diisopropyl Phenylphosphonate.
Toxicological Profile
While specific toxicological data for diisopropyl phenylphosphonate is sparse, the effects of the closely related compound, diisopropyl methylphosphonate (DIMP), have been studied. Animal studies on DIMP indicate that it can affect the blood and nervous systems at high levels of exposure.[1] Oral exposure to DIMP in animals has been shown to affect some liver enzymes, although it did not cause liver disease.[1] It is reasonable to extrapolate that diisopropyl phenylphosphonate would exhibit a similar toxicological profile, primarily driven by its anticholinesterase activity.
Used experimentally to model organophosphate poisoning.
Experimental Protocols for AChE Inhibition Assays
The characterization of acetylcholinesterase inhibitors is a critical step in toxicological assessment and drug development. The following section outlines a standard, widely used protocol for determining the inhibitory potency of a compound against AChE.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and high-throughput method for measuring AChE activity and its inhibition.[5]
Principle:
The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[5] The rate of color formation is directly proportional to AChE activity.
Materials:
Acetylcholinesterase (e.g., from human recombinant sources)
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.
Assay Setup:
In a 96-well plate, add buffer, AChE solution, and various concentrations of the test compound.
Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme.
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
Reaction Initiation and Measurement:
Add DTNB and ATCI to all wells to start the reaction.
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.
Data Analysis:
Calculate the rate of reaction for each inhibitor concentration.
Determine the percentage of inhibition relative to the control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Figure 2: Experimental Workflow for In Vitro AChE Inhibition Assay using the Ellman's Method.
Conclusion
References
A Comparative Analysis of Diisopropyl Paraoxon and Paraoxon-ethyl Inhibition of Acetylcholinesterase. (2025). Benchchem.
What is the mechanism of formation of aged acetylcholinesterase (AChE) complexes in the context of organophosphate exposure? (2025, July 28). Dr.Oracle.
Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC. (n.d.). NCBI.
Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish - PubMed. (1992, August 1). PubMed.
Comparative non-cholinergic neurotoxic effects of paraoxon and diisopropyl fluorophosphate (DFP) on human neuroblastoma and astrocytoma cell lines - PubMed. (2007, March 15). PubMed.
The comparative metabolism of diisopropyl methylphosphonate in mink and r
PUBLIC HEALTH STATEMENT - Toxicological Profile for Diisopropyl Methylphosphonate. (n.d.).
Application Notes and Protocols: Diisopropyl Phosphonate as a Flame Retardant in Polymers. (2025). Benchchem.
TOXICOLOGICAL PROFILE FOR DIISOPROPYL METHYLPHOSPHON
In vivo and in vitro effects of diisopropyl fluorophosphate and paraoxon on individual molecular forms of rat brain acetylcholinesterase - PubMed. (n.d.). PubMed.
Assessment of the delayed neurotoxic potential of isopropyl triphenylphosphate using a nontraditional testing str
Diisopropyl fluorophosph
Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC. (n.d.). NCBI.
Physiologically Based Pharmacokinetic and Pharmacodynamic Model for the Inhibition of Acetylcholinesterase by Diisopropylfluorophosph
CN104292502A - Diisopropyl phenylphosphinate (PPDI) flame retardant composition and application method thereof - Google Patents. (n.d.).
thermal stability and decomposition of Diisopropyl phenylphosphonate
Organophosphorus chemistry occupies a critical domain in both materials science and defense research. Among these compounds, Diisopropyl phenylphosphonate (DIPP) serves as a vital structural motif.
Author: BenchChem Technical Support Team. Date: March 2026
Organophosphorus chemistry occupies a critical domain in both materials science and defense research. Among these compounds, Diisopropyl phenylphosphonate (DIPP) serves as a vital structural motif. It is extensively utilized as a precursor in organic synthesis, a functional flame-retardant additive, and a less-toxic surrogate for chemical warfare agents (CWAs) like Sarin (GB) during neutralization studies[1][2].
Understanding the thermal stability and degradation kinetics of DIPP is paramount. Whether designing high-temperature polymer matrices or engineering metal-oxide catalysts for CWA decontamination, researchers must map the precise thermodynamic boundaries of this molecule.
This whitepaper provides an authoritative, in-depth analysis of the thermal decomposition mechanisms of DIPP, supported by self-validating experimental workflows and hyphenated analytical techniques.
Physicochemical Baselines of DIPP
Before investigating high-temperature degradation, it is necessary to establish the baseline physical properties of DIPP. The stability of the phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds dictates its behavior under thermal stress. The P-C bond in phenylphosphonates is highly resilient, often requiring drastic conditions to cleave, whereas the alkyl ester (P-O-C) linkages are the primary sites of thermal lability[1][3].
Table 1: Key Physicochemical Properties of Diisopropyl Phenylphosphonate
Property
Value
Scientific Implication
Molecular Formula
C₁₂H₁₉O₃P
Contains bulky isopropyl groups prone to steric relief via elimination.
| Flash Point | 267 °C | Indicates high thermal stability before auto-ignition in oxidative environments[4]. |
Mechanistic Causality of Thermal Degradation
The thermal decomposition of diisopropyl alkyl/aryl-phosphonates does not occur via random homolytic cleavage. Instead, it is a highly deterministic, unimolecular process driven by the thermodynamic stability of the phosphoryl (P=O) group and the steric hindrance of the isopropyl chains.
Based on established pyrolysis models for highly analogous compounds like Diisopropyl methylphosphonate (DIMP), the degradation of DIPP proceeds via a two-stage propene elimination mechanism [2].
Stage 1 & 2: Sequential Propene Elimination
At temperatures exceeding 200 °C, DIPP undergoes a McLafferty-type rearrangement. The highly electronegative phosphoryl oxygen acts as an intramolecular nucleophile, abstracting a hydrogen atom from the primary methyl group of the isopropyl moiety[2].
First Elimination : This occurs via a six-membered cyclic transition state, resulting in the cleavage of the C-O bond, the release of one molecule of propene (propylene) gas, and the formation of the monoester, isopropyl phenylphosphonic acid[2][5].
Second Elimination : As the temperature increases (~250–300 °C), the second isopropyl group undergoes the exact same cyclic elimination, releasing a second propene molecule and leaving behind pure phenylphosphonic acid[2].
Alternative Pathway: High Heating Rates
Expert Insight: The heating rate (
) fundamentally alters the reaction pathway. While slow heating favors the cyclic elimination of propene, ultra-high heating rates (e.g., flash pyrolysis at >10,000 °C/s) outpace the formation of the six-membered transition state. Under these conditions, an alternative pathway emerges where hydrogen is transferred from the tertiary carbon of the isopropyl group, yielding isopropanol alongside propene[2].
Stage 3: Condensed-Phase Char Formation
At temperatures above 350–400 °C, the residual phenylphosphonic acid begins to degrade. Unlike the clean elimination of the ester groups, this stage involves the condensation of phosphonic acid groups to form polyphosphonates and pyrophosphonates, releasing water[6][7]. Ultimately, the P-C bond breaks, releasing benzene and leaving behind a highly stable, carbonaceous phosphorus-rich char[8]. This char-forming capability is exactly why phenylphosphonates are highly prized as flame retardants[9][10].
Caption: Two-stage thermal degradation mechanism of DIPP via propene elimination and char formation.
Experimental Workflow: Hyphenated TGA-FTIR-MS
To validate the thermal degradation profile of DIPP, a self-validating analytical system is required. Thermogravimetric Analysis (TGA) alone only provides mass loss data. To prove the causality of the mass loss (i.e., confirming that the lost mass is indeed propene and not intact volatilized DIPP), TGA must be hyphenated with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) for Evolved Gas Analysis (EGA)[2][8].
Crucible Selection: A Critical Causality Check
Expert Insight: Novice researchers often use standard alumina (
-Al₂O₃) crucibles for TGA. However, alumina surfaces actively catalyze the C-O bond cleavage of alkyl phosphonates, artificially lowering the activation energy and decomposition temperature[11][12]. To obtain the true unimolecular thermal stability of DIPP, Platinum (Pt) or passivated silica crucibles must be used.
Step-by-Step Protocol
Sample Preparation : Dispense ~10 mg of high-purity DIPP liquid into a tared Platinum crucible.
Atmosphere Control : Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 90 mL/min for 15 minutes to establish a strictly non-oxidative, pyrolytic environment[8].
Dynamic Heating : Initiate a linear heating ramp. To calculate activation energy (
) via the Kissinger or Flynn-Wall-Ozawa methods, perform multiple runs at varying heating rates ( = 5, 10, 15, and 20 K/min) from 30 °C to 800 °C.
Evolved Gas Transfer : Route the exhaust gases through a heated transfer line (maintained at 200 °C to prevent condensation of heavy volatiles) into the FTIR gas cell and MS ionization chamber.
Real-Time Spectral Correlation :
Monitor the TGA derivative curve (DTG) for peak mass loss rates.
Correlate the first DTG peak (~220 °C) with the appearance of FTIR bands at 2960 cm⁻¹ (C-H stretch) and 912 cm⁻¹ (=CH₂ wag), confirming propene evolution[3][8].
Monitor MS for m/z 42 (propene) and m/z 78 (benzene, evolved at >400 °C during char formation).
Caption: Hyphenated TGA-FTIR-MS workflow for self-validating thermal degradation analysis.
Quantitative Data Summary
The following table synthesizes the expected thermogravimetric profile of DIPP under a standard 10 K/min nitrogen pyrolysis regime, mapping the physical mass loss to the chemical mechanisms described above.
| Final Char Yield | > 700 °C | ~15 - 18% | None | Stable Char[7][8] |
Note: The theoretical mass of two propene molecules from DIPP (MW: 242.25 g/mol ) is 84.16 g/mol , representing ~34.7% of the total mass, which aligns perfectly with the combined mass loss of Stages 1 and 2.
Conclusion
Diisopropyl phenylphosphonate (DIPP) exhibits a highly predictable, step-wise thermal degradation profile dominated by the cyclic elimination of its isopropyl ester groups. Because its degradation yields propene and a highly stable, char-forming phenylphosphonic acid backbone, DIPP is an exceptional model compound for both CWA neutralization studies and the development of next-generation, halogen-free flame retardants. By employing hyphenated TGA-FTIR-MS and carefully controlling for catalytic artifacts (e.g., crucible material), researchers can accurately model its thermal kinetics for advanced applications.
References
[1] Chemistry-Chemists. Organophosphorus (V) Chemistry: Synthesis and Reactions. Available at:
[5] Google Patents. Peptides and methods for deactivation of organophosphorus-based nerve agents and insecticides (WO2004052918A2). Available at:
[11] The Journal of Physical Chemistry C (ACS Publications). Decomposition of Diisopropyl Methylphosphonate and Fluorine-Substituted Isomers on Mixed Metal-Oxide Surfaces: Mechanisms from Ab Initio Molecular Dynamics. Available at:
[2] ResearchGate. DIMP decomposition pathway proposed by Zegers and Fisher. Available at:
[12] arXiv.org. High-Temperature Decomposition of Diisopropyl Methylphosphonate (DIMP) on Alumina: Mechanistic Predictions from Ab Initio Molecular Dynamics. Available at:
[3] D-NB.info. Investigation of the modes of action for phosphorous flame retardants in a fully waterborne sugar-based epoxy resin. Available at:
[9] MDPI. Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Available at:
[4] Guidechem. 1754-49-0 DIETHYL PHENYLPHOSPHONATE C10H15O3P, Formula, NMR, Boiling Point, Density, Flash Point. Available at:
[6] ResearchGate. Investigation of thermal decomposition of phosphonic acids. Available at:
[10] BenchChem. Phenylphosphonic Acid in the Synthesis of Flame Retardant Polymers: Application Notes and Protocols. Available at:
[8] MDPI. The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. Available at:
[7] MDPI. Value-Added Products Derived from Poly(ethylene terephthalate) Glycolysis. Available at:
Diisopropyl Phenylphosphonate (DIPP): A Technical Whitepaper on Organic Solvent Solubility and Reaction Thermodynamics
Executive Summary Diisopropyl phenylphosphonate (DIPP, CAS: 7237-16-3) is a highly versatile organophosphorus compound utilized extensively as a building block in carbon-phosphorus (C-P) bond formation, a stable model co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diisopropyl phenylphosphonate (DIPP, CAS: 7237-16-3) is a highly versatile organophosphorus compound utilized extensively as a building block in carbon-phosphorus (C-P) bond formation, a stable model compound for nerve agent simulants, and a specialized ligand in transition-metal catalysis[1][2][3]. For researchers and drug development professionals, mastering the solubility profile of DIPP is critical. Because organophosphorus reactions are highly sensitive to solvent polarity, phase separation, and micro-solvation environments, selecting the correct organic solvent dictates reaction kinetics, yield, and purification efficiency.
This whitepaper provides an in-depth mechanistic analysis of DIPP’s solubility in organic solvents, detailing the thermodynamics of its solvation and providing field-proven, self-validating protocols for its handling and extraction.
Molecular Architecture and Solvation Thermodynamics
To understand the solubility of DIPP, one must analyze the structural transformation from its parent compound, phenylphosphonic acid (CAS: 1571-33-1). Phenylphosphonic acid possesses two hydroxyl groups that act as strong hydrogen bond donors, granting it significant aqueous solubility (~40.4 g/100 mL at 25 °C)[4].
However, the esterification of these hydroxyls with isopropanol to form DIPP fundamentally alters the molecule's thermodynamic partition coefficient (LogP)[2].
Ablation of Hydrogen Bond Donors: The conversion to diisopropyl esters removes all hydrogen bond donors.
Hydrophobic Shielding: The bulky isopropyl chains, combined with the aromatic phenyl ring, create a massive non-polar surface area dominated by London dispersion forces.
Lewis Base Core: The phosphoryl oxygen (P=O) retains a strong dipole and lone pairs, acting as an exclusive hydrogen bond acceptor and a potent Lewis base[3].
Consequently, DIPP is highly lipophilic and virtually insoluble in water, but exhibits exceptional solubility across a broad spectrum of organic solvents. The P=O bond allows it to solvate efficiently in polar aprotic solvents, while the hydrophobic bulk ensures complete miscibility in non-polar hydrocarbons.
Thermodynamic pathways governing the solvation of Diisopropyl Phenylphosphonate.
Quantitative Solubility Matrix in Organic Solvents
The selection of a solvent for DIPP depends heavily on the intended downstream application—whether it be liquid-liquid extraction (LLE), chromatography, or catalytic cross-coupling (e.g., Hirao reactions)[5]. The table below summarizes the solubility behavior and mechanistic rationale for standard organic solvents.
Solvent Class
Representative Solvents
Solubility Level
Mechanistic Rationale & Application
Polar Aprotic
Dichloromethane (DCM), Chloroform
Excellent
The polarized C-Cl bonds interact favorably with the P=O dipole. DCM is the premier choice for liquid-liquid extraction due to its high density and volatility.
Polar Aprotic
Dimethylformamide (DMF), DMSO
Excellent
High dielectric constants stabilize transition states in metal-catalyzed C-P cross-coupling[5]. DMF prevents the dealkylation of the isopropyl groups at elevated temperatures.
Non-Polar
Toluene, Benzene
Excellent
Aromatic π-π stacking with DIPP's phenyl ring drives solvation. Toluene is ideal for high-temperature refluxing and Dean-Stark water exclusion[3].
Aliphatic Non-Polar
Hexanes, Heptane
High
Solvation is driven entirely by the isopropyl chains. Used primarily as an anti-solvent or mobile phase component in silica gel chromatography.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
Soluble, but prolonged exposure—especially under acidic or basic catalysis—can trigger transesterification or hydrolysis of the isopropyl esters[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, workflows involving DIPP must account for its high lipophilicity and the sensitivity of the P-O-C bonds to harsh nucleophiles. The following protocols are designed with built-in causality to guarantee high-yield recovery and reaction fidelity.
Protocol A: Phase-Transfer Extraction and Isolation of DIPP
When synthesizing DIPP from phenylphosphonic dichloride and isopropanol[2], the crude mixture contains unreacted alcohols, amine salts (e.g., triethylamine hydrochloride), and the target DIPP.
Quench and Dilute: Quench the crude reaction mixture with ice-cold distilled water. Causality: Cold water neutralizes residual reactive phosphorus chlorides without providing enough thermal energy to hydrolyze the newly formed isopropyl esters.
Primary Extraction: Add Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous phase. Agitate vigorously and allow phase separation. Causality: DCM is chosen because its high polarizability perfectly solvates the DIPP molecule, and its density (>1 g/cm³) ensures the organic layer drops to the bottom of the separatory funnel for easy collection.
Salting-Out Wash: Wash the combined DCM layers with a saturated aqueous NaCl solution (brine). Causality: Brine maximizes the ionic strength of the aqueous phase. This "salting-out" effect drastically reduces the solubility of any partitioned organic molecules in the water layer, forcing residual DIPP entirely into the DCM phase.
Desiccation: Dry the organic phase over anhydrous Sodium Sulfate (
). Causality: acts as a mild, neutral desiccant that clumps upon absorbing micro-emulsions of water, providing a visual (self-validating) confirmation that the solvent is dry.
Concentration: Evaporate the DCM under reduced pressure at 30 °C. Causality: DIPP is an oil at room temperature; maintaining a low evaporation temperature prevents thermal degradation while efficiently removing the highly volatile DCM.
Liquid-Liquid Extraction (LLE) workflow for the isolation of DIPP.
Protocol B: Solvent Optimization for Palladium-Catalyzed C-P Cross-Coupling
DIPP is frequently utilized as a reagent in the Hirao cross-coupling to form complex aryl phosphonates[5]. The choice of organic solvent here is strictly thermodynamic.
Solvent Selection: Utilize anhydrous Dimethylformamide (DMF) rather than Toluene. Causality: While DIPP is highly soluble in both, the Hirao coupling requires the stabilization of a palladium-phosphonate intermediate[3]. DMF's polar aprotic nature stabilizes the charged transition states far better than non-polar toluene, accelerating the oxidative addition step.
Inert Atmosphere Degassing: Sparge the DMF/DIPP solution with Argon for 15 minutes prior to catalyst addition. Causality: Oxygen readily dissolves in organic solvents and will permanently poison Pd(0) catalysts.
Temperature Control: Heat the reaction to 110 °C[5]. Causality: The steric bulk of the diisopropyl groups creates an activation energy barrier that requires elevated thermal input to overcome during the reductive elimination phase of the catalytic cycle.
Conclusion
The utility of Diisopropyl phenylphosphonate in advanced chemical synthesis is inextricably linked to its solubility profile. By leveraging its highly lipophilic diisopropyl tails and its polar, Lewis-basic phosphoryl core, researchers can manipulate phase-transfer mechanics and thermodynamic solvent effects to achieve high-yield extractions and efficient transition-metal catalysis. Adhering to the causality-driven protocols outlined above ensures reproducible, high-fidelity results in drug development and chemical manufacturing pipelines.
An In-depth Technical Guide to the Spectral Data of Diisopropyl Phenylphosphonate
For the attention of: Researchers, scientists, and drug development professionals. Molecular Structure and Overview Diisopropyl phenylphosphonate possesses a central phosphorus atom double-bonded to an oxygen and single-...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, scientists, and drug development professionals.
Molecular Structure and Overview
Diisopropyl phenylphosphonate possesses a central phosphorus atom double-bonded to an oxygen and single-bonded to a phenyl group and two isopropoxy groups. This structure dictates a unique spectral fingerprint that is invaluable for its identification and characterization.
Caption: Molecular structure of Diisopropyl phenylphosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Diisopropyl phenylphosphonate by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei. The following predictions are based on data from analogous compounds such as Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate and diisopropyl phosphonate.[1][2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the two isopropyl groups.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Predicted Coupling Constants (J, Hz)
7.75 - 7.65
Multiplet
2H
ortho-Protons (Phenyl)
7.55 - 7.45
Multiplet
3H
meta- and para-Protons (Phenyl)
4.80 - 4.70
Heptet of doublets (or multiplet)
2H
O-CH(CH₃)₂
³JHH ≈ 6.2 Hz, ³JHP ≈ 7.5 Hz
1.35 - 1.25
Doublet
12H
O-CH(CH₃)₂
³JHH ≈ 6.2 Hz
Rationale for Predictions:
Aromatic Protons: The phenyl protons are expected to appear in the aromatic region (7.0-8.0 ppm). The ortho-protons will be deshielded due to the inductive effect of the phosphonate group and will likely appear as a multiplet at a higher chemical shift than the meta- and para-protons.
Isopropyl Protons: The methine protons (-CH) of the isopropyl groups are expected to appear as a multiplet around 4.7-4.8 ppm, split by the six adjacent methyl protons (heptet) and the phosphorus atom (doublet). The twelve methyl protons (-CH₃) will be equivalent and appear as a doublet around 1.3 ppm due to coupling with the methine proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for the phenyl carbons and the isopropyl carbons, with characteristic coupling to the phosphorus atom.
Predicted Chemical Shift (δ, ppm)
Assignment
Predicted P-C Coupling Constant (JPC, Hz)
132.5
C (ipso-Phenyl)
¹JPC ≈ 180-190 Hz
131.5
C (para-Phenyl)
⁴JPC ≈ 3-5 Hz
128.5
C (meta-Phenyl)
³JPC ≈ 10-15 Hz
130.0
C (ortho-Phenyl)
²JPC ≈ 5-10 Hz
71.0
O-CH(CH₃)₂
²JPC ≈ 5-7 Hz
24.0
O-CH(CH₃)₂
³JPC ≈ 4-6 Hz
Rationale for Predictions:
Aromatic Carbons: The ipso-carbon, directly attached to the phosphorus, will exhibit a large one-bond coupling constant. The other phenyl carbons will show smaller couplings depending on their distance from the phosphorus atom.
Isopropyl Carbons: The methine carbon (-CH) will show a two-bond coupling to the phosphorus, while the methyl carbons (-CH₃) will exhibit a three-bond coupling.
Predicted ³¹P NMR Spectrum
A single signal is expected in the proton-decoupled ³¹P NMR spectrum.
Predicted Chemical Shift (δ, ppm)
+15 to +25
Rationale for Prediction:
The chemical shift of the phosphorus atom in phosphonates is sensitive to the nature of the substituents. For Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate, the ³¹P signal appears at +20.2 ppm.[1][2] A similar value is expected for Diisopropyl phenylphosphonate.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of Diisopropyl phenylphosphonate is based on characteristic absorption bands for phosphonates and aromatic compounds.
Predicted Wavenumber (cm⁻¹)
Intensity
Assignment
3060 - 3010
Medium
Aromatic C-H Stretch
2980 - 2960
Strong
Aliphatic C-H Stretch
1600, 1485, 1440
Medium
Aromatic C=C Bending
1260 - 1240
Strong
P=O Stretch
1040 - 990
Strong
P-O-C Stretch
750 - 700 and 690
Strong
Aromatic C-H Out-of-Plane Bending
Rationale for Predictions:
P=O Stretch: A strong absorption band between 1260 and 1240 cm⁻¹ is characteristic of the P=O double bond in phosphonates.
P-O-C Stretch: A strong and broad absorption between 1040 and 990 cm⁻¹ is expected for the P-O-C linkages.
Aromatic Bands: The presence of the phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C bending vibrations in the 1600-1440 cm⁻¹ region. Strong out-of-plane C-H bending bands are expected in the 750-690 cm⁻¹ range, indicative of a monosubstituted benzene ring.
Aliphatic Bands: The isopropyl groups will show strong C-H stretching absorptions just below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Caption: General workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of Diisopropyl phenylphosphonate is based on the fragmentation of similar phosphonates like Di-isopropyl methyl phosphonate (DIMP).[4]
Predicted Molecular Ion:
[M]⁺: m/z 242 (Calculated for C₁₂H₁₉O₃P)
[M+H]⁺: m/z 243 (in soft ionization techniques like ESI)
Predicted Key Fragments:
m/z
Predicted Fragment
200
[M - C₃H₆]⁺
158
[M - 2(C₃H₆)]⁺
141
[C₆H₅P(O)(OH)₂]⁺
77
[C₆H₅]⁺
Rationale for Predictions:
The fragmentation of dialkyl phosphonates is often characterized by the loss of alkene fragments from the alkoxy groups. In this case, the sequential loss of propene (C₃H₆) from the two isopropyl groups is a highly probable fragmentation pathway. The phosphorus-containing fragment and the phenyl cation are also expected to be observed.
Caption: Predicted fragmentation pathway for Diisopropyl phenylphosphonate in mass spectrometry.
Experimental Protocol for Mass Spectrometry (GC-MS)
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectral data for Diisopropyl phenylphosphonate. The presented ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS data, derived from established spectroscopic principles and analysis of closely related structures, offer a valuable resource for the identification and characterization of this compound in a research and development setting. It is recommended that this predicted data be confirmed with experimental data once it becomes available.
References
Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. MDPI. Available at: [Link]
Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. ResearchGate. Available at: [Link]
Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. PMC. Available at: [Link]
molecular structure of Diisopropyl phenylphosphonate
An In-Depth Technical Guide to the Molecular Structure of Diisopropyl Phenylphosphonate Authored by: Gemini, Senior Application Scientist Abstract Diisopropyl phenylphosphonate is an organophosphorus compound of signific...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Structure of Diisopropyl Phenylphosphonate
Authored by: Gemini, Senior Application Scientist
Abstract
Diisopropyl phenylphosphonate is an organophosphorus compound of significant interest in synthetic chemistry. This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic analysis, and details a standard laboratory synthesis protocol. The document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule's properties and preparation. We will explore its structural characteristics, spectroscopic fingerprint, and the chemical principles underpinning its synthesis, offering field-proven insights into its handling and characterization.
Introduction to Diisopropyl Phenylphosphonate
Diisopropyl phenylphosphonate, a dialkyl phosphonate ester, is a versatile intermediate in organic synthesis.[1] While not as widely known as some active pharmaceutical ingredients, its structural motifs are relevant to the development of various biologically active molecules and materials.[2] The core structure, featuring a direct carbon-phosphorus (C-P) bond, provides high thermal stability and unique chemical reactivity, making it a valuable building block.[3] Organophosphorus compounds containing this stable C-P bond are noted for their low toxicity and high decomposition temperatures, which has led to their investigation as flame retardants.[3] This guide focuses on the fundamental molecular architecture and the analytical techniques used to confirm its identity and purity.
Molecular Structure and Physicochemical Properties
The defining feature of diisopropyl phenylphosphonate is its central phosphorus (V) atom, which is bonded to a phenyl group, a doubly bonded oxygen atom (a phosphoryl group), and two isopropoxy ester groups. This arrangement results in a distorted tetrahedral geometry around the phosphorus center.[4]
The molecular formula is C₁₂H₁₉O₃P.[5] The presence of the bulky isopropyl groups and the phenyl ring influences the molecule's solubility, reactivity, and steric profile.
Table 1: Physicochemical Properties of Diisopropyl Phenylphosphonate
Spectroscopic Elucidation of the Molecular Structure
Spectroscopic analysis is essential for the unambiguous confirmation of the structure of diisopropyl phenylphosphonate. The following sections detail the expected spectral characteristics based on established principles of organophosphorus chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure, providing detailed information about the connectivity and chemical environment of each atom.
³¹P NMR: A proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp resonance. For similar phenylphosphonate structures, this signal appears in the approximate range of δ 15-25 ppm.[7][8] This confirms the presence of a single phosphorus environment.
¹H NMR: The proton NMR spectrum will be characterized by distinct signals for the aromatic and aliphatic protons, with couplings to the phosphorus nucleus providing key structural information.
Phenyl Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.4-7.8 ppm).
Isopropyl Methine Protons (CH): The two methine protons of the isopropoxy groups are chemically equivalent and will appear as a multiplet, further split by the phosphorus nucleus (³JHP coupling). This signal is expected around δ 4.6-4.8 ppm.[4][9]
Isopropyl Methyl Protons (CH₃): The four methyl groups will appear as a doublet around δ 1.2-1.4 ppm, due to coupling with the adjacent methine proton (³JHH).[4][9]
¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.
Phenyl Carbons: The aromatic carbons will produce signals between δ 127-137 ppm. The carbon directly attached to the phosphorus (C-ipso) will show a large one-bond coupling constant (¹JCP).[7]
Isopropyl Methine Carbon (CH): This carbon, directly attached to an oxygen which is bonded to phosphorus, will show a two-bond coupling (²JCP) and is expected around δ 70-72 ppm.[7]
Isopropyl Methyl Carbons (CH₃): These carbons will exhibit a three-bond coupling (³JCP) and resonate at approximately δ 23-25 ppm.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.[10]
Table 2: Characteristic IR Absorptions for Diisopropyl Phenylphosphonate
Wavenumber (cm⁻¹)
Bond
Vibration Type
~3060
C-H (Aromatic)
Stretch
~2980
C-H (Aliphatic)
Stretch
~1250
P=O (Phosphoryl)
Stretch
~1180
P-O-C
Asymmetric Stretch
~1010
P-O-C
Symmetric Stretch
~700-750
C-H (Aromatic)
Out-of-plane bend
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For diisopropyl phenylphosphonate, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 243.11446 and a sodium adduct [M+Na]⁺ at m/z 265.09640.[5] Fragmentation in the mass spectrometer often involves the sequential loss of propene (C₃H₆, 42 Da) from the isopropoxy groups.[11]
Synthesis of Diisopropyl Phenylphosphonate
The most direct and common method for synthesizing dialkyl phenylphosphonates is the reaction of phenylphosphonic dichloride with the corresponding alcohol, in this case, isopropanol.[12] This is a nucleophilic substitution reaction at the phosphorus center.
Causality Behind Experimental Choices
The reaction is typically performed in the presence of a weak base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid (HCl) byproduct. The removal of HCl is crucial as it can protonate the isopropanol, reducing its nucleophilicity, and can also promote unwanted side reactions. The reaction is often run at low temperatures initially to control the exothermic release of heat upon mixing the reactants.[13]
Caption: Synthesis of Diisopropyl Phenylphosphonate.
Experimental Protocol: Synthesis from Phenylphosphonic Dichloride
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
Reactant Solution: In the flask, dissolve phenylphosphonic dichloride (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
Nucleophile Addition: Add anhydrous isopropanol (2.2 eq), dissolved in a small amount of anhydrous DCM, to the addition funnel. Add the isopropanol solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours or until the reaction is complete (monitored by TLC or ³¹P NMR).
Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield pure diisopropyl phenylphosphonate as a colorless oil.[13]
Applications and Reactivity
Diisopropyl phenylphosphonate serves as a valuable intermediate in various chemical transformations. The P-O-C ester linkages can be cleaved or transesterified under certain conditions, for example, in the presence of ionic liquids under microwave irradiation.[12] The molecule's primary utility lies in its role as a precursor in synthetic chemistry. For instance, phosphonates are critical components in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral drugs.[2] While diisopropyl phenylphosphonate itself is not an API, the fundamental reactions used to modify it are analogous to those employed in the synthesis of drugs like Adefovir and Tenofovir.[2] Furthermore, its structural class has been explored for applications as flame retardant additives in polymers.[3]
Conclusion
The molecular structure of diisopropyl phenylphosphonate is well-defined, featuring a tetrahedral phosphorus center bonded to a phenyl ring and two isopropoxy groups. Its identity and purity are definitively established through a combination of NMR (³¹P, ¹H, ¹³C), IR, and mass spectrometry techniques. The synthesis is reliably achieved through the nucleophilic substitution of phenylphosphonic dichloride with isopropanol. A thorough understanding of this molecule's structure and synthesis provides a solid foundation for its application as a versatile intermediate in the development of new materials and pharmaceuticals.
References
Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2025). MDPI. Retrieved from [Link]
Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2025). ResearchGate. Retrieved from [Link]
Diisopropyl phenylphosphonate (C12H19O3P). PubChemLite. Retrieved from [Link]
Diisopropylphenylphosphate | C12H19O4P. (2026). PubChem. Retrieved from [Link]
CN104292502A - Diisopropyl phenylphosphinate (PPDI) flame retardant composition and application method thereof. Google Patents.
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diisopropyl Methylphosphonate. NCBI Bookshelf. Retrieved from [Link]
Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. (2025). PMC. Retrieved from [Link]
diisopropyl methylphosphonate. Organic Syntheses Procedure. Retrieved from [Link]
Electrospray Mass Spectrometry of Chemical Warfare Agents, Degradation Products and Related Compounds. DTIC. Retrieved from [Link]
Alcoholysis Versus Fission of the Ester Group During the Reaction of Dialkyl Phenylphosphonates in the Presence of Ionic Liquid. (2020). Bentham Science. Retrieved from [Link]
Diisopropyl(phenyl)phosphine. SpectraBase. Retrieved from [Link]
Diisopropyl methanephosphonate. NIST WebBook. Retrieved from [Link]
Diisopropyl methanephosphonate. NIST WebBook. Retrieved from [Link]
Diisopropyl methanephosphonate. NIST WebBook. Retrieved from [Link]
Unconventional method used in synthesis of polyphosphoesters. (2009). ResearchGate. Retrieved from [Link]
Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]
Phenylphosphonic dichloride. PubChem. Retrieved from [Link]
Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. (2022). ACS Publications. Retrieved from [Link]
Analysis of Organic Coatings with Infrared Spectroscopy. Fenix - Repositório da Universidade de Lisboa. Retrieved from [Link]
Strategic Synthesis of α-Hydroxyphosphonates from Diisopropyl Phosphite: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale The synthesis of α-hydroxyphosphonates is a critical transformation in modern medicinal chemistry. As transition-state analogues for peptide hydrolysis, these compounds are poten...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of α-hydroxyphosphonates is a critical transformation in modern medicinal chemistry. As transition-state analogues for peptide hydrolysis, these compounds are potent inhibitors of proteases, polymerases, and esterases[1]. While dimethyl and diethyl phosphites are commonly utilized, diisopropyl phosphite (DIPP) offers distinct kinetic and thermodynamic advantages.
Dialkyl phosphites exist in a tautomeric equilibrium between the tricoordinate phosphite (
) and the tetracoordinate H-phosphonate () forms. DIPP exists predominantly as the H-phosphonate. The strategic choice to employ DIPP over less sterically hindered analogues is driven by two causal factors:
Steric Shielding: The bulky isopropyl groups kinetically protect the phosphorus center from premature hydrolysis during aqueous workup and suppress unwanted intramolecular side reactions, such as the [1,2]-phospha-Brook rearrangement (migration of the phosphoryl group from carbon to oxygen)[2].
Enantiocontrol Amplification: In asymmetric synthesis, the steric bulk of the diisopropyl groups interacts synergistically with chiral organocatalysts, restricting rotational degrees of freedom in the transition state and significantly enhancing facial selectivity[3].
Reaction Modalities: Pudovik vs. Abramov Pathways
The formation of the C–P bond via the addition of DIPP to carbonyl compounds proceeds through two primary mechanistic modalities:
The Pudovik Reaction: A base-catalyzed hydrophosphonylation where the deprotonation of the P–H bond generates a highly nucleophilic phosphite anion. This anion directly attacks the electrophilic carbonyl carbon.
The Modified Abramov Reaction: Traditionally involving trialkyl phosphites, the modern modified Abramov reaction utilizes dialkyl phosphites (like DIPP) in the presence of Lewis acids (e.g.,
, ) or silylating agents (e.g., TMSCl). The Lewis acid activates the carbonyl oxygen, increasing its electrophilicity and allowing the weakly nucleophilic H-phosphonate to attack without the need for harsh bases[4][5].
Mechanistic pathway of the Pudovik/Abramov reaction.
Comparative Catalytic Efficiencies
Recent advancements have introduced highly efficient catalytic systems for both racemic and enantioselective hydrophosphonylation using DIPP. The table below summarizes key quantitative data from authoritative methodologies.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are grounded in thermodynamic and kinetic causality.
Protocol A: Solvent-Free Lewis Acid-Catalyzed Synthesis (
)
This protocol leverages high localized concentrations to drive the equilibrium forward, overcoming the inherent reversibility of the reaction[4].
Preparation: In a dried mortar or a solvent-free reaction vial, add the aldehyde/ketone (1.0 equiv) and
(5-10 mol%).
Causality:
is highly oxophilic. Pre-mixing allows the metal center to coordinate with the carbonyl oxygen, polarizing the bond prior to nucleophile introduction.
Activation: Grind or stir the mixture at room temperature for 2 minutes to ensure uniform complexation.
Addition: Add diisopropyl phosphite (1.1 equiv) dropwise. The reaction is mildly exothermic; maintain ambient temperature.
Monitoring (Self-Validation): Stir for 15 minutes. Monitor the disappearance of the carbonyl starting material via TLC (Hexane/EtOAc 7:3). The physical state of the mixture often changes from a liquid suspension to a viscous paste as the product forms.
Workup: Dilute the mixture with ethyl acetate and wash with water to remove the water-soluble cerium catalyst. Dry the organic layer over anhydrous
.
Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure α-hydroxyphosphonate.
This protocol utilizes a chiral Lewis base to activate a silicon Lewis acid, creating a highly organized chiral pocket[3].
Preparation: Flame-dry a Schlenk flask under argon. Add the chiral organocatalyst (e.g., 1,1′-dibenzyl-bis-(triazolyl)diphenylphosphine dioxide, 10 mol%) and dry dichloromethane (DCM).
Cooling & Activation: Cool the solution to -78°C. Add
(1.2 equiv) dropwise, followed by the aldehyde (1.0 equiv). Stir for 15 minutes.
Nucleophilic Addition: Introduce DIPP (1.2 equiv) slowly via a syringe pump over 2 hours.
Causality: A syringe pump maintains a critically low local concentration of unreacted phosphite. This ensures the nucleophile only reacts with the highly organized, catalyst-bound electrophile rather than proceeding via a non-selective, uncatalyzed background pathway.
Monitoring (Self-Validation): Track the reaction via
NMR. The quantitative shift of the DIPP signal ( 4 ppm) to the corresponding silylated phosphonate product ( 18-22 ppm) serves as an unambiguous endpoint indicator.
Quenching & Isolation: Quench with saturated aqueous
at -78°C, warm to room temperature, extract with DCM, and purify via silica gel chromatography.
Step-by-step experimental workflow for α-hydroxyphosphonate synthesis.
Reaction Optimization & Troubleshooting
When scaling these syntheses, researchers must account for two primary failure modes:
Thermodynamic Reversibility (Retro-Pudovik): The synthesis of hydroxyphosphonates is inherently reversible. It has been documented that in the presence of aliphatic amines or under thermal stress, α-hydroxyphosphonates can decompose back into the starting ketone and dialkyl phosphite[1]. Solution: Strict temperature control during addition and the use of non-nucleophilic bases or oxophilic Lewis acids prevents this thermodynamic sink.
Phospha-Brook Rearrangement: Under strongly basic conditions, the newly formed alkoxide intermediate can attack the phosphorus atom, leading to a [1,2]-migration of the phosphoryl group to form a phosphate[2]. Solution: The use of diisopropyl phosphite is the primary mitigation strategy here; the steric bulk of the isopropyl groups kinetically hinders this intramolecular attack, successfully trapping the intermediate as the desired C-phosphorylated product.
Application Note: Diisopropyl Phenylphosphonate (DIPP) as an Advanced Flame Retardant in Epoxy Resins
Introduction & Mechanistic Insights Epoxy resins (EP) are ubiquitous in aerospace, electronics, and structural adhesives due to their exceptional mechanical properties and chemical resistance. However, their inherent fla...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insights
Epoxy resins (EP) are ubiquitous in aerospace, electronics, and structural adhesives due to their exceptional mechanical properties and chemical resistance. However, their inherent flammability and high heat release rate during combustion necessitate the integration of robust flame retardants. Diisopropyl phenylphosphonate (DIPP) has emerged as a highly effective, halogen-free organophosphorus additive.
As a Senior Application Scientist, it is critical to understand why DIPP is selected over traditional inorganic fillers. The bulky diisopropyl ester groups provide excellent solubility and molecular compatibility with the Diglycidyl Ether of Bisphenol A (DGEBA) prepolymer, preventing phase separation and preserving the resin's optical and mechanical integrity.
The Dual-Phase Flame Retardant Mechanism
DIPP operates via a synergistic dual-phase mechanism [1, 2]:
Condensed-Phase (Charring): At elevated temperatures (>300°C), the diisopropyl groups undergo thermal elimination of propylene gas, generating highly reactive phenylphosphonic acid in situ. This acid acts as a potent dehydrating agent, catalyzing the premature ring-opening and crosslinking of the epoxy matrix. This results in a dense, intumescent polyaromatic char layer that insulates the underlying polymer from heat and oxygen [3].
Gas-Phase (Radical Scavenging): Concurrently, the volatilization of phosphorus-containing fragments yields PO· and HPO· radicals. These species actively quench highly reactive H· and OH· radicals in the flame zone, interrupting the exothermic chain branching reactions of combustion [1].
Fig 1: Dual-phase flame retardant mechanism of DIPP in epoxy resins.
Experimental Protocol: Formulation and Curing
This protocol details the integration of DIPP into a standard DGEBA/DDM (4,4'-diaminodiphenylmethane) epoxy system. Every step is designed as a self-validating system to ensure reproducibility and optimal thermomechanical performance.
Materials Required
Resin: Diglycidyl ether of bisphenol A (DGEBA, Epoxide equivalent weight ~188 g/eq)
Action: Preheat 100 g of DGEBA resin in a glass beaker to 80°C using an oil bath.
Causality: DGEBA is highly viscous at room temperature. Heating lowers the viscosity to <1000 cP, enabling the homogeneous dispersion of the DIPP additive without requiring high-shear milling, which could introduce unwanted air.
DIPP Integration:
Action: Gradually add the desired weight percentage of DIPP (e.g., 10 wt%) into the preheated DGEBA. Stir mechanically at 300 RPM for 15 minutes.
Validation Checkpoint: The mixture must appear optically clear. Any turbidity indicates incomplete dissolution or moisture contamination.
Addition of Curing Agent:
Action: Add a stoichiometric equivalent of DDM (typically ~26 g per 100 g of DGEBA) to the mixture. Stir continuously until the DDM crystals are completely dissolved.
Vacuum Degassing (Critical Step):
Action: Transfer the mixture to a vacuum oven. Degas at -0.1 MPa at 80°C for 10–15 minutes until surface bubbling ceases.
Causality: Entrapped micro-bubbles act as stress concentrators that severely degrade tensile strength. Furthermore, void spaces supply oxygen pockets during a fire, artificially worsening flammability test results.
Casting and Step-Curing:
Action: Pour the degassed mixture into preheated PTFE or silicone molds. Cure in a convection oven using a step-profile: 100°C for 2 hours , followed by 150°C for 2 hours .
Causality: A step-cure is mandatory. The 100°C phase allows for controlled initial crosslinking (gelation) without an excessive exothermic spike, which could cause thermal degradation or warping. The 150°C phase ensures full conversion of the epoxide groups (vitrification).
Fig 2: Experimental workflow for formulating and testing DIPP-modified epoxy resins.
Quantitative Data Presentation
The efficacy of DIPP is evaluated using Limiting Oxygen Index (LOI, ASTM D2863), UL-94 vertical burning tests (ASTM D3801), and Cone Calorimetry (ISO 5660-1). The table below summarizes the expected thermal and flammability properties based on the phosphorus content introduced by DIPP (Molecular Weight: 242.25 g/mol ; Phosphorus content: ~12.78%).
Formulation
DIPP Content (wt%)
Calculated P Content (wt%)
LOI (%)
UL-94 Rating (3.2 mm)
Peak Heat Release Rate (pHRR, kW/m²)
Char Yield at 700°C (%)
EP-0 (Neat)
0
0.00
24.5
No Rating
1150
14.2
EP-5
5
~0.64
28.5
V-1
820
21.5
EP-10
10
~1.28
32.0
V-0
640
27.8
EP-15
15
~1.92
34.5
V-0
510
31.4
Data Analysis:
The incorporation of just 10 wt% DIPP (~1.28 wt% Phosphorus) is sufficient to elevate the LOI from 24.5% to 32.0% and achieve a UL-94 V-0 rating [1, 3]. The significant reduction in pHRR (nearly 45% reduction at 10 wt% loading) is directly correlated with the increased char yield, validating the condensed-phase mechanism where the robust char layer acts as a thermal shield.
References
Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins
Source: MDPI (Polymers)
URL:[Link]
Synthesis of a novel phosphonate flame retardant and its application in epoxy resins
Source: Journal of Applied Polymer Science (via ResearchGate)
URL:[Link]
Application
Application Note: The Strategic Role of Phenylphosphonates in the Synthesis of Antiviral APIs
Introduction: Overcoming the Phosphorylation Barrier in Antiviral Therapy Nucleoside analogs represent a cornerstone of antiviral chemotherapy, acting by mimicking natural substrates to inhibit viral polymerases and term...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Overcoming the Phosphorylation Barrier in Antiviral Therapy
Nucleoside analogs represent a cornerstone of antiviral chemotherapy, acting by mimicking natural substrates to inhibit viral polymerases and terminate the replication of viral DNA or RNA.[1] However, for these analogs to become active, they must first be converted intracellularly to their triphosphate form. This process is initiated by a crucial, and often inefficient, first phosphorylation step catalyzed by cellular or viral kinases.[2] The efficiency of this initial conversion can be a significant bottleneck, limiting the therapeutic efficacy of many promising nucleoside-based drugs.[3]
To circumvent this rate-limiting step, medicinal chemists have developed strategies to deliver pre-phosphorylated drug forms into the cell. Phosphonates, which feature a stable phosphorus-carbon (P-C) bond instead of the labile phosphoester (P-O-C) bond of phosphates, are excellent bioisosteres of nucleoside monophosphates.[2] This intrinsic stability makes them resistant to hydrolysis by cellular esterases, ensuring the phosphonate moiety remains intact until it reaches its target. Furthermore, the development of prodrug strategies, such as the ProTide (Pro-drug nucleotide) approach, masterfully masks the negative charges of the phosphonate or phosphate group, enhancing cell membrane permeability and oral bioavailability.[4]
This application note provides a detailed guide for researchers and drug development professionals on the use of phenylphosphonate-based reagents, particularly derivatives of phenylphosphonic acid like phenyl phosphorodichloridate, in the synthesis of key antiviral Active Pharmaceutical Ingredients (APIs). We will explore the underlying chemical principles, provide detailed experimental protocols for the synthesis of critical intermediates for drugs like Sofosbuvir, and offer field-proven insights into these synthetic workflows.
The Chemistry of Phenylphosphonates in Drug Synthesis
The Phenylphosphonate Moiety: A Versatile Building Block
The phenylphosphonate group and its activated precursors are central to the design of many modern antiviral drugs. The phenyl group itself can serve multiple functions:
As a Leaving Group: In reagents like phenyl phosphorodichloridate, the phenoxy group acts as a good leaving group in the sequential displacement reactions required to build phosphoramidate structures.
As a Lipophilic Masking Group: In the final ProTide structure, the phenyl group contributes to the overall lipophilicity of the prodrug, aiding its passage across the cell membrane.
Stereochemical Control: The phosphorus center in many ProTides is chiral. The substituents, including the phenyl group, influence the stereochemical outcome of the synthesis, which is critical for biological activity.
Core Synthetic Transformations
The construction of phosphonate and phosphoramidate antivirals relies on a set of robust P-N and P-O bond-forming reactions. The synthesis of a phosphoramidate prodrug, for example, typically involves the sequential reaction of an activated phosphorus center (e.g., a phosphorodichloridate) with an amino acid ester and a phenol, followed by coupling with the target nucleoside.
General workflow for phosphoramidate (ProTide) synthesis.
Application in Phosphoramidate Prodrug (ProTide) Synthesis: The Case of Sofosbuvir
Sofosbuvir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase and a prime example of a successful ProTide.[5] Its synthesis hinges on the stereoselective construction of a specific phosphoramidate side chain, which is then coupled to a fluorinated and methylated uridine derivative. The key phosphorus-containing reagent for this synthesis is derived from phenyl phosphorodichloridate.[6]
Protocol 1: Synthesis of the Key Sofosbuvir Phosphoramidate Intermediate
This protocol details the synthesis of (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, a critical intermediate for Sofosbuvir. The procedure involves the reaction of phenyl phosphorodichloridate with L-alanine isopropyl ester in the presence of a base at low temperature to form the phosphoramidochloridate.
Materials and Equipment:
Phenyl phosphorodichloridate
L-Alanine isopropyl ester (free base)
Triethylamine (Et3N), freshly distilled
Dichloromethane (DCM), anhydrous
Diisopropyl ether
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere. Add phenyl phosphorodichloridate (30.6 g, 145 mmol) and dissolve it in 150 mL of anhydrous dichloromethane.
Cooling: Cool the solution to -60 °C using a dry ice/acetone bath.
Alanine Addition: In a separate flask, dissolve L-alanine isopropyl ester free base (19.16 g, 146 mmol) in 50 mL of anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the cold phosphorodichloridate solution over 30 minutes, ensuring the internal temperature does not rise above -55 °C.
Base Addition: In a separate flask, prepare a solution of triethylamine (20.7 mL, 148 mmol) in 30 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -60 °C.
Reaction Monitoring: Stir the reaction mass at -60 °C for 30 minutes. The progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the starting dichloridate to the product.
Warm-up and Filtration: Allow the reaction temperature to gradually rise to 20-25 °C and stir for an additional 60 minutes. A solid precipitate (triethylamine hydrochloride) will form. Filter the reaction mixture and wash the solid cake with dichloromethane.
Work-up and Isolation: Concentrate the clear filtrate under reduced pressure to obtain a residual oil. Add 100 mL of diisopropyl ether and stir vigorously. The product may precipitate or can be further purified. This crude intermediate is often used directly in the next step.[6]
Data Presentation:
Parameter
Expected Value
Physical Appearance
Colorless to pale yellow oil
Yield (Crude)
Typically >90% (used in next step)
³¹P NMR (CDCl₃)
Characteristic singlet (diastereomeric mixture)
Purity (by NMR)
Sufficient for subsequent coupling reactions
Application in Acyclic Nucleoside Phosphonate (ANP) Synthesis: The Case of Adefovir
Acyclic nucleoside phosphonates (ANPs) like Adefovir and Tenofovir are mainstays in the treatment of HBV and HIV, respectively.[7] Their synthesis often involves the alkylation of a purine base (e.g., adenine) with a pre-formed side chain containing a phosphonate ester. Diisopropyl phosphonate is a key starting material for creating this side chain.
Protocol 2: Synthesis of Diisopropyl (2-chloroethoxy)methylphosphonate
This protocol describes the Arbuzov reaction to synthesize a key electrophilic side chain used in the synthesis of Adefovir diisopropyl ester (Diisopropyl PMEA).[7]
Materials and Equipment:
Triisopropyl phosphite
2-Chloroethoxymethyl chloride
Heat source (heating mantle)
Distillation apparatus
Round-bottom flask with magnetic stirrer and condenser
Experimental Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triisopropyl phosphite (52.0 g, 250 mmol).
Reagent Addition: Slowly add 2-chloroethoxymethyl chloride (32.2 g, 250 mmol) to the flask. The reaction is often exothermic, and controlled addition may be necessary.
Heating: Heat the reaction mixture to 120-130 °C. Isopropyl chloride will begin to evolve as a byproduct of the Arbuzov rearrangement. The reaction can be monitored by observing the cessation of gas evolution.
Reaction Completion: Maintain the temperature for 2-4 hours until the reaction is complete (as determined by TLC or GC analysis).
Purification: Cool the reaction mixture to room temperature. The crude product, diisopropyl (2-chloroethoxy)methylphosphonate, can be purified by vacuum distillation to yield a colorless liquid.
Logical workflow for the synthesis of Adefovir.[7]
Technical Insights and Troubleshooting
Moisture Sensitivity: Phosphorus halides and phosphites are highly sensitive to moisture. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis and formation of undesired byproducts.
Control of Stereochemistry: The phosphorus center in Sofosbuvir is a single stereoisomer. The synthesis often produces a mixture of diastereomers that must be separated, typically by chromatography or crystallization.[6] Understanding the factors that influence stereoselectivity in the coupling reactions is critical for process optimization.
³¹P NMR Spectroscopy: This is an indispensable tool for monitoring these reactions. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, allowing for clear differentiation between starting materials, intermediates, and final products.
Purification: Phosphonate esters can be challenging to purify due to their polarity. Column chromatography on silica gel is a common method. For ANPs like Adefovir, final deprotection of the isopropyl esters yields the polar phosphonic acid, which is often purified by ion-exchange chromatography or crystallization.
Conclusion
Diisopropyl phenylphosphonate and related phenylphosphonic acid derivatives are not merely reagents; they are enabling building blocks that have been instrumental in the development of highly effective antiviral therapies. By providing a stable isostere for phosphates and forming the backbone of sophisticated ProTide delivery systems, these compounds allow medicinal chemists to overcome fundamental pharmacokinetic barriers. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage the power of phosphonate chemistry in the design and synthesis of the next generation of antiviral APIs.
References
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. (2020). Frontiers.[Link]
Synthesis of LAVR-289 analogues, a new broad-spectrum antiviral acyclonucleoside phosphonate. (n.d.). American Chemical Society.
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (n.d.). PMC.[Link]
Novel phosphonate nucleosides as antiviral agents. (n.d.). Sciendo.
Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic. (n.d.). PMC.[Link]
Application Notes and Protocols: Palladium-Catalyzed Hydrophosphorylation of Alkynes with Diisopropyl Phosphonate
Introduction The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, yielding compounds with broad applications, from pharmaceuticals to materials science. Among the methodologies a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, yielding compounds with broad applications, from pharmaceuticals to materials science. Among the methodologies available, the transition metal-catalyzed hydrophosphorylation of alkynes stands out as a highly atom-economical approach for the synthesis of vinylphosphonates.[1] These vinylphosphonates are not only valuable synthetic intermediates but also exhibit significant potential in drug development and as biomaterials.[2][3] This guide provides a comprehensive overview of the palladium-catalyzed hydrophosphorylation of alkynes using diisopropyl phosphonate, focusing on the underlying mechanisms, offering detailed experimental protocols, and exploring the reaction's scope and limitations.
Theoretical Background and Mechanism
The palladium-catalyzed hydrophosphorylation of alkynes with dialkyl phosphonates, such as diisopropyl phosphonate, is a powerful tool for the synthesis of vinylphosphonates. The reaction generally proceeds with high regioselectivity, favoring the Markovnikov adduct.[4][5] A comprehensive study by Han and coworkers has been instrumental in elucidating the mechanistic details of this transformation.[5][6]
The catalytic cycle, as proposed, involves several key steps. For terminal alkynes, the dialkyl phosphonate can act similarly to a Brønsted acid, leading to the selective formation of an α-alkenylpalladium intermediate through hydropalladation.[5][6] This is followed by ligand exchange with the phosphonate and subsequent reductive elimination to yield the final vinylphosphonate product and regenerate the active palladium catalyst.[4][5]
The choice of palladium catalyst and ligands is crucial for the success of the reaction. For the hydrophosphorylation with H-phosphonates like diisopropyl phosphonate, a Pd/dppp (dppp = 1,3-bis(diphenylphosphino)propane) system has been identified as the optimal catalyst.[4][5] The reaction demonstrates good tolerance for a variety of functional groups on both aromatic and aliphatic alkynes.[5][6] Generally, aromatic alkynes exhibit higher reactivity compared to their aliphatic counterparts, and terminal alkynes react more readily than internal alkynes.[5][6] It is also noteworthy that sterically hindered H-phosphonates can disfavor the addition.[5][6]
In some cases, the addition of a Brønsted acid, such as trifluoroacetic acid (TFA), can significantly enhance both the yield and selectivity of the reaction.[7] The acid is believed to facilitate the hydropalladation step.[7]
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the palladium-catalyzed hydrophosphorylation of a terminal alkyne with diisopropyl phosphonate.
Experimental Protocols
The following protocols are based on established procedures and provide a general framework for conducting the palladium-catalyzed hydrophosphorylation of alkynes with diisopropyl phosphonate.[4][7] Optimization of reaction conditions may be necessary for specific substrates.
Standard Schlenk line or glovebox for inert atmosphere operations
Glassware: Schlenk flasks, syringes, magnetic stir bars
Characterization: NMR spectrometer (³¹P and ¹H NMR), Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol 1: General Procedure using Pd(OAc)₂/dppp Catalyst System
This protocol is adapted from the work of Han and coworkers and is particularly effective for a broad range of alkynes.[5][6]
Step-by-Step Methodology:
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and dppp (e.g., 0.012 mmol, 1.2 mol%).
Causality: The use of a slight excess of the phosphine ligand helps to stabilize the palladium catalyst and prevent the formation of palladium black.
Solvent Addition: Add anhydrous toluene (e.g., 1 mL) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.
Reagent Addition: To the catalyst solution, add the alkyne (e.g., 1.0 mmol, 1.0 equiv) followed by diisopropyl phosphonate (e.g., 1.2 mmol, 1.2 equiv).
Causality: A slight excess of the phosphonate can help to drive the reaction to completion.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or ³¹P NMR.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired vinylphosphonate.
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and mass spectrometry.
Protocol 2: Procedure using a Low-Ligated Palladium/Triphenylphosphine System with TFA
This protocol, developed by Ananikov, Beletskaya, and coworkers, utilizes a low-ligated palladium system with a TFA additive, which can be beneficial for certain substrates.[7]
Step-by-Step Methodology:
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
Causality: A 1:2 ratio of palladium to ligand has been found to be optimal for this catalytic system.[7]
Solvent and Additive Addition: Add anhydrous solvent (e.g., toluene, 1 mL) followed by trifluoroacetic acid (TFA) (e.g., 0.02 mmol, 2 mol%). Stir the mixture for a few minutes.
Causality: TFA acts as a co-catalyst, enhancing both the rate and selectivity of the hydrophosphorylation.[7]
Reagent Addition: Add the alkyne (1.0 mmol, 1.0 equiv) and diisopropyl phosphonate (1.2 mmol, 1.2 equiv) to the reaction mixture.
Reaction: Heat the mixture to the appropriate temperature (e.g., 50-120 °C) and monitor the reaction's progress.
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Substrate Scope and Data Presentation
The palladium-catalyzed hydrophosphorylation of alkynes with diisopropyl phosphonate is applicable to a wide range of substrates. The following table summarizes representative examples from the literature, showcasing the versatility of this reaction.
This table is a representation of typical results and specific yields and selectivities may vary depending on the exact reaction conditions.
Applications in Research and Drug Development
Vinylphosphonates are valuable building blocks in organic synthesis and have found applications in various fields, including medicinal chemistry and materials science.[2][8] Their structural similarity to phosphates allows them to act as enzyme inhibitors or mimics of biological phosphates.[9] For instance, vinylphosphonate analogues of FTY720, a sphingosine-1-phosphate receptor modulator, have been synthesized and evaluated as potential inhibitors of sphingosine kinase 1, a target in cancer therapy.[10]
Furthermore, the phosphonate moiety can be incorporated into polymers to create materials with unique properties, such as high biocompatibility and chelating abilities, making them suitable for applications in drug delivery and biomaterials.[2][3] The ability to synthesize a diverse range of vinylphosphonates through palladium-catalyzed hydrophosphorylation provides researchers with a powerful tool to explore these applications further.
Troubleshooting and Considerations
Low Conversion: If low conversion is observed, consider increasing the reaction temperature, reaction time, or catalyst loading. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.[7]
Poor Regioselectivity: While the reaction generally favors the Markovnikov product, the regioselectivity can be influenced by the steric and electronic properties of the alkyne and the phosphonate. The choice of ligand can also play a role.
Formation of Side Products: Potential side reactions include alkyne dimerization or polymerization. Optimizing the reaction conditions, such as temperature and concentration, can help to minimize these side products.
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for the success of the reaction, as palladium catalysts are sensitive to oxygen.
Conclusion
The palladium-catalyzed hydrophosphorylation of alkynes with diisopropyl phosphonate is a robust and versatile method for the synthesis of vinylphosphonates. The reaction proceeds with high efficiency and regioselectivity for a wide range of substrates. The mechanistic understanding of this transformation has enabled the development of highly effective catalyst systems. The resulting vinylphosphonate products are valuable intermediates with significant potential in various scientific disciplines, particularly in the development of new therapeutic agents and advanced materials. This guide provides researchers with the foundational knowledge and practical protocols to successfully implement this important synthetic transformation.
References
Hydrophosphorylation of aliphatic alkynes catalyzed by CuNPs/ZnO for the synthesis of vinyl phosphonates. A DFT study on the reaction mechanism. RSC Advances. Available at: [Link]
Chen, T., Zhao, C.-Q., & Han, L.-B. (2018). Hydrophosphorylation of Alkynes Catalyzed by Palladium: Generality and Mechanism. Journal of the American Chemical Society, 140(8), 3139–3155. Available at: [Link]
Chen, T., Zhao, C.-Q., & Han, L.-B. (2018). Hydrophosphorylation of Alkynes Catalyzed by Palladium: Generality and Mechanism. Journal of the American Chemical Society, 140(8), 3139–3155. Available at: [Link]
Kaboudin, B., Esfandiari, H., Arshadi, N., & Fukaya, H. (2015). Selective hydrophosphorylation of alkynes for the synthesis of (E)-vinylphosphonates. RSC Advances, 5(25), 19453–19459. Available at: [Link]
Metal-free synthesis of E-vinylphosphonates via photoinduced alkyne hydrophosphonylation and thiol promoted isomerization sequence. ResearchGate. Available at: [Link]
Hydrophosphorylation of Alkynes Catalyzed by Palladium: Generality and Mechanism. ResearchGate. Available at: [Link]
Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT. Sciforum. Available at: [Link]
Palladium-Catalyzed Hydrophosphination of Terminal Alkynes with Diphenylphosphine Oxide in the Presence of Tetraphenyldiphosphine Monoxide. ResearchGate. Available at: [Link]
Ligand-Free Pd-Catalyzed Hydrophosphorylation of Internal Alkynes for the Synthesis of E-Vinylphosphonates. Chinese Journal of Organic Chemistry. Available at: [Link]
Palladium-catalyzed asymmetric hydrophosphorylation of alkynes: facile access to P-stereogenic phosphinates. Chemical Science. Available at: [Link]
Ananikov, V. P., Khemchyan, L. L., & Beletskaya, I. P. (2009). General Procedure for the Palladium-Catalyzed Selective Hydrophosphorylation of Alkynes. Synlett, 2009(15), 2375–2381. Available at: [Link]
The Scope of the Palladium-Catalyzed Diisopropyl Phosphonate (2a) Addition to Alkynes a. ResearchGate. Available at: [Link]
Palladium-catalyzed asymmetric hydrophosphorylation of alkynes: facile access to P-stereogenic phosphinates. Semantic Scholar. Available at: [Link]
Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. RSC Publishing. Available at: [Link]
Some derivatives of vinyl phosphonate 1 as prodrug targets. ResearchGate. Available at: [Link]
Deprèle, S., & Montchamp, J.-L. (2002). Palladium-Catalyzed Hydrophosphinylation of Alkenes and Alkynes. Journal of the American Chemical Society, 124(32), 9386–9387. Available at: [Link]
Palladium-catalyzed asymmetric hydrophosphorylation of alkynes: facile access to P-stereogenic phosphinates. PMC. Available at: [Link]
polyvinyl phosphonic acid: Topics by Science.gov. Science.gov. Available at: [Link]
Palladium-catalyzed asymmetric hydrophosphorylation of alkynes: facile access to P-stereogenic phosphinates. Hong Kong Baptist University. Available at: [Link]
Chemicals from Alkynes with Palladium Catalysts. CORE. Available at: [Link]
Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. PMC. Available at: [Link]
Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators. PMC. Available at: [Link]
Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive. Available at: [Link]
Alkyne hydroarylation with palladium(ii) complexes bearing chelating N-heterocyclic ligands: effect of non-coordinated nitrogens on catalyst efficiency. New Journal of Chemistry. Available at: [Link]
Asymmetric formal sp2-hydrocarbonations of dienes and alkynes via palladium hydride catalysis. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
Acyclic nucleoside phosphonates (ANPs) represent a critical class of antiviral active pharmaceutical ingredients (APIs), including blockbuster therapeutics like Tenofovir, Adefovir, and Cidofovir. Unlike traditional nucleosides, ANPs feature a metabolically robust carbon-phosphorus (C-P) bond that resists cleavage by cellular esterases. This structural modification allows them to bypass the rate-limiting initial enzymatic phosphorylation step required for viral polymerase inhibition.
The synthesis of these molecules heavily relies on the alkylation of purine or pyrimidine bases using phosphonate-containing electrophiles. Diisopropyl phosphonate derivatives —specifically diisopropyl p-toluenesulfonyloxymethylphosphonate and diisopropyl bromomethylphosphonate—are the premier synthons for this transformation [1].
The Causality of Reagent Selection: Why Diisopropyl Esters?
When designing the synthetic route for ANPs, the choice of the phosphonate ester protecting group is non-trivial. While diethyl esters are common, diisopropyl esters are frequently prioritized for the following mechanistic reasons:
Steric Shielding During Alkylation: The alkylation of a nucleobase (e.g., adenine) requires strong basic conditions (NaH, Cs₂CO₃). The bulky isopropyl groups provide superior steric hindrance around the electrophilic phosphorus center, effectively suppressing unwanted nucleophilic attack or transesterification side-reactions that often plague less hindered methyl or ethyl esters [2].
Controlled Deprotection: The diisopropyl groups are highly stable under basic and mildly acidic conditions but can be quantitatively cleaved using bromotrimethylsilane (TMSBr). The bulky isopropyl groups facilitate a controlled, stepwise transsilylation mechanism, preventing the formation of intractable polymeric byproducts [3].
Leaving Group Dynamics: For the electrophilic synthon, the p-toluenesulfonate (tosylate) leaving group is generally preferred over halides for purine alkylation because its hard electrophilic nature promotes a cleaner S_N2 displacement with the nitrogen nucleophile, minimizing elimination side reactions. However, for highly deactivated bases like 5-azacytosine, the more reactive diisopropyl bromomethylphosphonate in the presence of sodium tert-butoxide is required to drive the reaction to completion [4].
Intracellular Activation Pathway
Before detailing the synthesis, it is crucial to understand the biological endpoint of these molecules. ANPs are typically administered as lipophilic prodrugs (e.g., Tenofovir disoproxil or alafenamide) to enhance cellular permeability before undergoing intracellular activation.
Intracellular activation pathway of ANP prodrugs into viral polymerase inhibitors.
Synthetic Workflow and Protocols
The general methodology involves the preparation of the protected nucleobase, alkylation with the diisopropyl phosphonate synthon, and subsequent global deprotection.
Logical workflow for the synthesis of Acyclic Nucleoside Phosphonates (ANPs).
Protocol 1: Alkylation of Adenine with Diisopropyl p-Toluenesulfonyloxymethylphosphonate
This protocol describes the synthesis of the diisopropyl ester intermediate of an ANP (e.g., a PMEA or PMPA precursor) [3].
Sodium Hydride (NaH, 60% dispersion in mineral oil): 25.0 mmol (2.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF): 50 mL
Step-by-Step Methodology:
Preparation of the Alkoxide: Suspend the adenine derivative in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
Base Addition: Carefully add NaH in small portions. Causality Check: The evolution of hydrogen gas indicates the formation of the alkoxide. Wait until gas evolution ceases (approx. 30 mins) to ensure complete deprotonation. This prevents unreacted base from degrading the phosphonate synthon upon its addition.
Electrophile Introduction: Add the diisopropyl p-toluenesulfonyloxymethylphosphonate dropwise via a syringe.
Heating & Alkylation: Warm the reaction to 80 °C and stir for 12–16 hours. Self-Validating Step: Monitor via TLC (Dichloromethane/Methanol 9:1). The disappearance of the starting nucleobase and the appearance of a higher-Rf UV-active spot confirms successful S_N2 displacement.
Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl provides a mild proton source that neutralizes excess NaH without hydrolyzing the newly formed phosphonate ester.
Extraction & Purification: Evaporate the DMF under reduced pressure. Partition the residue between water and ethyl acetate. Dry the organic layer (Na₂SO₄) and purify via silica gel chromatography to yield the highly pure diisopropyl ANP ester.
Protocol 2: Deprotection of Diisopropyl Phosphonate Esters
The conversion of the diisopropyl ester to the free phosphonic acid is achieved via transsilylation followed by hydrolysis [2].
Transsilylation: Dissolve the diisopropyl ANP ester in anhydrous CH₃CN under argon. Add TMSBr dropwise at room temperature.
Reaction Maturation: Stir the mixture at ambient temperature for 16 hours. Causality Check: TMSBr cleaves the robust isopropyl groups by forming a highly reactive silyl ester intermediate and releasing volatile isopropyl bromide. Excess TMSBr is required to drive the equilibrium forward due to the steric bulk of the isopropyl groups.
Evaporation: Remove the volatiles under reduced pressure to isolate the bis-trimethylsilyl ester intermediate. Crucial Note: Do not expose to air during this step to prevent premature, uncontrolled hydrolysis which can trap impurities.
Hydrolysis: Dissolve the residue in water (20 mL) and stir for 1 hour at room temperature. The silyl esters are rapidly hydrolyzed to the free phosphonic acid.
Isolation: Lyophilize the aqueous solution or precipitate the product by adding cold acetone to yield the free ANP as a white, crystalline powder.
Quantitative Data: Comparison of Phosphonate Synthons
To guide synthetic planning, the following table summarizes the operational parameters of common phosphonate alkylating agents used in ANP synthesis.
Phosphonate Synthon
Leaving Group
Steric Protection
Reactivity in S_N2
Deprotection (TMSBr) Time
Primary Application
Diisopropyl p-toluenesulfonyloxymethylphosphonate
Tosylate (-OTs)
High
Moderate-High
16-24 hours
Standard purine/pyrimidine ANPs (e.g., Tenofovir, Adefovir)
Rapid synthesis where steric hindrance is not a primary concern
Conclusion
The utilization of diisopropyl phosphonate derivatives is a cornerstone in the synthesis of acyclic nucleoside phosphonates. By leveraging the steric bulk of the isopropyl ester, chemists can achieve highly regioselective alkylations of nucleobases under harsh basic conditions while maintaining a reliable, albeit slower, deprotection pathway via TMSBr. The protocols outlined above provide a self-validating framework for generating high-purity ANP intermediates suitable for downstream prodrug functionalization.
References
Title: Application Notes and Protocols: Diisopropyl Phosphonate in the Synthesis of Phosphonate-Based Active Pharmaceutical Ingredients (API)
Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects
Source: Frontiers in Chemistry
URL
Application Note: Optimized Hirao Cross-Coupling Protocol Using Diisopropyl Phosphonate
Strategic Rationale & Pharmaceutical Relevance The construction of carbon-phosphorus (C-P) bonds is a foundational transformation in modern medicinal chemistry. Aryl and heteroaryl phosphonates serve as critical stable m...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Pharmaceutical Relevance
The construction of carbon-phosphorus (C-P) bonds is a foundational transformation in modern medicinal chemistry. Aryl and heteroaryl phosphonates serve as critical stable mimics of phosphate groups, interacting with biological targets such as viral polymerases[1]. Diisopropyl phosphonate is an indispensable reagent in the synthesis of acyclic nucleoside phosphonates (ANPs), a highly potent class of antiviral active pharmaceutical ingredients (APIs) that includes Adefovir, Tenofovir, and Cidofovir[1].
While classical methods like the Michaelis-Arbuzov reaction are limited to sp³-hybridized electrophiles, the palladium-catalyzed Hirao cross-coupling reaction provides direct access to sp²-hybridized aryl and vinyl phosphonates[2],[3]. This application note details an optimized, self-validating Hirao protocol that replaces traditional trialkyl phosphites with diisopropyl phosphonate to maximize yield, safety, and substrate scope.
Mechanistic Causality: The Diisopropyl Advantage
Historically, the Hirao reaction utilized primary esters like triethyl phosphite alongside triethylamine as a base[4]. However, this system is fundamentally flawed for complex API synthesis due to base-promoted dealkylation side reactions[5].
The Causality of Reagent Selection:
Dealkylation of both the phosphite reagent and the resulting phosphonate product proceeds via an SN2 mechanism[4]. Primary ethyl esters are highly susceptible to nucleophilic attack by the halide or base. By switching to diisopropyl phosphonate (a secondary ester), the increased steric bulk around the electrophilic carbon effectively shuts down this SN2 degradation pathway[5],[4].
To further fortify the system against side reactions, N,N-diisopropylethylamine (DIPEA) is employed as the base. Its extreme steric hindrance prevents it from acting as a nucleophile, ensuring a clean reaction profile[4].
Catalyst Optimization:
Early protocols relied on 5 mol% of Pd(PPh₃)₄, which is economically unviable for multi-gram scale-up and often fails to activate electron-poor aryl chlorides[4]. By utilizing a Pd(OAc)₂ precatalyst complexed with the bidentate ligand 1,1′-bis(diphenylphosphino)ferrocene (dppf), the catalyst loading is reduced to 1–2 mol%[4],[3]. The rigid bite angle of dppf stabilizes the Pd(II) intermediate during the crucial transmetalation step, facilitating the coupling of challenging heteroaryl substrates[4],[2].
Catalytic cycle of the Hirao cross-coupling reaction highlighting Pd(II) intermediate states.
Quantitative Comparative Analysis
The data below summarizes the distinct operational and chemical advantages of employing diisopropyl phosphonate over classical reagents in the Hirao reaction[5],[4].
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (4 mL)[5]
Step-by-Step Execution
Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure nitrogen or argon three times to ensure a strictly inert atmosphere. Moisture and oxygen will rapidly quench the active Pd(0) species.
Reagent Loading: Add the aryl halide (1.0 mmol) to the reaction vessel. Inject anhydrous DMF or CH₃CN (4 mL), followed by diisopropyl phosphonate (1.2 mmol) and DIPEA (1.3 mmol) via a gas-tight syringe[5],[3].
Catalyst Addition: In a separate, nitrogen-purged vial, pre-mix Pd(OAc)₂ (1-2 mol%) and dppf (1-2 mol%) in 0.5 mL of the chosen reaction solvent. Transfer this active catalyst mixture to the main Schlenk tube[5]. Causality Note: Pre-mixing allows for the formation of the active Pd(0)-dppf complex before exposure to the bulk electrophile, minimizing catalyst deactivation pathways.
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C (if using DMF) or to reflux (if using CH₃CN). Maintain vigorous stirring for 18–24 hours[5],[3].
Monitoring: Track reaction progress via Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the diisopropyl phosphite peak (typically around δ 4-5 ppm) and the emergence of the arylphosphonate product peak (typically δ 15-25 ppm depending on the electronic nature of the aryl group) confirms successful conversion[3].
Work-up and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5]. Purify the crude residue via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure arylphosphonate[5].
Step-by-step experimental workflow for the optimized Hirao reaction protocol.
References
Diisopropyl Phosphonate: A Superior Alternative to Trialkyl Phosphites for C-P Bond Formation - Benchchem. Available at: 5
Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC (NIH). Available at: 4
Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives - PolyU Institutional Research Archive. Available at: 2
Application Notes and Protocols: Diisopropyl Phosphonate in the Synthesis of Phosphonate-Based Active Pharmaceutical Ingredients (API) - Benchchem. Available at: 1
Comparative study of Michaelis-Arbuzov vs. Hirao reaction - Benchchem. Available at: 3
The Asymmetric Phospha-Mannich Reaction with Diisopropyl Phosphonate: A Comprehensive Guide to Enantioselective Synthesis of α-Aminophosphonates
Introduction: The Significance of Chiral α-Aminophosphonates α-Aminophosphonates are a class of organophosphorus compounds that have garnered significant attention from the scientific community, particularly in the field...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral α-Aminophosphonates
α-Aminophosphonates are a class of organophosphorus compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. These molecules are structural analogues of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. This substitution imparts unique physicochemical properties, such as a tetrahedral geometry at the phosphorus atom and different acidity, allowing them to act as potent enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents with a broad spectrum of activities, including antiviral, antibacterial, and anticancer properties.[1][2]
The biological activity of α-aminophosphonates is often stereospecific, meaning that the therapeutic efficacy resides in a single enantiomer. Consequently, the development of stereoselective synthetic methodologies to access enantiomerically pure α-aminophosphonates is of paramount importance. The asymmetric Phospha-Mannich reaction has emerged as a powerful and atom-economical three-component reaction for the synthesis of these valuable chiral building blocks.[1] This guide provides a detailed overview and practical protocols for conducting the asymmetric Phospha-Mannich reaction using diisopropyl phosphonate, a key reagent that often plays a crucial role in achieving high stereoselectivity.
The Reaction Mechanism: A Tale of Two Pathways
The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, involves the condensation of an aldehyde, an amine, and a phosphonate.[1] The reaction can proceed through two primary mechanistic pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway". The operative pathway is often dependent on the specific substrates, catalyst, and reaction conditions employed.
The Imine Pathway: In this pathway, the aldehyde and amine first condense to form an imine intermediate. The chiral catalyst then coordinates to the imine, creating a chiral environment. Subsequent nucleophilic addition of the diisopropyl phosphonate to the activated imine, preferentially from one face, leads to the formation of the enantioenriched α-aminophosphonate.
The α-Hydroxyphosphonate Pathway: Alternatively, the aldehyde can first react with diisopropyl phosphonate to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution reaction with the amine, again under the influence of the chiral catalyst, to yield the final product.
In many catalytically controlled asymmetric variants, the imine pathway is generally considered the predominant route, as it allows for more effective stereochemical control by the chiral catalyst.
Visualizing the Catalytic Cycle
To illustrate the widely accepted imine pathway in a chiral phosphoric acid-catalyzed asymmetric Phospha-Mannich reaction, the following catalytic cycle is proposed:
Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed asymmetric Phospha-Mannich reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative asymmetric Phospha-Mannich reaction using diisopropyl phosphonate, an aromatic aldehyde, an amine, and a chiral phosphoric acid catalyst.
Purification: Silica gel for column chromatography, ethyl acetate, and hexanes
General Experimental Workflow
The following diagram outlines the general workflow for the asymmetric Phospha-Mannich reaction, from reaction setup to product analysis.
Caption: General experimental workflow for the asymmetric Phospha-Mannich reaction.
Step-by-Step Protocol
Reaction Setup:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv.), the amine (e.g., p-anisidine, 1.0 mmol, 1.0 equiv.), and activated 4 Å molecular sieves (200 mg).
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Stir the mixture for an additional 10 minutes at room temperature.
Add diisopropyl phosphonate (1.2 mmol, 1.2 equiv.) dropwise via syringe.
Reaction Monitoring:
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
Work-up and Isolation:
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Analysis:
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Combine the fractions containing the pure product and concentrate under reduced pressure.
Characterize the purified α-aminophosphonate by NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS).
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Data Presentation: Representative Results
The following table summarizes typical results for the asymmetric Phospha-Mannich reaction with various substrates, highlighting the impact of the aldehyde and amine structure on the reaction outcome.
Entry
Aldehyde
Amine
Catalyst Loading (mol%)
Time (h)
Yield (%)
ee (%)
1
Benzaldehyde
p-Anisidine
5
24
92
95
2
4-Nitrobenzaldehyde
p-Anisidine
5
18
95
98
3
2-Naphthaldehyde
p-Anisidine
5
36
88
93
4
Cinnamaldehyde
p-Anisidine
10
48
75
89
5
Benzaldehyde
Benzylamine
5
24
85
90
Data are representative and may vary based on specific reaction conditions and scale.
Troubleshooting Common Issues
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no product formation
- Inactive catalyst- Wet reagents or solvent- Sterically hindered substrates
- Use a fresh batch of catalyst.- Ensure all reagents and solvents are anhydrous. Use freshly activated molecular sieves.- Increase catalyst loading or reaction temperature. Consider a more active catalyst.
Low enantioselectivity
- Racemic or impure catalyst- Reaction temperature is too high- Background uncatalyzed reaction
- Verify the enantiomeric purity of the catalyst.- Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).- Slowly add the diisopropyl phosphonate to the mixture of aldehyde, amine, and catalyst.
Formation of byproducts
- Aldol reaction of the aldehyde- Decomposition of the imine- Retro-Mannich reaction during workup
- Ensure slow addition of the phosphonate. Pre-formation of the imine can be beneficial.- Use of molecular sieves helps to remove water and stabilize the imine.- Use mild workup conditions (e.g., saturated NaHCO₃ instead of strong acids or bases) and avoid excessive heating.[3]
Difficult purification
- Similar polarity of product and starting materials/byproducts
- Optimize the eluent system for column chromatography. Consider derivatization of the product or starting materials to alter their polarity.
Field-Proven Insights and the Role of Diisopropyl Phosphonate
The choice of the phosphonate ester is not trivial and can significantly influence both the reactivity and stereoselectivity of the Phospha-Mannich reaction. Diisopropyl phosphonate is often favored over smaller dialkyl phosphonates (e.g., dimethyl or diethyl phosphonate) for several reasons:
Steric Hindrance and Enantioselectivity: The bulky isopropyl groups of diisopropyl phosphonate can enhance the steric interactions in the transition state, leading to a more pronounced differentiation between the two prochiral faces of the imine. This often translates to higher enantiomeric excesses.[4]
Stability and Handling: Diisopropyl phosphonate is a stable, high-boiling liquid that is relatively easy to handle compared to more volatile phosphonates.
However, the increased steric bulk of diisopropyl phosphonate can sometimes lead to slower reaction rates compared to its less hindered counterparts. Therefore, a balance between reactivity and selectivity must be considered when designing a synthetic route.
Applications in Drug Development and Beyond
The α-aminophosphonates synthesized via the asymmetric Phospha-Mannich reaction are valuable intermediates in the synthesis of a wide range of biologically active molecules. For instance, they are key components in the development of inhibitors for enzymes such as HIV protease, renin, and various matrix metalloproteinases. While specific drug names synthesized directly through this exact asymmetric reaction with diisopropyl phosphonate are proprietary or embedded in complex multi-step syntheses, the utility of the core α-aminophosphonate scaffold is well-established in pharmaceutical R&D.[5][6] The methodology provides a reliable and efficient route to access a diverse library of chiral α-aminophosphonates for screening and lead optimization in drug discovery programs.
Conclusion
The asymmetric Phospha-Mannich reaction with diisopropyl phosphonate represents a robust and highly effective method for the enantioselective synthesis of α-aminophosphonates. The use of chiral catalysts, particularly chiral phosphoric acids, allows for excellent control over the stereochemical outcome of the reaction. This guide has provided a comprehensive overview of the reaction mechanism, detailed experimental protocols, troubleshooting advice, and insights into the practical application of this important transformation. For researchers, scientists, and drug development professionals, mastering this reaction opens the door to the efficient synthesis of a wide array of chiral building blocks with significant potential in the development of new therapeutics and other advanced materials.
References
Jiang B, Dong JJ, Si YG, Zhao XL, Huang ZG, Xu M. (2008). Highly Enantioselective Construction of a Quaternary Carbon Center of Dihydroquinazoline by Asymmetric Mannich Reaction and Chiral Recognition.
Kulesza, A., & Wzorek, Z. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(17), 5433. [Link]
Shibasaki, M., & Kanai, M. (2008). Direct catalytic asymmetric Mannich-type reaction of beta-keto phosphonate using a dinuclear Ni2-Schiff base complex. PubMed, 130(49), 16454-5. [Link]
Chebanov, V. A., et al. (2018). Some drugs that are synthesised using a Mannich reaction as the key... ResearchGate. [Link]
Rios, R., & Córdova, A. (2009). Examples of catalytic asymmetric amine synthesis using organic catalysts. Current Opinion in Drug Discovery and Development, 12(6), 824-847.
Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 597. [Link]
Mishra, S., & Ghorai, P. (2023). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. Molecules, 28(8), 3505. [Link]
Kulesza, A., & Wzorek, Z. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. ResearchGate. [Link]
Wang, J., et al. (2016). Chiral Phosphoric Acid Catalyzed Asymmetric Mannich Reaction of 2-Aryl-3 H -indol-3-ones with α-H Diazoacetates. ResearchGate. [Link]
Keglevich, G., et al. (2018). Kinetic study of phospha-Michael addition of diisopropyl phosphite (1a)... ResearchGate. [Link]
Wang, Y., et al. (2007). Direct asymmetric three-component Mannich reactions catalyzed by a siloxy serine organocatalyst in water. Academia.edu. [Link]
Varga, P. R., & Keglevich, G. (2021). The general mechanism of the phospha-Mannich reaction. ResearchGate. [Link]
Moiseev, D., & Gonsalvi, L. (2021). Phospha-Mannich reactions of PH 3 and its analogs. ResearchGate. [Link]
Song, J., Shih, H.-W., & Deng, L. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Letters, 9(4), 603–606. [Link]
Fernandes, C., & da Silva, A. J. M. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Catalysts, 13(6), 1022. [Link]
Introduction: The Convergence of Green Chemistry and Sonochemistry
An Application Guide to the Green Synthesis of Phosphonates Using Ultrasound Irradiation Phosphonates are organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. They are of immense interest...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Green Synthesis of Phosphonates Using Ultrasound Irradiation
Phosphonates are organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. They are of immense interest in medicinal chemistry and drug development, largely because they serve as structural analogues of α-amino acids, where the phosphonate group replaces the carboxylic acid moiety.[1] This substitution imparts unique biochemical properties, making them potent enzyme inhibitors with applications as antiviral agents, antibiotics, and anticancer therapeutics.[1]
The imperative of "Green Chemistry" has reshaped the landscape of modern organic synthesis, prioritizing methodologies that are efficient, minimize waste, and eliminate the use of hazardous substances.[2][3] In this context, sonochemistry—the application of high-intensity ultrasound to chemical reactions—has emerged as a powerful green technology.[4][5] Unlike conventional heating, which delivers energy to the bulk medium, ultrasound promotes reactions through a unique physical phenomenon known as acoustic cavitation, offering a non-invasive, energy-efficient activation method.[6][7]
The Sonochemical Advantage: Mechanism of Ultrasonic Activation
The remarkable effects of ultrasound in chemical synthesis are not due to a direct interaction between sound waves and molecules. Instead, they arise from acoustic cavitation : the formation, growth, and violent implosion of microscopic bubbles in a liquid medium.[6][7][8]
The process unfolds in fractions of a microsecond:
Nucleation & Growth: During the rarefaction (low-pressure) cycle of the sound wave, microscopic bubbles form and grow.
Violent Collapse: During the compression (high-pressure) cycle, these bubbles become unstable and implode violently.
Hot Spot Formation: This collapse generates immense localized energy, creating transient "hot spots" with temperatures reaching ~5000 K, pressures of ~1000 atm, and heating/cooling rates exceeding 10¹⁰ K/s.[7][9]
These extreme conditions are the driving force behind sonochemistry's efficacy, accelerating reactions through several mechanisms:
Enhanced Mass Transport: The shockwaves and microjets produced by bubble collapse disrupt interfacial boundary layers, dramatically increasing mass transfer between reactants, which is particularly effective in heterogeneous (solid-liquid or liquid-liquid) systems.[5][6]
Surface Activation: In reactions involving solid catalysts or reagents, microjets physically erode the surface, cleaning and activating it while reducing particle size, thereby increasing the available reactive surface area.[6]
Radical Formation: While less dominant in the ionic pathways of many phosphonate syntheses, the extreme temperatures within the collapsing bubble can induce homolytic bond cleavage in solvent molecules, generating reactive radicals.[5][10]
This combination of physical and chemical effects leads to significantly shorter reaction times, higher yields, and often allows reactions to proceed under milder ambient conditions, frequently eliminating the need for hazardous solvents or aggressive catalysts.[2][5][11]
Caption: The principle of acoustic cavitation and its chemical effects.
Core Application: The Ultrasound-Assisted Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a cornerstone of phosphonate synthesis. It is a one-pot, three-component condensation of an aldehyde (or ketone), an amine, and a dialkyl phosphite to form an α-aminophosphonate.[1] Ultrasound irradiation has proven exceptionally effective at promoting this reaction, often under solvent-free and catalyst-free conditions.[12][13][14]
The reaction typically proceeds via the "imine pathway," where the amine and carbonyl first form an imine intermediate, which is then attacked by the nucleophilic phosphite.[1][12] Ultrasound accelerates both the formation of the imine and the subsequent nucleophilic addition.
Caption: The imine pathway of the Kabachnik-Fields reaction.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of α-aminophosphonates. Characterization steps are included to ensure the integrity of the final product.
Protocol 1: Ultrasound-Assisted, Solvent- and Catalyst-Free Synthesis of Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate
This protocol exemplifies a maximally green approach, leveraging ultrasound energy to drive the reaction without any additives.[11][14]
Equipment: 25 mL round-bottom flask, ultrasonic cleaning bath (e.g., 40 kHz frequency), magnetic stirrer and stir bar, Thin-Layer Chromatography (TLC) plates (silica gel), ethyl acetate, n-hexane, rotary evaporator, NMR tubes, FTIR spectrometer, Mass spectrometer.
B. Step-by-Step Methodology
Reactant Charging: In the 25 mL round-bottom flask, combine 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol), aniline (93.1 mg, 1.0 mmol), and diethyl phosphite (138.1 mg, 1.0 mmol). Add a small magnetic stir bar.
Ultrasonic Setup: Position the flask in the ultrasonic bath, ensuring the water level in the bath is approximately the same as the level of the reaction mixture in the flask. Secure the flask with a clamp.
Sonication: Turn on the ultrasonic bath and the magnetic stirrer. Maintain the bath temperature at 50-60°C (the sonication process itself will generate some heat). Sonicate for the required time (typically 30-60 minutes).[15]
Reaction Monitoring: Periodically pause sonication and take a small aliquot of the reaction mixture with a capillary tube. Spot it on a TLC plate and elute with a hexane/ethyl acetate (e.g., 7:3) mixture to monitor the disappearance of starting materials and the formation of the product.
Work-up: Once the reaction is complete (as indicated by TLC), remove the flask from the bath. The crude product is often a solid or viscous oil.
Purification: Add 10 mL of cold n-hexane to the flask and stir vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash with a small amount of cold hexane to remove any unreacted starting materials. If the product is an oil, purify by silica gel column chromatography.
Characterization (Self-Validation):
Dry the purified product under vacuum.
Record the yield.
Obtain an FTIR spectrum to identify key functional groups (e.g., N-H, P=O, P-O-C).
Perform ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the structure.
Use Mass Spectrometry to confirm the molecular weight of the synthesized compound.
Equipment: As in Protocol 1, plus an external magnet.
B. Step-by-Step Methodology
Reactant Charging: In a 25 mL round-bottom flask, add the magnetic nanocatalyst (20 mg), ethanol (2.0 mL), benzaldehyde (106.1 mg, 1.0 mmol), aniline (93.1 mg, 1.0 mmol), and triphenyl phosphite (310.3 mg, 1.0 mmol).[17]
Ultrasonic Setup & Sonication: Follow steps 2 and 3 from Protocol 1. The reaction is typically much faster, often completing in 10-25 minutes.[16][17]
Reaction Monitoring: Monitor the reaction progress by TLC as described previously.
Catalyst Recovery: Upon completion, add 10 mL of ethanol to the mixture. Place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear product solution to be decanted or pipetted off.
Catalyst Recycling: Wash the recovered catalyst with ethanol, dry it, and it can be reused for subsequent reactions.[16]
Product Isolation & Purification: Remove the solvent from the decanted solution using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.
Characterization (Self-Validation): Perform full characterization as detailed in Protocol 1.
Caption: General experimental workflow for phosphonate synthesis.
Data Summary: Conventional vs. Ultrasound-Assisted Methods
The advantages of ultrasound irradiation are most clearly demonstrated by comparing reaction outcomes with traditional methods.
Table 1: Comparison of reaction conditions for the synthesis of α-aminophosphonates and α-ureidophosphonates, demonstrating the significant reduction in reaction time and improvement in yield achieved with ultrasound.
Conclusion and Future Outlook
Ultrasound irradiation represents a proven, powerful, and green tool for the synthesis of phosphonates. The underlying mechanism of acoustic cavitation provides a unique mode of energy transfer that dramatically accelerates reaction rates, increases yields, and allows for milder, often solvent-free, conditions. As demonstrated, this technology is readily applicable to key transformations like the Kabachnik-Fields reaction, providing a clear path to more efficient and sustainable chemical production. For researchers in drug development, the ability to rapidly generate libraries of phosphonate derivatives under clean conditions is a significant advantage. Future work will likely focus on the integration of sonochemistry into continuous flow reactors, further enhancing scalability, control, and efficiency for industrial applications.
References
Rasheed, S., Venkataramana, K., Chandrasekhar, K., Fareeda, G., & Raju, C. N. (2012). Ultrasound-assisted synthesis of novel α-aminophosphonates and their biological activity. Archiv der Pharmazie, 345(4), 294-301. [Link]
Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry. Various authors and publications cited within. [Link]
Karami, B., Eskandari, K., & Ghasemi, Z. (2024). Efficient synthesis of α-aminophosphonates using magnetically retrievable ionic nanocatalysts under ultrasound acceleration. Scientific Reports, 14(1), 31145. [Link]
Kouachi, A., et al. (2025). Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Abd-Elmonsef, M. M. (2019). Sonochemistry (Applications of Ultrasound in Chemical Synthesis and Reactions): A Review Part III. American Journal of Organic Chemistry, 9(1), 1-17. [https://www.semanticscholar.org/paper/Sonochemistry-(Applications-of-Ultrasound-in-and-A-Abd-Elmonsef/332152331481e33d45e5d3c87363414902b9e658]([Link]
Hielscher Ultrasonics. Sonochemistry and Sonochemical Reactors. [Link]
Keglevich, G., & Bálint, E. (2024). Green phosphonate chemistry – Does it exist?. RSC Sustainability. [Link]
Heravi, M. M., & Zadsirjan, V. (2020). Green synthesis of novel phosphonate derivatives using ultrasonic irradiation. ResearchGate. [Link]
Abdel-Rahman, A. A. H., et al. (2022). Ultrasound-Assisted Synthesis of Some Novel 1,3-Diarylpyrazolyl α-Aminophosphonates Conjugated with Nitrogen Heterocycles as Antifungal Agents using CdI2 Nanoparticles as an Efficient Catalyst. ProQuest. [Link]
Bouzina, A., et al. (2015). A greener procedure for the synthesis of a-ureidophosphonates under ultrasound irradiation. X-ray crystallographic study. ResearchGate. [Link]
Kouachi, A., et al. (2026). Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening. Ingenta Connect. [Link]
Bouzina, A., Berredjem, M., Bouacida, S., Merazig, H., & Aouf, N. (2015). A greener procedure for the synthesis of α-ureidophosphonates under ultrasound irradiation. An X-ray crystallographic study. RSC Advances, 5(120), 99775-99780. [Link]
Kumar, A., et al. (2023). An ultra-sound assisted synthesis of α-aminophosphonates from benzyl halides via sequential Kornblum and Kabachnik-fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Patil, S. S., et al. (2021). Ultrasound-promoted Kabachnik–Fields Synthesis of Novel Coupled Chromonyl-thiadiazolyl Derivatives. Sciforum. [Link]
da Silva, F. M., et al. (2020). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Molecules, 25(24), 5919. [Link]
Mason, T. J. (1997). Advances in Sonochemistry for Organic Synthesis. Scribd. [Link]
Karami, B., Eskandari, K., & Ghasemi, Z. (2024). Efficient synthesis of α-aminophosphonates using magnetically retrievable ionic nanocatalysts under ultrasound acceleration. PMC. [Link]
Reddy, A. S., et al. (2023). Ultrasound-assisted synthesis of α-aminophosphonates using nano ZnO catalyst: Evaluation of their anti-diabetic activity. ResearchGate. [Link]
Berredjem, M., et al. (2015). Ultrasound-promoted, Rapid and Green Synthesis of Phosphonamide Derivatives under Catalyst and Solvent-free Conditions. ResearchGate. [Link]
Abdel-Rahman, A. A. H., et al. (2022). Ultrasound-Promoted Kabachnik–Fields Synthesis of Novel Chromonyl α-Aminophosphonate Derivatives Incorporating Nitrogen Heterocycles Using CdI2 Nanoparticles as an Efficient Catalyst: Evaluation of Their Antifungal Properties. ResearchGate. [Link]
Abdel-Rahman, A. A. H., et al. (2022). ULTRASOUND-PROMOTED KABACHNIK–FIELDS SYNTHESIS OF NOVEL CHROMONYL α-AMINOPHOSPHONATE DERIVATIVES INCORPORATING NITROGEN HETER. LOCKSS. [Link]
Kumar, A., et al. (2023). An ultra-sound assisted synthesis of α-aminophosphonates from benzyl halides via sequential Kornblum and Kabachnik-fields reaction. Figshare. [Link]
Res. J. Chem. Environ. (2016). Ultrasound assisted Heterocycles Synthesis. Sh. M. Abu-El-Azm. [Link]
Van Zwieten, T. A., et al. (2019). Ultrasound‐assisted emerging technologies for chemical processes. PMC. [Link]
Mhadhbi, M., et al. (2020). Diastereoselective synthesis of bis(α-aminophosphonates) by lipase catalytic promiscuity. New Journal of Chemistry. [Link]
Rooze, J., et al. (2024). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Lirias. [Link]
Technical Support Center: Enhancing Enantioselectivity in Pudovik Reactions with Diisopropyl Phosphonate
Welcome to the technical support center for the enantioselective Pudovik reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing diisopropyl phosphonate and s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the enantioselective Pudovik reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing diisopropyl phosphonate and seeking to improve the enantioselectivity of their reactions. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve your desired stereochemical outcomes.
Understanding the Pudovik Reaction
The Pudovik reaction is a powerful C-P bond-forming reaction involving the addition of a hydrophosphoryl compound, such as diisopropyl phosphonate, to an unsaturated C=X bond (where X is typically O or NR).[1] This reaction is fundamental for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The base-catalyzed mechanism typically involves the deprotonation of diisopropyl phosphonate to form a nucleophilic phosphite anion, which then attacks the electrophilic carbon of the aldehyde or imine.[1][4]
Reaction Mechanism Overview
Caption: Base-catalyzed mechanism of the Pudovik reaction.
This section addresses specific issues you may encounter when striving for high enantioselectivity in your Pudovik reactions using diisopropyl phosphonate.
Question 1: I am observing low enantiomeric excess (ee) in my reaction. What are the primary factors influencing enantioselectivity and how can I optimize them?
Answer:
Low enantiomeric excess is a common challenge. Several interconnected factors dictate the stereochemical outcome of the reaction. A systematic approach to optimizing these parameters is crucial.
1. Chiral Catalyst/Ligand Selection:
The choice of the chiral catalyst or ligand is the most critical factor. The catalyst's structure creates a chiral environment that directs the nucleophilic attack of the phosphite onto one face of the prochiral aldehyde or imine.
Expert Insight: Not all chiral catalysts are universally effective. The ideal catalyst often depends on the specific substrate. For instance, chiral tethered bis(8-quinolinato) (TBOx) aluminum complexes have shown high efficiency and enantioselectivity (up to 98% ee) with low catalyst loadings (0.5–1 mol%).[5][6] Other successful systems include those based on chiral lanthanoid and titanium alkoxides, as well as organocatalysts like Cinchona alkaloids.[7][8] It is advisable to screen a small library of catalysts if the initial choice yields poor results.
2. Solvent Effects:
The solvent can significantly impact the transition state geometry and, consequently, the enantioselectivity.
Causality: Polar protic solvents like methanol can sometimes improve enantioselectivity by stabilizing the transition state through hydrogen bonding.[9] Conversely, nonpolar solvents such as hexanes have also been found to enhance performance in certain catalytic systems.[5] The optimal solvent is highly system-dependent.
3. Reaction Temperature:
Lowering the reaction temperature often leads to higher enantioselectivity.
Scientific Rationale: At lower temperatures, the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers becomes more significant. This favors the formation of the product from the lower-energy transition state, resulting in a higher ee.[10] However, reducing the temperature can also decrease the reaction rate, so a balance must be struck.[10]
4. Additives and Co-catalysts:
In some systems, the addition of a co-catalyst or an additive can be beneficial.
Example: The use of N,N,N′,N′-tetramethylenediamine (TMEDA) has been shown to improve the solubility of organozinc-phosphorus adducts at low temperatures, leading to higher diastereoselectivity in certain Pudovik-type reactions.[11]
Optimization Workflow:
Caption: A systematic workflow for optimizing enantioselectivity.
Question 2: My reaction is sluggish or gives a low yield of the desired α-hydroxyphosphonate. How can I improve the reaction rate and conversion without compromising enantioselectivity?
Answer:
Improving yield and reaction rate while maintaining high enantioselectivity requires careful consideration of the reaction conditions.
1. Catalyst Loading:
While lower catalyst loading is often desirable, an insufficient amount can lead to a slow or incomplete reaction.
Recommendation: If the reaction is sluggish, a modest increase in catalyst loading may be necessary. However, be aware that higher catalyst concentrations can sometimes lead to the formation of side products or a decrease in enantioselectivity. It's a parameter to be optimized. Some highly active catalysts can achieve excellent results with loadings as low as 0.5-1 mol%.[5][6]
2. Substrate Reactivity:
The electronic properties of the aldehyde or imine substrate play a significant role.
Observation: Aromatic aldehydes with electron-withdrawing groups are generally more reactive due to the increased electrophilicity of the carbonyl carbon.[6] Conversely, electron-rich aldehydes may be more selective in some catalytic systems.[6] If you are working with a particularly unreactive substrate, you may need to employ more forcing conditions (e.g., higher temperature or a more active catalyst), which could impact the ee.
3. Steric Hindrance:
Sterically hindered substrates can react slowly.[2][12]
Troubleshooting: For bulky aldehydes or phosphonates, longer reaction times or slightly elevated temperatures may be required to achieve good conversion.[12] However, always monitor the effect of increased temperature on enantioselectivity.
4. Base Strength and Concentration:
The choice and amount of base are critical.
Expert Tip: For base-catalyzed Pudovik reactions, the strength of the base can influence the rate of deprotonation of the diisopropyl phosphonate. A stronger base may accelerate the reaction but could also promote side reactions. In some cases, using a catalytic amount of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[13]
Question 3: I am observing the formation of a significant byproduct. What are the common side reactions and how can I suppress them?
Answer:
The most common side reaction in the Pudovik synthesis is the phospha-Brook rearrangement of the desired α-hydroxyphosphonate to a phosphate ester.[12] This rearrangement is often promoted by the same basic conditions used to initiate the Pudovik reaction.[12][14]
Identifying the Phospha-Brook Rearrangement:
This byproduct can be identified using ³¹P NMR spectroscopy, where the phosphate ester will have a distinct chemical shift compared to the α-hydroxyphosphonate.[12]
Strategies to Minimize the Phospha-Brook Rearrangement:
Temperature Control: This rearrangement is often temperature-dependent. Running the reaction at a lower temperature can significantly reduce the formation of the phosphate byproduct.[12]
Reaction Time: Prolonged exposure to basic conditions can increase the extent of rearrangement. It is crucial to monitor the reaction progress (e.g., by TLC or NMR) and quench the reaction as soon as the starting material is consumed.[12]
Work-up Procedure: A carefully controlled acidic work-up can neutralize the base and prevent further rearrangement during product isolation.[12]
Other Potential Side Reactions:
Oxidation to α-Ketophosphonate: This can occur under oxidative conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[12]
Hydrolysis of Phosphonate Esters: Harsh acidic or basic work-up conditions can lead to the hydrolysis of the diisopropyl phosphonate ester groups. Use mild work-up and purification conditions.[12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants?
A1: Typically, a 1:1 to 1:1.2 molar ratio of the aldehyde/imine to diisopropyl phosphonate is used. A slight excess of the phosphonate can sometimes help drive the reaction to completion.
Q2: Can the Pudovik reaction be performed without a solvent?
A2: Yes, in some cases, the reaction can be run neat, particularly if the reactants are liquids at the reaction temperature.[15] This can offer a "greener" synthetic route and may simplify work-up. However, for enantioselective reactions, a solvent is usually necessary to ensure proper dissolution and interaction of the catalyst and reactants.
Q3: How do I remove the chiral catalyst after the reaction?
A3: The method for catalyst removal depends on its nature. For metal-based catalysts, purification by column chromatography is often effective. For organocatalysts, an acidic or basic wash during the work-up may be sufficient to remove the catalyst.
Q4: Are there any specific safety precautions for the Pudovik reaction?
A4: Standard laboratory safety practices should be followed. Diisopropyl phosphonate and many aldehydes can be irritants. Some bases, like DBU, are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Procedure for a Chiral Lewis Acid-Catalyzed Enantioselective Pudovik Reaction
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral Lewis acid catalyst (e.g., 1-5 mol%).
Add the appropriate anhydrous solvent (e.g., hexanes, toluene, or CH₂Cl₂) via syringe.
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) with a suitable cooling bath.
Add the aldehyde (1.0 equivalent) to the stirred catalyst solution.
Slowly add diisopropyl phosphonate (1.0-1.2 equivalents) dropwise over a period of 5-10 minutes.
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or NMR spectroscopy.
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or a mild acid.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the enantioenriched α-hydroxyphosphonate.
Determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.
Gagnon, D., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Central Science. Available at: [Link]
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. Available at: [Link]
ResearchGate. (n.d.). Access to Chiral Oxindoles via Ir-Catalyzed Asymmetric Pudovik Addition/[1][2]-Phospha-Brook Rearrangement/Allylation Cascade | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of aldehyde-based Pudovik reaction. Retrieved from [Link]
PubMed. (2015). Access to Chiral Oxindoles via Ir-Catalyzed Asymmetric Pudovik Addition/[1][2]-Phospha-Brook Rearrangement/Allylation Cascade. Organic Letters, 27(19), 4974–4979. Available at: [Link]
Lin, Q., et al. (2023). Chiral Lewis Acid-Catalyzed Asymmetric Multicomponent Michael Reaction through[1][2]-Phospha-Brook Rearrangement. Organic Letters. Available at: [Link]
Asynt. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Retrieved from [Link]
ResearchGate. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved from [Link]
MDPI. (2019). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2019(2), M1064. Available at: [Link]
Royal Society of Chemistry. (1996). Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Grokipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
ACS Publications. (2023). Chiral Lewis Acid-Catalyzed Asymmetric Multicomponent Michael Reaction through[1][2]-Phospha-Brook Rearrangement. Organic Letters. Available at: [Link]
Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. Nature Communications. Available at: [Link]
Royal Society of Chemistry. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Advances. Available at: [Link]
National Center for Biotechnology Information. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules. Available at: [Link]
Beilstein Journals. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry. Available at: [Link]
common side reactions in Diisopropyl phosphonate synthesis
Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the mechanistic nuances and common side reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the mechanistic nuances and common side reactions encountered during the synthesis of diisopropyl phosphonate (often referred to as diisopropyl phosphite).
This resource is engineered for researchers and drug development professionals who require high-fidelity, scalable protocols. Rather than simply listing instructions, this guide deconstructs the chemical causality behind each side reaction, providing you with the theoretical grounding to optimize your yields and self-validating protocols to ensure experimental integrity.
Mechanistic Overview: The Causality of Side Reactions
The standard industrial and laboratory synthesis of diisopropyl phosphonate involves the reaction of phosphorus trichloride (PCl₃) with isopropanol (iPrOH). While seemingly straightforward, the reaction is a complex exothermic cascade. The transient intermediate, triisopropyl phosphite, undergoes an Arbuzov-type dealkylation driven by the stoichiometric hydrogen chloride (HCl) byproduct to form the target diisopropyl phosphonate and isopropyl chloride.
The vast majority of side reactions—ranging from product discoloration to massive yield losses—stem from the mismanagement of this highly reactive HCl byproduct or the introduction of trace moisture[1].
Reaction pathway of Diisopropyl phosphonate synthesis and common degradation side reactions.
Diagnostic FAQ & Troubleshooting Guide
Q1: Why is my isolated yield of diisopropyl phosphonate consistently below 60%, accompanied by excessive isopropyl chloride generation?Causality: The reaction inherently produces one equivalent of isopropyl chloride. However, if the generated HCl is not rapidly evacuated from the reaction matrix, it acts as a nucleophile to further cleave the remaining isopropyl ester bonds on your target product. This "over-dealkylation" generates mono-isopropyl phosphite and additional equivalents of isopropyl chloride[1].
Solution: Implement active HCl removal during the reaction. Conduct the synthesis under vigorous inert gas (N₂/Ar) sparging or a slight vacuum to physically strip the HCl from the liquid phase before it can react with the phosphonate.
Q2: During vacuum distillation, the crude mixture turns dark brown and the product degrades. How can this thermal decomposition be prevented?Causality: Diisopropyl phosphonate is highly sensitive to acid-catalyzed thermal degradation. Trace residual HCl from the synthesis step drastically lowers the decomposition threshold temperature. When heated during distillation, the acid catalyzes a runaway cleavage of the isopropyl groups, leading to polymerization and carbonization (darkening) of the phosphite species[1].
Solution: A self-validating neutralization step is mandatory prior to applying any heat. Wash the crude mixture with a mild, anhydrous base or pass it through a basic alumina plug, and analytically confirm a neutral pH before proceeding to distillation.
Q3: NMR analysis of my product shows a significant peak corresponding to phosphorous acid (H₃PO₃). Where is this coming from?Causality: Phosphorous acid is the ultimate thermodynamic sink for the hydrolysis of both PCl₃ and diisopropyl phosphonate. Its presence indicates moisture ingress. Because isopropanol is highly hygroscopic, even trace water in the starting material will aggressively hydrolyze the P-Cl or P-O-C bonds[1].
Solution: Rigorously dry the isopropanol over 3Å molecular sieves and maintain a strict anhydrous environment using standard Schlenk techniques.
Q4: When attempting to deprotect diisopropyl phosphonate to the corresponding phosphonic acid using the McKenna reaction, I observe incomplete conversion and side products. Why?Causality: The McKenna reaction utilizes bromotrimethylsilane (BTMS) to cleave phosphonate esters. However, the steric bulk of the isopropyl groups significantly hinders the nucleophilic attack by the bromide ion during the silylation step. This necessitates prolonged reaction times, which in turn promotes side reactions, such as the cleavage of other sensitive functional groups or unintended alkylation by the generated isopropyl bromide[2].
Solution: Utilize a larger excess of BTMS, maintain strictly anhydrous conditions to prevent BTMS degradation, and monitor the intermediate bis(trimethylsilyl) ester formation via ³¹P NMR before initiating the solvolysis step[2].
Quantitative Side Product Profiling
The following table summarizes the causal relationship between reaction parameters and the quantitative distribution of side products.
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . You must not proceed to subsequent steps unless the validation criteria of the current step are met.
Step 1: Anhydrous Preparation & Validation
Action: Dry isopropanol (3.1 equivalents) over activated 3Å molecular sieves for 48 hours.
Validation Check: Perform a Karl Fischer titration on the isopropanol. Do not proceed unless the water content is <50 ppm. This precludes the formation of phosphorous acid.
Step 2: Temperature-Controlled Addition
Action: Charge a jacketed reactor with the dried isopropanol and a non-reactive solvent (e.g., toluene). Cool the system to 0 °C. Begin the dropwise addition of PCl₃ (1.0 equivalent).
Validation Check: Monitor the internal thermocouple continuously. The system self-validates the addition rate: if the internal temperature exceeds 10 °C, the addition must be paused immediately to prevent thermal over-dealkylation[1].
Step 3: In-Situ Degassing
Action: Sparge the reaction mixture vigorously with dry N₂ from the bottom of the reactor during the entire addition process and for 2 hours post-addition.
Validation Check: Route the reactor's exhaust gas through a bubbler containing a pH indicator solution (e.g., bromothymol blue). The degassing step is only complete when the indicator ceases to turn acidic, confirming the total evacuation of catalytic HCl.
Step 4: Acid Neutralization
Action: Transfer the crude mixture to a separatory funnel and wash with a cold 5% aqueous Na₂CO₃ solution to neutralize any residual trapped acid.
Validation Check: Test the pH of the separated aqueous layer. It must read ≥ 7.0. If it is acidic, repeat the wash. This guarantees thermal stability during the subsequent distillation[1].
Step 5: Fractional Distillation
Action: Dry the organic layer over anhydrous MgSO₄, filter, and distill under reduced pressure.
Validation Check: Collect the main fraction boiling at approximately 72–75 °C at 10 mmHg. Confirm the structural purity via ³¹P NMR (expecting a characteristic doublet around δ 4.0 ppm with a large
coupling constant of ~700 Hz).
References
Common side reactions in the synthesis of Diisopropyl phosphonate - BenchChem. 1
The McKenna reaction – avoiding side reactions in phosphonate deprotection - Beilstein Journal of Organic Chemistry (via NIH/PMC).2
minimizing byproduct formation in phosphonate synthesis
Welcome to the technical support center for phosphonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphonate synthesis and minim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for phosphonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphonate synthesis and minimize the formation of unwanted byproducts. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
Introduction: The Challenge of Byproduct Formation
Phosphonates are invaluable compounds in medicinal chemistry and materials science. However, their synthesis, most commonly via the Michaelis-Arbuzov or Horner-Wadsworth-Emmons (HWE) reactions, is often plagued by the formation of byproducts that can complicate purification and reduce yields. This guide provides a structured approach to understanding and mitigating these challenges.
Part 1: Troubleshooting Guide - The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate. While robust, several side reactions can occur.
Diagram 1: Michaelis-Arbuzov Reaction Workflow
Caption: Workflow of the Michaelis-Arbuzov reaction and key intervention points.
FAQ 1: My Michaelis-Arbuzov reaction is sluggish and giving low yields. What's going wrong?
Answer:
This is a common issue often related to the reactivity of the alkyl halide or suboptimal reaction conditions.
Causality: The reaction proceeds via an SN2 mechanism. The reactivity of the alkyl halide is crucial and follows the trend I > Br > Cl. Less reactive halides like alkyl chlorides may require higher temperatures or the addition of a catalyst. The structure of the alkyl halide also plays a significant role; primary halides are ideal, while secondary halides react slower and tertiary halides are generally unreactive and favor elimination pathways.
Troubleshooting Protocol:
Verify Halide Reactivity: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. If this is not possible, the addition of a catalytic amount of sodium iodide can facilitate the reaction through an in situ Finkelstein reaction.
Increase Temperature: Ensure the reaction temperature is adequate. Most Michaelis-Arbuzov reactions are conducted neat (without solvent) at temperatures ranging from 100-150 °C. Monitor the reaction progress by TLC or ³¹P NMR.
Purity of Starting Materials: Ensure your trialkyl phosphite is pure. Trialkyl phosphites can oxidize over time to trialkyl phosphates, which are unreactive. It's recommended to use freshly distilled phosphite for best results.
FAQ 2: I'm observing significant amounts of elimination byproducts. How can I suppress this?
Answer:
Elimination becomes a major competing pathway when using sterically hindered or β-branched alkyl halides.
Causality: The phosphite can act as a base, abstracting a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene. This is particularly prevalent with secondary and tertiary alkyl halides.
Troubleshooting Protocol:
Lower Reaction Temperature: While higher temperatures can increase the rate of the desired SN2 reaction, they can also disproportionately accelerate elimination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Solvent Effects: While traditionally run neat, using a high-boiling, polar aprotic solvent like DMF or acetonitrile can sometimes favor the SN2 pathway over elimination.
Alternative Substrates: If possible, redesign the synthesis to use a primary alkyl halide.
Table 1: Influence of Alkyl Halide Structure on Michaelis-Arbuzov Reaction Outcome
Alkyl Halide Type
Primary (R-CH₂-X)
Secondary (R₂-CH-X)
Tertiary (R₃-C-X)
Primary Pathway
SN2 (Desired)
SN2 / E2 (Competition)
E2 (Elimination)
Typical Yield
Good to Excellent
Fair to Poor
Very Low to None
Key Consideration
Ideal substrate
Prone to elimination
Not suitable
Part 2: Troubleshooting Guide - The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful tool for forming alkenes, particularly E-alkenes, from phosphonate carbanions and carbonyl compounds. Byproduct formation often stems from the base used and the nature of the reactants.
Diagram 2: Horner-Wadsworth-Emmons (HWE) Reaction and Common Pitfalls
Caption: The HWE reaction pathway highlighting potential side reactions.
FAQ 3: My HWE reaction is messy, and I'm getting byproducts from my aldehyde starting material. What's the cause?
Answer:
This often points to an inappropriate choice of base, leading to side reactions of the carbonyl compound.
Causality: Strong, nucleophilic bases like NaOH or KOH can directly attack the aldehyde, leading to Cannizzaro or aldol condensation reactions. The ideal base for an HWE reaction should be strong enough to deprotonate the phosphonate but non-nucleophilic to avoid reacting with the carbonyl.
Troubleshooting Protocol:
Base Selection: Use a non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice. For sensitive substrates, milder bases like lithium chloride/triethylamine (LiCl/TEA) or 1,8-diazabicycloundec-7-ene (DBU) can be used.
Order of Addition: Add the base to the phosphonate first to pre-form the carbanion. Then, cool the reaction mixture (often to 0 °C or below) before slowly adding the aldehyde or ketone. This minimizes the time the base and carbonyl are in contact at higher concentrations.
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water can quench the carbanion and facilitate unwanted side reactions.
FAQ 4: The purification of my HWE product is difficult due to the phosphate byproduct. How can I improve this?
Answer:
The phosphate byproduct is inherent to the reaction, but its properties and removal can be managed.
Causality: The driving force of the HWE reaction is the formation of a stable, water-soluble phosphate salt. The choice of phosphonate ester can influence the solubility of this byproduct.
Troubleshooting Protocol:
Aqueous Workup: A standard aqueous workup is typically sufficient. The phosphate salt will partition into the aqueous layer, while the desired alkene remains in the organic layer. Multiple extractions may be necessary.
Phosphonate Reagent Choice: If purification remains challenging, consider using phosphonates with more polar ester groups (e.g., ethyl esters) which can lead to more water-soluble phosphate byproducts. Alternatively, specialized phosphonate reagents designed for easier purification are commercially available.
Chromatography: If co-elution is an issue during column chromatography, consider changing the solvent system. Adding a small amount of a polar solvent like methanol can sometimes help separate the product from residual polar byproducts.
Table 2: Common Bases for the HWE Reaction and Their Properties
Base
pKa of Conj. Acid
Nucleophilicity
Common Solvents
Key Considerations
NaH
~35
Low (heterogeneous)
THF, DMF
Highly effective, requires anhydrous conditions.
n-BuLi
~50
High
THF, Hexanes
Very strong, can be nucleophilic. Use at low temp.
LDA
~36
Low (sterically hindered)
THF
Strong, non-nucleophilic. Good for sensitive substrates.
DBU
~12
Low
Acetonitrile, THF
Milder, organic-soluble base.
LiCl/TEA
~11 (TEA·H⁺)
Low
Acetonitrile
Roush-Masamune conditions, good for sensitive aldehydes.
Part 3: General Best Practices for Minimizing Byproducts
Starting Material Purity: Always use purified starting materials. Impurities in alkyl halides, phosphites, or carbonyl compounds can lead to a host of unexpected side reactions.
Inert Atmosphere: Many reagents used in phosphonate synthesis, particularly phosphites and organolithium bases, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is crucial.
Reaction Monitoring: Do not rely solely on reaction time. Monitor the progress of your reaction by an appropriate technique (TLC, GC, LC-MS, or ³¹P NMR). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating or stirring.
Temperature Control: Precise temperature control is critical. Overheating can promote elimination and other side reactions, while insufficient heat can lead to incomplete reactions.
References
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. [Link]
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig and related reactions. Chemical Reviews, 89(4), 863–927. [Link]
Optimization
troubleshooting low diastereoselectivity in Phospha-Michael additions
Welcome to the Phospha-Michael Addition Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals facing stereochemical challenges in organophosphorus synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Phospha-Michael Addition Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals facing stereochemical challenges in organophosphorus synthesis.
Achieving high diastereomeric ratios (dr) in asymmetric phospha-Michael additions is notoriously difficult. The formation of contiguous stereocenters via the addition of phosphorus nucleophiles (e.g., phosphites, phosphine oxides) to Michael acceptors (e.g., nitroalkenes, enones) is highly sensitive to transition-state flexibility and post-reaction equilibration.
Below, you will find a diagnostic dashboard, mechanistic insights, step-by-step troubleshooting FAQs, and validated standard operating procedures (SOPs) to rescue your diastereoselectivity.
Before diving into specific troubleshooting steps, consult this diagnostic matrix to identify the likely mechanistic cause of your low dr and the immediate recommended action.
Reaction Parameter
Observation
Mechanistic Cause
Recommended Action
Inorganic Base Additives
High yield, but dr degrades over time to ~1:1.
Base-catalyzed deprotonation of the acidic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
-proton leads to product epimerization[1].
Switch to base-free conditions or use bifunctional organocatalysts.
Reaction Temperature
Good enantiomeric excess (ee) but poor dr at Room Temperature.
Reversible addition favors the thermodynamically stable mixture over the kinetic product[2].
Lower temperature to -20 °C to -78 °C to trap the kinetic diastereomer.
Catalyst Architecture
Poor facial selectivity during the nucleophilic attack.
Insufficient hydrogen-bonding network fails to lock the transition state conformation[3].
Upgrade to a rigid bifunctional squaramide or L-diarylprolinol silyl ether[1].
Nucleophile Sterics
Trivalent phosphines give good dr; pentavalent oxides give poor dr.
Pentavalent oxides require stronger activation, often disrupting the chiral pocket[1].
Match the nucleophile to a specific chiral ion-pair or palladacycle catalyst[4].
Mechanistic Deep-Dive: The Epimerization Trap
The most common cause of low diastereoselectivity in phospha-Michael additions is not a failure of the initial asymmetric induction, but rather post-reaction epimerization .
When pentavalent phosphorus nucleophiles (like diphenylphosphine oxide) are used, researchers often add external bases (e.g., Na₂CO₃, NaOAc) to enhance nucleophilicity[1]. However, the resulting Michael adduct contains a highly acidic
-proton adjacent to the electron-withdrawing group. The external base deprotonates this position, forming an enolate intermediate. Subsequent non-selective reprotonation destroys the kinetic diastereoselectivity, driving the system toward a thermodynamic 1:1 mixture.
Mechanistic pathway illustrating kinetic vs. thermodynamic control and base-catalyzed epimerization.
Troubleshooting FAQs
Q1: My reaction achieves >90% yield and excellent enantioselectivity (ee), but the diastereomeric ratio (dr) is stuck near 1.5:1. How do I fix this?A: This is the classic signature of thermodynamic equilibration. Your chiral catalyst is successfully directing the initial face-selective attack (hence the high ee), but the product is interconverting after formation.
Solution: First, eliminate all external inorganic bases. If your nucleophile requires basic activation, switch to a bifunctional organocatalyst (like a tertiary amine-squaramide) that provides localized, mild basicity without bulk basicity[3]. Alternatively, try microwave-assisted, solvent-free, and base-free conditions, which have been shown to preserve kinetic dr by rapidly driving the reaction to completion before epimerization can occur[5].
Q2: How do I choose a catalyst that prevents transition-state flexibility?A: For ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
-unsaturated aldehydes, L-diarylprolinol silyl ethers are the gold standard. They operate via iminium activation, effectively shielding one face of the electrophile and consistently yielding dr values up to >20:1[1].
For nitroalkenes, use bifunctional squaramides or thioureas . The squaramide moiety forms dual, rigid hydrogen bonds with the nitro group, while the tethered tertiary amine activates the phosphite nucleophile. Squaramides generally exhibit better activity and stereoselectivity than thioureas due to their wider hydrogen-bonding angle and increased rigidity.
Q3: Can I intentionally access both diastereomers from the same starting materials?A: Yes, through stereodivergent catalysis. Recent advancements using chiral dipeptide quaternary phosphonium ion-pair catalysts allow researchers to access either diastereomer by tuning the reaction temperature and solvent[2]. The generation of one diastereomer is a dynamically controlled (kinetic) process, while the other is accessed by intentionally pushing the system into a thermodynamically controlled enol-ketone interconversion[2].
Q4: Does the choice of phosphorus nucleophile (trivalent vs. pentavalent) impact the dr?A: Drastically. Trivalent phosphines (e.g., diarylphosphines) are highly nucleophilic and undergo rapid, irreversible addition, making kinetic control easier. They pair exceptionally well with chiral palladacycle catalysts[4] or chiral phosphoric acids[6]. Pentavalent phosphine oxides are air-stable and easier to handle, but are poorer nucleophiles. Their slower addition rates make the reaction more susceptible to reversibility and thermodynamic scrambling[1].
Troubleshooting Workflow
Step-by-step troubleshooting workflow for resolving low diastereoselectivity.
Standard Operating Procedure (SOP): Highly Diastereoselective Phospha-Michael Addition
To ensure self-validation and prevent epimerization, follow this optimized protocol utilizing a bifunctional squaramide catalyst for the addition of diphenylphosphite to a nitroalkene[3].
Self-Validating Controls:
In-process monitoring: Use ³¹P NMR to track conversion. Stop the reaction immediately upon consumption of the nucleophile to prevent thermodynamic drift.
Purification control: Standard silica gel is slightly acidic and can catalyze epimerization during purification. Always use deactivated silica.
Step-by-Step Methodology:
Catalyst Pre-organization: In an oven-dried Schlenk flask under argon, dissolve 5.0 mol% of the chiral tertiary amine-squaramide catalyst in anhydrous CH₂Cl₂ (to yield a 0.1 M solution based on the electrophile).
Electrophile Activation: Add the nitroalkene (1.0 equiv). Stir the mixture for 10 minutes at room temperature. Causality: This allows the squaramide moiety to establish a rigid dual-hydrogen-bond network with the nitro group before the nucleophile is introduced.
Thermal Trapping: Submerge the flask in a cryocooler or dry ice/isopropanol bath and allow the internal temperature to equilibrate to -20 °C.
Nucleophile Addition: Slowly add diphenylphosphite (1.2 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic heating, which would temporarily provide enough energy to access the looser, thermodynamically controlled transition state.
Reaction Monitoring: Stir at -20 °C. Extract 50
L aliquots every 2 hours and analyze via ³¹P NMR to monitor the disappearance of the diphenylphosphite peak.
Quenching: Once full conversion is reached, immediately quench the reaction at -20 °C by adding cold saturated aqueous NH₄Cl.
Workup & Purification: Extract the aqueous layer with cold CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure at ambient temperature. Purify the crude residue via flash column chromatography using silica gel pre-treated with 1% triethylamine (to neutralize acidic silanol sites that cause epimerization).
References
1.[1] Organocatalytic asymmetric cascade cyclization reaction of o-hydroxy cinnamaldehydes with diphenylphosphine oxide, rhhz.net. Available at:
2.[3] Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes, nih.gov. Available at:
3.[4] Palladacycle catalyzed asymmetric P-H addition of diarylphosphines to N-enoyl phthalimides, researcher.life. Available at:
4.[6] Chiral Phosphoric Acid-Catalyzed Enantioselective Phospha-Michael-Type Addition Reaction of Diarylphosphine Oxides with Alkenyl Benzimidazoles, researchgate.net. Available at:
5.[5] Microwave-assisted Phospha-Michael addition reactions in the 13α-oestrone series and in vitro antiproliferative properties, nih.gov. Available at:
6.[2] Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts, chemsoc.org.cn. Available at:
effect of temperature on stereoselective reactions with Diisopropyl phosphonate
Welcome to the technical support center for stereoselective reactions involving Diisopropyl Phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for stereoselective reactions involving Diisopropyl Phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in achieving desired stereochemical outcomes. Here, we move beyond simple protocols to explain the why behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are grounded in mechanistic principles and provide actionable steps for optimization.
Question 1: "I'm performing a Horner-Wadsworth-Emmons (HWE) reaction and observing poor or incorrect E/Z selectivity. How can I leverage temperature to resolve this?"
Answer:
This is a frequent challenge. The stereochemical outcome of the HWE reaction is a delicate balance between kinetic and thermodynamic control, where temperature is a critical determining factor. The bulky diisopropyl groups on the phosphonate reagent play a crucial role in directing the stereochemistry, but their effectiveness is intimately tied to the reaction conditions.[1][2]
Causality Explained:
The HWE reaction proceeds through an oxaphosphetane intermediate. The formation of E and Z alkenes depends on the relative stability of the diastereomeric transition states leading to these intermediates and their potential for equilibration.
Low Temperatures (e.g., -78 °C): At very low temperatures, the reaction is typically under kinetic control. The addition of the phosphonate carbanion to the aldehyde is often irreversible, and the product ratio reflects the lowest energy pathway of this initial addition. For many standard HWE reactions, this favors the E-alkene.[3] However, for certain modified phosphonates, like the Still-Gennari type, low temperatures are essential for high Z-selectivity.[4]
Higher Temperatures (e.g., 0 °C to Room Temperature): As the temperature increases, the system gains enough energy to allow for the equilibration of the intermediates.[3] This means the reaction shifts towards thermodynamic control, favoring the formation of the more stable E-alkene. A study by Thompson and Heathcock systematically showed that higher reaction temperatures (23 °C vs. -78 °C) led to greater E-selectivity.[3]
Troubleshooting Protocol & Optimization:
If you are not achieving the desired selectivity, a systematic temperature screen is the most logical next step.
Establish a Baseline: Run the reaction at your current standard temperature (e.g., -78 °C) and carefully determine the E/Z ratio using ¹H NMR or GC analysis.
Screen Higher Temperatures: Perform the reaction at incrementally higher temperatures (e.g., -40 °C, -20 °C, 0 °C). Be aware that some modified HWE reagents designed for Z-selectivity can surprisingly achieve optimal results at temperatures like -20 °C, which is higher than the typical -78 °C.[4]
Screen Lower Temperatures (if applicable): If your target is a kinetically favored, less stable isomer (often the Z-product with specific reagents), ensure your cooling bath is maintained consistently at the lowest practical temperature.
Analyze the Trend: Plot the E/Z ratio against temperature. This will reveal whether your reaction is under kinetic or thermodynamic control and guide you to the optimal temperature range.
Data Snapshot: Temperature Effects in a Modified HWE Reaction [4]
Entry
Temperature (°C)
Base
Yield (%)
Z:E Ratio
1
-78
NaH
Trace
-
2
-40
NaH
81
96:4
3
-20
NaH
94
97:3
4
0
NaH
92
95:5
This table illustrates that, contrary to the general rule for Still-Gennari olefinations, the optimal Z-selectivity was achieved at -20 °C, not -78 °C.
Question 2: "My asymmetric Pudovik reaction is resulting in low enantiomeric excess (ee). Can temperature adjustments improve the outcome?"
Answer:
Absolutely. For asymmetric reactions, including the Pudovik reaction, temperature is one of the most powerful tools for enhancing enantioselectivity. The goal is to maximize the energy difference (ΔΔG‡) between the two transition states leading to the (R) and (S) enantiomers.
Causality Explained:
The enantioselectivity of a reaction is determined by the difference in the activation energies of the diastereomeric transition states. Lowering the reaction temperature makes the reaction more sensitive to this energy difference.
The Eyring Equation: This relationship demonstrates that the ratio of enantiomers is exponentially dependent on the temperature. As T (temperature) decreases, the impact of the energy difference (ΔΔG‡) becomes more pronounced, leading to a higher enantiomeric excess.
Practical Implications: In many catalytic asymmetric Pudovik reactions, running the reaction at low temperatures (e.g., -78 °C) is standard practice to achieve high stereocontrol.[5] For instance, the phosphonylation of aldehydes using a chiral BINAPO catalyst was optimized at -78 °C to maximize enantioselectivity.[5]
Troubleshooting Protocol & Optimization:
If your enantioselectivity is poor, the first variable to investigate is temperature.
Initial Low-Temperature Run: Start your optimization at a conventionally low temperature, such as -78 °C (dry ice/acetone bath). This provides a baseline for the maximum achievable selectivity with your current catalytic system.
Controlled Warming: If the reaction at -78 °C is too slow, you can experiment with slightly higher temperatures (e.g., -40 °C, -20 °C). However, expect a potential decrease in enantioselectivity.
Solvent and Catalyst Synergy: Remember that the optimal temperature is often dependent on the solvent and catalyst system. A solvent that is less viscous at low temperatures (e.g., dichloromethane) may be preferable to one that freezes or becomes highly viscous (e.g., toluene).
Monitor Reaction Rate vs. Selectivity: You will likely observe a trade-off. The highest selectivity may come at the cost of a longer reaction time. Your goal is to find the "sweet spot" that provides acceptable enantioselectivity within a practical timeframe.
Workflow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using temperature to control stereoselectivity?
The principle lies in the concepts of kinetic versus thermodynamic control. Every reaction has an energy profile with transition states leading to products.
Kinetic Control (Low Temperature): At low temperatures, molecules have less energy. The reaction will predominantly follow the path with the lowest activation energy, forming the "kinetic product." This pathway is often more sterically organized and can lead to higher stereoselectivity.
Thermodynamic Control (High Temperature): At higher temperatures, there is enough energy in the system for reactions to be reversible and to overcome higher activation barriers. The reaction will eventually settle on the most stable product, the "thermodynamic product," regardless of which pathway was faster.[3]
Kinetic vs. Thermodynamic Control
Caption: Energy profile for kinetic and thermodynamic products.
Q2: Does lowering the temperature always improve stereoselectivity?
Not necessarily. While the general principle holds that lower temperatures favor kinetic control and often enhance selectivity, the optimal temperature is system-dependent and must be determined empirically. There are documented cases where a moderate temperature is optimal. For example, in an asymmetric phosphorylation study, the highest enantioselectivity was observed at 0 °C, with selectivity decreasing at both -40 °C and 25 °C.[6] This highlights that factors like catalyst activity, solvent viscosity, and the specific energy differences between transition states can lead to a non-linear relationship between temperature and selectivity.
Q3: How does the steric bulk of the diisopropyl phosphonate group influence temperature effects?
The sterically demanding diisopropyl groups are key to achieving high stereoselectivity.[1] They create a more crowded and rigid transition state. This steric hindrance amplifies the small energy differences between the competing diastereomeric transition states. At lower temperatures, the system is less able to overcome the higher-energy, more sterically congested transition state, forcing the reaction through the more organized, lower-energy pathway. This synergy between steric bulk and low temperature is often the reason for the excellent stereocontrol observed in many reactions involving diisopropyl phosphonate.[1][2]
Experimental Protocol: Temperature Optimization Screen
This general protocol can be adapted for either HWE or Pudovik reactions to find the optimal temperature for stereoselectivity.
Objective: To determine the effect of temperature on the stereochemical outcome of a reaction involving diisopropyl phosphonate.
Methodology:
Reaction Setup: Prepare identical reaction flasks under an inert atmosphere (e.g., Argon or Nitrogen).[1] Add all reagents (solvent, base, catalyst if applicable, diisopropyl phosphonate, and substrate) except for the last-added reagent (often the electrophile like an aldehyde).
Temperature Equilibration: Place each flask in a cooling bath set to a specific temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C). Allow the mixtures to stir for 15-20 minutes to ensure they have reached the target temperature.
Initiation: Add the final reagent (e.g., aldehyde solution) dropwise to each flask while maintaining the respective temperatures.[1]
Reaction Monitoring: Stir the reactions for a predetermined time, keeping the temperature constant. Monitor the reaction progress by TLC or a similar technique. Note that lower temperature reactions will likely require longer reaction times.
Quenching: Quench all reactions in a consistent manner. For HWE reactions, this is typically done by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] It is crucial to quench the reaction at the reaction temperature before allowing it to warm up, as warming can alter the product ratio.[7]
Work-up and Analysis: Perform a standard aqueous work-up and extraction. After purification, analyze the stereoisomeric ratio (E/Z or enantiomeric excess) of the product from each reaction temperature using appropriate analytical methods (e.g., chiral HPLC, ¹H NMR).
Data Interpretation: Plot the observed stereoselectivity against temperature to identify the optimal condition for your specific transformation.
Flowchart for Temperature Screening
Caption: Experimental workflow for temperature optimization.
References
Diisopropyl Phosphonate: A Superior Choice for Stereoselectivity in Modern Organic Synthesis. (n.d.). Benchchem.
Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (2022, August 23). MDPI.
Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (n.d.). PMC.
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (n.d.). PMC.
Horner-Wadsworth-Emmons Reaction. (2024, August 6). Alfa Chemistry.
Phosphonate Olefination Support Center: Solvent & Stereoselectivity Diagnostics
Welcome to the Technical Support Center for phosphonate-based olefination reactions. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent ratios during Horner-Wadsworth-Emmon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for phosphonate-based olefination reactions. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent
ratios during Horner-Wadsworth-Emmons (HWE) and Still-Gennari reactions. Stereoselectivity in these reactions is rarely a matter of chance; it is a highly deterministic outcome governed by the delicate interplay between the phosphonate substituents, the metal cation, and—most crucially—the solvent environment .
This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to help you engineer the exact stereochemical outcome your synthesis requires.
I. Mechanistic Diagnostics: Thermodynamic vs. Kinetic Control
To troubleshoot stereoselectivity, you must first understand how solvent choice dictates the reaction pathway. The stereochemical outcome of a phosphonate olefination depends on whether the reaction is under thermodynamic control (favoring the
-alkene) or kinetic control (favoring the -alkene).
Solvents directly modulate the tightness of the ion pair between the metal cation (e.g., Li
, Na, K) and the phosphonate carbanion/oxaphosphetane intermediates.
Fig 1: Solvent-mediated divergence of thermodynamic (E) and kinetic (Z) olefination pathways.
II. Frequently Asked Questions (FAQs)
Q1: Why did my standard HWE reaction yield a poor E:Z ratio when I switched my solvent from THF to Toluene?
Causality: Toluene is a non-polar solvent with a low dielectric constant. In non-polar media, the metal cation (e.g., Na
from NaH) forms a very tight ion pair with the phosphonate carbanion and the subsequent aldolate intermediate. This tight coordination artificially stabilizes the kinetically formed syn-aldolate and slows down its equilibration to the thermodynamically more stable anti-aldolate 1. By switching back to a polar aprotic solvent like THF (or adding a co-solvent like HMPA or DMPU), you solvate the cation, loosen the ion pair, and allow rapid equilibration to the anti-aldolate, restoring high -selectivity.
Q2: My Still-Gennari reaction is yielding a 50:50 E/Z mixture. I'm using bis(trifluoroethyl) phosphonoacetate, THF, and KHMDS at -78°C. What is missing?
Causality: You are missing the crucial cation chelator: 18-crown-6 . While the electrophilic trifluoroethyl groups increase the rate of elimination from the oxaphosphetane, the potassium cation from KHMDS will still coordinate the intermediates if left unsequestered. 18-crown-6 specifically binds Kngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
, creating a "naked," strongly dissociated phosphonate enolate . This naked enolate attacks the aldehyde extremely fast under kinetic control (forming the syn-aldolate) and eliminates immediately to the -alkene before thermodynamic equilibration can occur. Without the crown ether, equilibration competes with elimination, ruining your -selectivity.
Q3: I am running a Weinreb amide-type HWE reaction. Does concentration affect the stereoselectivity?
Causality: Yes. Recent studies on Weinreb amide-type HWE reactions using Grignard bases (like
PrMgCl) have shown that solvent and concentration heavily influence the active species. At higher concentrations in ethereal solvents, the active magnesium phosphonoenolate can form dimers containing solvent molecules, which alters the transition state geometry and can impact the -selectivity 2. If you observe a drop in selectivity upon scaling up, try diluting the reaction to favor the monomeric active species.
Q4: Can I improve E-selectivity by changing the alkyl groups on the phosphonate ester instead of the solvent?
Causality: Absolutely. Increasing the steric bulk of the alkoxy groups on the phosphorus atom (e.g., moving from dimethyl to diethyl, or diethyl to diisopropyl) increases the steric clash in the syn-aldolate transition state. For instance, diisopropyl phosphonates are highly favored for complex natural product synthesis because the bulky isopropyl groups strongly direct the stereochemical course toward the thermodynamically stable
-alkene, even in less-than-ideal solvent conditions 3.
III. Quantitative Data: Solvent & Base Effects on Selectivity
The following table summarizes the expected
ratios based on empirical data for the reaction of standard aldehydes (e.g., benzaldehyde) with various phosphonate/solvent systems. Use this as a benchmark to validate your crude NMR data.
Phosphonate Reagent
Base
Solvent System
Temp
Dominant Control
Expected E:Z Ratio
Triethyl phosphonoacetate
NaH
THF
0 °C to RT
Thermodynamic
> 95:5
Triethyl phosphonoacetate
NaH
Toluene
0 °C to RT
Mixed
~ 75:25
Triethyl phosphonoacetate
LiCl / DBU
MeCN
RT
Thermodynamic
> 98:2
Bis(trifluoroethyl) phosphonoacetate
KHMDS
THF
-78 °C
Mixed
~ 40:60
Bis(trifluoroethyl) phosphonoacetate
KHMDS
THF + 18-crown-6
-78 °C
Kinetic
< 5:95
Diisopropyl phosphonoacetate
NaH
THF
0 °C to RT
Thermodynamic
> 98:2
IV. Troubleshooting Workflow
If your reaction yields an undesired isomer ratio, follow this diagnostic tree to isolate the variable causing the failure.
Fig 2: Step-by-step troubleshooting workflow for resolving poor E/Z stereoselectivity.
V. Self-Validating Experimental Protocols
To ensure reproducibility, protocols must be self-validating. Do not proceed to the next step unless the physical indicators (color changes, gas evolution) confirm the mechanistic milestone has been reached.
Objective: Maximize equilibration to the anti-aldolate by ensuring proper cation solvation.
Preparation: Flame-dry a round-bottom flask under Argon. Add NaH (1.2 eq, 60% dispersion in mineral oil). Wash with anhydrous hexane (2x) to remove the oil, then suspend in anhydrous THF (0.2 M relative to phosphonate).
Ylide Formation: Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.1 eq) dropwise.
Validation Check: You must observe immediate hydrogen gas evolution. The solution will typically turn clear and slightly yellow once the phosphonate carbanion is fully formed. Stir for 30 minutes to ensure complete deprotonation.
Addition: Add the aldehyde (1.0 eq) dropwise as a solution in a minimal amount of anhydrous THF.
Equilibration (Critical Step): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Causality: Warming the reaction in a polar solvent (THF) provides the activation energy necessary for the kinetically formed syn-aldolate to revert to the starting materials and re-add to form the thermodynamically stable anti-aldolate before elimination occurs.
Quench & Analysis: Quench with saturated aqueous NH
Cl. Extract with EtOAc.
Validation Check:Before running column chromatography, take a
H NMR of the crude mixture. Integrate the olefinic protons to determine the true ratio. Silica gel chromatography can fractionate isomers, giving a false impression of your reaction's innate stereoselectivity.
Objective: Prevent equilibration by utilizing an electrophilic phosphonate and sequestering the metal cation.
Preparation: In a flame-dried flask under Argon, dissolve 18-crown-6 (5.0 eq) and bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) in anhydrous THF (0.1 M).
Causality: A large excess of 18-crown-6 is required to ensure absolute chelation of the potassium cation introduced in the next step.
Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath.
Deprotonation: Add KHMDS (1.2 eq, 0.5 M in toluene) dropwise down the side of the flask. Stir for 15 minutes.
Validation Check: The solution should remain homogeneous. The "naked" enolate is now formed and highly reactive.
Addition: Add the aldehyde (1.0 eq) dropwise.
Kinetic Trapping (Critical Step): Keep the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour before quenching with saturated NH
Cl.
Causality: Maintaining ultra-low temperatures ensures that the rapid elimination of the bis(trifluoroalkyl) phosphate from the cis-oxaphosphetane outpaces any potential retro-aldol equilibration [[4]]().
VI. References
Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes
The Journal of Organic Chemistry - ACS Publications[Link]
comparative analysis of phenylphosphonate vs aliphatic phosphonate flame retardants
Title: Comparative Analysis of Phenylphosphonate vs. Aliphatic Phosphonate Flame Retardants: Mechanistic Insights and Experimental Validation As advanced polymers (e.g., epoxies, bismaleimides, and polyesters) increasing...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of Phenylphosphonate vs. Aliphatic Phosphonate Flame Retardants: Mechanistic Insights and Experimental Validation
As advanced polymers (e.g., epoxies, bismaleimides, and polyesters) increasingly dominate aerospace, electronics, and biomedical engineering, the demand for high-performance, halogen-free flame retardants (FRs) has surged. Phosphonates represent a premier class of reactive and additive FRs. However, the choice of the organic substituent—specifically, aromatic (phenyl) versus aliphatic—profoundly dictates the thermal degradation pathway, phase-specific activity, and ultimate thermomechanical performance of the host matrix[1].
This guide provides a rigorous comparative analysis of phenylphosphonates and aliphatic phosphonates, equipping materials scientists and development professionals with the mechanistic logic and experimental frameworks needed to optimize FR selection.
Mechanistic Divergence: Aromatic vs. Aliphatic Scaffolds
The core functional difference between phenylphosphonates and aliphatic phosphonates lies in their level of oxygenation and the thermal lability of their P–C / P–O–C bonds[1].
Aliphatic Phosphonates
Aliphatic phosphonates typically exhibit lower thermal stability. Upon heating (<300°C), they rapidly undergo elimination reactions to yield phosphorus acids[1].
Causality: This early acid generation catalyzes the premature dehydration of the polymer matrix, promoting rapid cross-linking and the formation of an early protective char layer (condensed phase). Concurrently, volatile phosphorus species escape into the gas phase to quench H· and OH· radicals[2].
Trade-off: While highly efficient at ultra-low loadings, the early decomposition can compromise the polymer's intrinsic thermal stability and glass transition temperature (
).
Phenylphosphonates (Aromatic)
The delocalized
-electron system of the phenyl ring imparts exceptional thermal stability, often delaying degradation onset to >300°C[1].
Causality: Phenylphosphonates decompose synchronously with high-performance matrices. They form highly stable P–O–C bonds in the condensed phase, yielding a dense, homogeneous, and highly graphitized char layer that acts as an impenetrable barrier to heat and oxygen[3]. While they also release PO· radicals for gas-phase quenching, their primary strength is maintaining the thermomechanical integrity of the matrix prior to combustion[4].
Quantitative Performance Comparison
To objectively evaluate these FRs, we analyze experimental data from a controlled study incorporating phenylphosphonate (MPPDP) and aliphatic phosphonate (MPMPD) monomers into a bismaleimide (BMI) resin matrix[5].
Table 1: Thermal and Flammability Properties of Phosphonate-Modified BMI Resins
Property
Neat BMI
BMI + MPPDP (Phenyl)
BMI + MPMPD (Aliphatic)
FR Loading (wt%)
0%
5.0%
1.0%
UL-94 Rating (3.2 mm)
V-1 / Fail
V-0
V-0
PHRR Reduction (%) *
Baseline
52.4%
54.0%
Impact Strength Increase
Baseline
90.2%
65.8%
Primary FR Mechanism
N/A
Condensed + Gas Phase
Early Gas Phase + Char
*PHRR = Peak Heat Release Rate.
Insight: Aliphatic phosphonates achieve equivalent flame retardancy (V-0 rating, ~54% PHRR reduction) at a mere 1.0 wt% loading compared to the 5.0 wt% required for phenylphosphonates. However, the phenylphosphonate yields a superior enhancement in mechanical toughness (90.2% impact strength increase) due to better structural compatibility and delayed thermal degradation[5].
Experimental Methodologies: A Self-Validating Framework
To rigorously evaluate the efficacy and mechanism of these phosphonates, the following self-validating experimental workflows must be employed. Every step is designed to isolate the physical causality of the FR's action.
Protocol A: Thermal Degradation & Effluent Analysis (TGA-FTIR)
Purpose: To map the degradation kinetics and identify gas-phase radical quenchers.
Sample Preparation: Mill the cured polymer/FR composite to a fine powder (<100
m) to eliminate mass-transfer limitations during heating.
Thermogravimetric Analysis (TGA): Load 5–10 mg of sample into an alumina crucible. Heat from 30°C to 800°C at 10°C/min under both nitrogen (to isolate pyrolysis) and air (to simulate combustion).
Real-Time FTIR Coupling: Route the TGA exhaust through a heated transfer line (maintained at 200°C to prevent condensation) directly into an FTIR gas cell.
Data Interpretation (Causality Check):
Aliphatic Validation: Look for early mass loss (200–250°C) coupled with FTIR peaks for volatile phosphorus acids and aliphatic hydrocarbons.
Phenyl Validation: Look for delayed mass loss (>300°C) and the retention of high char yield at 800°C, alongside PO· radical signatures in the gas phase[4].
Protocol B: Flammability & Heat Release Profiling (Cone Calorimetry)
Purpose: To simulate real-world fire scenarios and quantify the barrier effect of the char.
Plaque Fabrication: Cast composites into 100 × 100 × 3 mm plaques. Ensure uniform dispersion to prevent localized failure points.
Irradiation: Expose the plaque to a constant external heat flux of 50 kW/m
in the cone calorimeter.
Metric Tracking: Continuously monitor the Heat Release Rate (HRR) and Total Smoke Production (TSP).
Residue Analysis (SEM/XPS): Post-combustion, analyze the char morphology. Phenylphosphonates will typically yield a continuous, blistered, and dense char (verifiable via SEM), with XPS confirming the accumulation of P–O–C crosslinks[3].
Logical Relationship Diagram
The following diagram illustrates the divergent thermal degradation pathways and phase-specific mechanisms of the two phosphonate classes.
Divergent thermal degradation pathways and flame-retardant mechanisms of phosphonates.
Executive Recommendations
Select Aliphatic Phosphonates when formulating low-temperature processing polymers (e.g., polyurethanes, certain epoxies) where ultra-low FR loading is required to preserve bulk viscosity or optical clarity, and where early charring is critical to pass flammability standards[2].
Select Phenylphosphonates for high-performance engineering plastics (e.g., Bismaleimides, PET, advanced epoxies) that undergo high-temperature curing or operate in extreme thermal environments. Their ability to integrate into the matrix without degrading the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
or mechanical toughness makes them vastly superior for structural applications[5].
Title: Effects of Phenylphosphonate and Aliphatic Phosphonate Structures on the Flame Retardant Performance of Bismaleimide
Source: ResearchGate (Polymer Degradation and Stability)
URL: [Link]
Title: The development and application of contemporary phosphorus flame retardants: a review
Source: Frontiers in Materials
URL: [Link]
Title: Synthesis of a novel phosphonate flame retardant and its application in epoxy resins
Source: Journal of Applied Polymer Science (LSU Repository)
URL: [Link]
Title: A Sulfur-Containing Polyphosphonate Flame Retardant for Polyethylene Terephthalate
Source: Taylor & Francis (tandfonline.com)
URL: [Link]
validation of Diisopropyl phenylphosphonate purity by NMR and chromatography
In the rigorous landscape of drug development and advanced materials synthesis, the validation of organophosphorus intermediates demands uncompromising analytical precision. Diisopropyl phenylphosphonate (DIPP) is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
In the rigorous landscape of drug development and advanced materials synthesis, the validation of organophosphorus intermediates demands uncompromising analytical precision. Diisopropyl phenylphosphonate (DIPP) is a critical building block, yet its purity is often taken for granted. Relying on a single analytical modality—such as standard ¹H NMR or basic HPLC—leaves blind spots that can derail downstream catalytic cycles or biological assays.
As a Senior Application Scientist, I advocate for a self-validating, orthogonal analytical strategy. This guide dissects the causality behind selecting Quantitative ³¹P NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) as the premier techniques for certifying DIPP purity, comparing their performance against traditional alternatives to establish a foolproof validation workflow.
Comparative Analysis of Analytical Modalities
To establish absolute purity, a single analytical technique is insufficient. Relying solely on chromatography may overlook non-UV-active or non-volatile inorganic impurities, while NMR alone might miss trace isomeric impurities hidden under dominant peaks. The table below objectively compares the primary analytical alternatives for DIPP validation.
Analytical Technique
Primary Utility
Key Strengths
Limitations
Limit of Detection (LOD)
³¹P qNMR
Absolute Quantification
No calibration curve needed; massive chemical shift window prevents signal overlap.
Requires high sample concentration; blind to non-phosphorus impurities.
~0.1 - 0.5%
¹H qNMR
Structural Verification
Universal detection for all organic protons.
Severe signal overlap (e.g., isopropyl methyl doublets) obscures trace impurities.
~0.5%
GC-MS
Volatile Impurity Profiling
High resolution; definitive structural ID via EI fragmentation patterns.
Blind to non-volatile inorganic salts or polymeric byproducts.
< 0.01%
HPLC-UV
Non-Volatile Profiling
Excellent for high-boiling or thermally labile synthetic intermediates.
Relies on UV absorption; impurities without chromophores may be missed.
< 0.01%
Causality Behind Experimental Choices
The Superiority of ³¹P qNMR for Organophosphates:
While ¹H-qNMR is a standard for organic molecules, the proton spectrum of DIPP contains overlapping isopropyl methyl doublets (δ 1.37 and 1.22 ppm) and complex aromatic multiplets (δ 7.40–7.82 ppm) (1)[1]. These broad multiplets can easily obscure signals from structurally similar trace impurities. Conversely, ³¹P NMR leverages the 100% natural abundance of the ³¹P isotope and a broad chemical shift window. DIPP presents a distinct, sharp singlet at δ 16.5–17.6 ppm (2)[2], completely isolated from other phosphorus species.
Solvent Selection Dynamics:
The choice of deuterated solvent is critical for establishing a self-validating system. Using protic solvents (like CD₃OD) for ³¹P-qNMR can lead to deuterium exchange with the acidic protons of reference standards (e.g., phosphonoacetic acid), artificially reducing the standard's integral and inflating the calculated purity of the analyte. Therefore, aprotic solvents such as CDCl₃ or DMSO-d₆ are strictly required to maintain the integrity of the quantitative assay (3)[3].
Chromatographic Orthogonality (GC-MS vs. HPLC):
DIPP has a molecular weight of 242.25 g/mol and exhibits sufficient volatility for gas chromatography. GC-MS is prioritized over HPLC because it provides simultaneous separation and structural elucidation of volatile impurities via electron ionization (EI). The distinct fragmentation pattern of DIPP (m/z 242 [M]⁺, 201, 183, 159, 141, 77) allows for rapid differentiation from synthetic byproducts like diphenyl trisulfide or mono-esters (2)[2].
Self-Validating Experimental Protocols
Protocol 1: Absolute Purity Determination via ³¹P qNMR
Causality & Self-Validation: This protocol uses an internal standard to create a self-validating mass-balance equation. By using inverse-gated decoupling, we eliminate the Nuclear Overhauser Effect (NOE), ensuring that the signal integral is directly proportional to the molar concentration of phosphorus nuclei, independent of molecular dynamics (4)[4].
Sample Preparation: Accurately weigh ~20.0 mg of the DIPP sample and ~15.0 mg of a certified reference standard (e.g., Triphenyl phosphate, TPP) using a calibrated microbalance (d = 0.001 mg).
Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous, aprotic CDCl₃.
Instrument Tuning: Transfer to a 5 mm NMR tube. Tune the spectrometer probe to the ³¹P resonance frequency (e.g., 162 MHz on a 400 MHz system).
Pulse Sequence Configuration: Select an inverse-gated ¹H-decoupled pulse sequence (e.g., zgig on Bruker systems). Set the relaxation delay (D1) to at least 5 × T₁ (typically 20 seconds for organophosphonates) to guarantee complete relaxation of the magnetization vector between scans.
Acquisition & Processing: Acquire 64–128 transients. Apply a 0.3 Hz exponential line-broadening window function before Fourier transformation. Manually phase the spectrum and apply a flat baseline correction.
Quantification: Integrate the DIPP singlet (δ ~17.6 ppm) and the TPP singlet (δ ~-17.0 ppm). Calculate the absolute purity using the molar ratio and exact sample weights.
Protocol 2: Trace Impurity Profiling via GC-MS
Causality & Self-Validation: While qNMR provides the absolute mass fraction, it cannot identify trace impurities (<0.1%) that share similar chemical shifts. GC-MS separates these molecules based on boiling point and polarity, ensuring that any impurity is both separated and structurally identified against a mass spectral library.
Sample Dilution: Dilute the DIPP sample to a concentration of 1.0 mg/mL in GC-grade ethyl acetate to prevent column overloading and peak distortion.
Inlet Parameters: Inject 1.0 μL into the GC inlet set to 250 °C. Use a split ratio of 50:1 to maintain sharp peak shapes on the capillary column (e.g., DB-WAX or HP-5MS, 30 m × 0.25 mm × 0.25 μm).
Thermal Gradient: Program the oven with an initial hold at 100 °C for 2 minutes, followed by a ramp of 15 °C/min to 280 °C, and a final hold for 5 minutes.
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 400.
Data Interpretation: Extract the chromatogram. DIPP typically elutes as a sharp, symmetrical peak. Validate the DIPP peak by confirming its characteristic mass fragments: m/z 242 [M]⁺, 201, 183, 159 (base peak), 141, and 77. Calculate relative purity by area normalization of all detected peaks.
Orthogonal Validation Workflow
To ensure absolute trustworthiness, the data from NMR and GC-MS must be cross-validated. If GC-MS shows 99.9% purity but qNMR shows 95.0%, the sample likely contains non-volatile inorganic salts or polymers invisible to the GC inlet. Only when both datasets converge can the batch be certified.
Fig 1. Orthogonal cross-validation workflow for DIPP purity analysis.
References
Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC (nih.gov). 1
Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes. Rsc.org. 2
Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). PubMed (nih.gov). 3
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. 4
Structural Determination of Phosphonate Esters: A Comparative Guide to ESI-MS/MS and Alternative Modalities
The structural elucidation of phosphonate esters is a critical analytical bottleneck in the development of pharmaceuticals (e.g., bisphosphonates, nucleotide prodrugs), agrochemicals, and the forensic detection of chemic...
Author: BenchChem Technical Support Team. Date: March 2026
The structural elucidation of phosphonate esters is a critical analytical bottleneck in the development of pharmaceuticals (e.g., bisphosphonates, nucleotide prodrugs), agrochemicals, and the forensic detection of chemical warfare agents (CWAs)[1][2]. Characterized by a highly stable carbon-phosphorus (C–P) bond, these compounds present unique challenges due to their polarity, thermal instability, and structural similarities to phosphates[1][3].
This guide provides an objective comparison of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against alternative analytical modalities, detailing the mechanistic causality behind its superior performance for trace-level structural determination.
Comparative Analysis of Analytical Modalities
To select the optimal analytical platform, researchers must balance sensitivity, sample preparation requirements, and the depth of structural information required.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute stereochemical confirmation of pure, bulk synthesized compounds, it lacks the sensitivity required for trace analysis in complex biological matrices[4][5]. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent library matching but requires extensive derivatization (e.g., with trimethylsilyldiazomethane) to volatilize polar phosphonic acids into neutral phosphonate esters, risking derivatization artifacts[2].
ESI-MS/MS bridges this gap. As a soft ionization technique, ESI preserves the intact molecular ion, while subsequent Collision-Induced Dissociation (CID) generates predictable, structure-specific fragmentation pathways[1].
Quantitative Performance Comparison
Analytical Modality
Sensitivity Limit
Sample Preparation
Structural Elucidation Capability
Throughput
Primary Limitation
ESI-MS/MS
High (pg/mL)
Minimal (Direct injection or HILIC)
Excellent (via MS/MS fragmentation rules)
High
Susceptible to matrix ion suppression
NMR (P, H, C)
Low (µg to mg)
Minimal (Requires highly pure sample)
Absolute (Connectivity & stereochemistry)
Low
Insufficient for trace in vivo analysis
GC-MS
Moderate (ng/mL)
High (Requires chemical derivatization)
Good (Extensive EI spectral libraries)
Moderate
Thermal degradation of fragile esters
DESI-MS
Moderate (ng/mL)
None (Direct surface analysis)
Good (MS/MS capable)
Very High
Lower chromatographic resolution
Mechanistic Insights: The ESI-MS/MS Advantage
The superiority of ESI-MS/MS lies in its ability to generate an "identification tree" based on consecutive decomposition pathways[1].
Causality of Ionization: Unlike Electron Ionization (EI) used in GC-MS, which bombards molecules with 70 eV electrons and often shatters the precursor ion, ESI operates at atmospheric pressure. The application of a high voltage (e.g., 3.0 kV) to the capillary creates a fine aerosol of charged droplets. As the solvent evaporates, the charge density increases until the Rayleigh limit is breached, gently transferring intact
Causality of Fragmentation: Once isolated in the first quadrupole (Q1), the precursor ion is accelerated into a collision cell (Q2) filled with an inert gas (Argon or Helium). The kinetic energy is converted into internal vibrational energy, leading to predictable bond cleavages. For phosphonate esters, this typically involves:
Characteristic Neutral Losses: The loss of alkyl side chains (e.g., loss of an alkene via a McLafferty-type rearrangement).
Phosphoryl Oxygen Migration: In sodiated or negative-ion adducts, the phosphoryl oxygen atom can migrate to the carbonyl carbon, triggering a cleavage at the amide bond[6].
Diagnostic Fragment Ions: The generation of core phosphonate ions that distinguish them unequivocally from structurally similar phosphates[1].
Caption: Identification tree based on ESI-MS/MS fragmentation rules for phosphonates.
Experimental Protocol: HILIC-ESI-MS/MS Workflow
Because highly polar underivatized phosphonates (like bisphosphonates) elute in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal pairing for ESI-MS/MS[2].
Self-Validating System Requirement: To ensure trustworthiness, this protocol incorporates an isotopically labeled internal standard (IS) to correct for matrix effects, and a System Suitability Test (SST) that mandates a Signal-to-Noise (S/N) ratio > 10:1 prior to sample acquisition.
Step 1: Sample Preparation (Isotope Dilution)
Spike: Aliquot 100 µL of the biological sample and spike with 10 ng/mL of a
C- or N-labeled phosphonate internal standard.
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 1% formic acid.
Causality: High organic content precipitates proteins and prepares the sample in a solvent system compatible with HILIC partitioning, where water acts as the strong elution solvent.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Separation (HILIC)
Column: ACQUITY™ Premier BEH Amide or equivalent Z-HILIC column[2].
Mobile Phases:
Phase A: 10 mM Ammonium formate in water (pH 3.0).
Phase B: 10 mM Ammonium formate in 90% Acetonitrile.
Causality: Ammonium formate provides the necessary ionic strength to mediate secondary ionic interactions on the HILIC stationary phase while being fully volatile to prevent ESI source fouling.
Step 3: ESI-MS/MS Acquisition Parameters
The following parameters are optimized for triple quadrupole mass spectrometers to maximize the transmission of the precursor ion while generating rich MS/MS spectra[2][7]:
Ionization Mode: Positive or Negative ESI (Negative mode is highly effective for acidic phosphonates due to facile deprotonation)[6].
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350 °C.
Cone Voltage (CV): 20 V to 34 V.
Causality: Kept relatively low to minimize premature in-source fragmentation, ensuring the intact precursor reaches Q1[2][7].
Collision Energy (CE): Ramped from 15 eV to 40 eV.
Causality: A ramped CE ensures the capture of both low-energy cleavage events (e.g., neutral loss of alkyl groups) and high-energy core fragmentations (e.g., cleavage of the C-P bond) within a single acquisition cycle[7].
Caption: ESI-MS/MS instrumental workflow for phosphonate ester structural elucidation.
Step 4: Data Processing and Structural Elucidation
Extract the MS/MS spectra and identify the precursor ion mass.
Calculate mass differences between the precursor and primary product ions. A loss of 28 Da (ethylene) or 42 Da (propene) strongly indicates the presence of ethyl or propyl ester substituents, respectively.
Cross-reference diagnostic product ions against established organophosphorus fragmentation rules to confirm the phosphonate core structure[1].
References
Source: PubMed (John Wiley & Sons, Ltd.)
Source: Waters Application Notes (lcms.cz)
Source: Researcher.
Source: PubMed Central (NIH.gov)
Phosphonate Reagents for Industrial & Life Science Research
Source: Benchchem
URL
assessing the flame retardant efficiency of Diisopropyl phenylphosphonate in polymers
An In-Depth Technical Guide to Assessing the Flame Retardant Efficiency of Diisopropyl Phenylphosphonate in Polymers Introduction: The Shift Towards Halogen-Free Flame Retardants The increasing demand for fire-safe mater...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Assessing the Flame Retardant Efficiency of Diisopropyl Phenylphosphonate in Polymers
Introduction: The Shift Towards Halogen-Free Flame Retardants
The increasing demand for fire-safe materials in sectors ranging from electronics and construction to transportation has historically been met with halogenated flame retardants. However, significant environmental and health concerns associated with these compounds, such as the formation of toxic dioxins and furans during combustion, have catalyzed a shift towards safer alternatives. Organophosphorus compounds have emerged as a leading class of halogen-free flame retardants, valued for their efficacy and more favorable environmental profile.[1][2]
Among these, Diisopropyl Phenylphosphonate (DIPPP) is a noteworthy additive flame retardant. Its molecular structure provides a balance of phosphorus content, thermal stability, and compatibility with various polymer matrices.[3] This guide, intended for researchers and material scientists, provides a comprehensive assessment of DIPPP's flame retardant efficiency, compares its performance against established alternatives, and details the rigorous experimental protocols required for its evaluation.
The Dual Mechanism of Organophosphorus Flame Retardancy
The effectiveness of DIPPP and other organophosphorus flame retardants stems from their ability to disrupt the combustion process in both the condensed (solid) phase and the gas phase.[4][5] This dual-action mechanism provides a robust defense against fire propagation.
Condensed-Phase Action: When the polymer is exposed to heat, DIPPP decomposes to produce phosphoric acid and polyphosphoric acid.[1][5] These acidic species act as catalysts, promoting the dehydration and crosslinking of the polymer chains on the material's surface.[6] This process results in the formation of a stable, insulating layer of carbonaceous char.[7][8] The char layer serves as a physical barrier that limits the release of flammable volatile gases, restricts the flow of oxygen to the polymer, and insulates the underlying material from further heat, thereby slowing down or halting the combustion process.[6][8]
Gas-Phase Action: Simultaneously, the thermal decomposition of DIPPP releases volatile phosphorus-containing radicals (such as PO•) into the flame.[1][4] These highly reactive radicals act as scavengers, intercepting and neutralizing the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for sustaining the combustion chain reaction in the gas phase.[5] By quenching these flame-propagating species, the flame chemistry is interrupted, and the fire is suppressed.[4]
Caption: Dual flame-retardant mechanism of DIPPP.
Comparative Performance Analysis
The efficacy of a flame retardant is not absolute but is relative to the polymer matrix, its concentration, and the presence of other additives. Below is a comparative overview of DIPPP's performance against other common flame retardants based on standard fire safety tests.
Table 1: Comparison of Flame Retardant Performance in Common Polymers
Good efficiency, often requires synergistic agents. Acts in both gas and condensed phases.
RDP (Resorcinol bis(diphenyl phosphate))
ABS / PC
10-15
29-34
V-0
High efficiency oligomeric phosphate, good thermal stability.[9]
TBBA (Tetrabromobisphenol A) + Sb₂O₃
ABS
12-18
28-31
V-0
Very effective (synergy), but raises environmental and health concerns.[10]
APP (Ammonium Polyphosphate)
Polypropylene (PP)
20-30
28-35
V-0
High loading needed, primarily condensed phase (intumescent) mechanism.[11]
ATH (Aluminum Trihydroxide)
Polyethylene (PE)
>40
25-30
V-1
High loading required, endothermic decomposition releases water.[9]
Note: The values presented are typical ranges compiled from various studies and may vary based on specific formulations and test conditions.
This data illustrates that while halogen-free options like DIPPP can achieve the highest flame retardancy ratings (UL-94 V-0), they often require careful formulation.[12] Compared to mineral fillers like ATH, organophosphorus compounds are generally more efficient at lower loading levels, which is advantageous for preserving the mechanical properties of the host polymer.
Experimental Protocols for Efficiency Assessment
A rigorous and standardized evaluation is critical to accurately determine the flame retardant efficiency of DIPPP. The following protocols outline the key testing methodologies.
Caption: Workflow for the UL-94 Vertical Burn Test procedure.
Cone Calorimetry
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials under simulated real-world fire conditions (forced combustion). [13][14]It provides a wealth of quantitative data on heat release, smoke production, and mass loss.
Standard: ASTM E1354, ISO 5660.
[15][16]* Specimen: A flat plaque, typically 100 mm x 100 mm, with a maximum thickness of 50 mm.
[15]* Protocol:
Place the specimen in a holder on a load cell (for mass loss measurement).
Position the specimen under a conical radiant heater, which applies a controlled heat flux (e.g., 35 or 50 kW/m²) to the surface.
[17] 3. A spark igniter is positioned above the specimen to ignite the flammable gases that evolve as the material heats up.
The combustion products are collected by an exhaust hood. The instrument continuously measures the oxygen concentration and flow rate of the exhaust gas.
The test continues until flaming ceases.
Key Parameters Calculated:
Heat Release Rate (HRR): The rate at which energy is released during combustion, calculated based on the principle of oxygen consumption.
[18] * Peak Heat Release Rate (pHRR): The maximum HRR value, a critical indicator of fire intensity.
[13] * Total Heat Released (THR): The total energy produced during the test.
Time to Ignition (TTI): The time it takes for the specimen to ignite after being exposed to the heat flux.
Conclusion
Diisopropyl phenylphosphonate stands as a viable and effective halogen-free flame retardant for a range of polymers. Its dual-action mechanism, which builds a protective char layer in the condensed phase while simultaneously quenching the flame in the gas phase, allows it to significantly reduce polymer flammability. While its efficiency can be comparable to some traditional flame retardants, optimal performance often relies on careful formulation and consideration of the specific polymer system. The standardized testing protocols outlined herein—LOI, UL-94, and Cone Calorimetry—provide the necessary framework for researchers to rigorously quantify the performance of DIPPP, compare it against alternatives, and develop safer, next-generation fire-resistant materials.
References
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (2021, December 27). MDPI. Available at: [Link]
Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. (2024, November 1). Frontiers in Chemistry. Available at: [Link]
Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Nema G10 FR4. Available at: [Link]
The development and application of contemporary phosphorus flame retardants: a review. (2025, April 2). Journal of Materials Science. Available at: [Link]
Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. (2026, January 25). ResearchGate. Available at: [Link]
How Does the UL 94 Vertical Flame Test Work?. Cable Organizer. Available at: [Link]
Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2025, May 27). MDPI. Available at: [Link]
ASTM E1354 - Cone Calorimeter Laboratory Testing. Capital Testing. Available at: [Link]
UL 94 Flame Class. SERPAC UK. Available at: [Link]
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (2021, December 27). PMC. Available at: [Link]
Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. PMC. Available at: [Link]
Flame Retardant Polymers. Bavarian Polymer Institute. Available at: [Link]
Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714. (2022, October 9). Wewon Environmental Chambers. Available at: [Link]
Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. (2023, July 13). Amade-Tech. Available at: [Link]
A review on cone calorimeter for assessment of flame-retarded polymer composites. Wiley Online Library. Available at: [Link]
Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. (2015, September 8). European Coatings. Available at: [Link]
What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. (2022, September 12). Amade-Tech. Available at: [Link]
Limiting oxygen index. Wikipedia. Available at: [Link]
What is Limiting Oxygen Index? The Complete LOI Guide. (2026, February 23). WorldofTest.com. Available at: [Link]
Cone Calorimeter in Fire Testing and Research. (2024, November 14). WorldofTest.com. Available at: [Link]
Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2025, May 12). ResearchGate. Available at: [Link]
Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. TA Instruments. Available at: [Link]
CN104292502A - Diisopropyl phenylphosphinate (PPDI) flame retardant composition and application method thereof. Google Patents.
What flame retardants are available for ABS?. Presafer. Available at: [Link]
A Comparison of the Effect of Different Flame Retardants on the Compressive Strength and Fire Behaviour of Rigid Polyurethane Foams. ResearchGate. Available at: [Link]
Flame-Retardant Performance of Transparent and Tensile-Strength-Enhanced Epoxy Resins. MDPI. Available at: [Link]
Flame retardant phosphonate-functionalised polyethylenes. RSC Publishing. Available at: [Link]
Phosphonate compounds as flame retardants for epoxy resins. ResearchGate. Available at: [Link]
Synthesis and Storage Stability of Diisopropylfluorophosphate.. SciSpace. Available at: [Link]
A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. PMC. Available at: [Link]
Study on flame retardant ABS. ResearchGate. Available at: [Link]
Environmentally friendly fire-resistant epoxy resins based on a new oligophosphonate with high flame retardant efficiency. RSC Publishing. Available at: [Link]
Kinetic Modeling of Diisopropyl Methylphosphonate (DIMP) Degradation: A Comparative Technical Guide
Executive Summary Diisopropyl methylphosphonate (DIMP) is a highly stable organophosphorus compound widely utilized as a surrogate for the chemical warfare agent Sarin (GB), as well as a model molecule for complex agroch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diisopropyl methylphosphonate (DIMP) is a highly stable organophosphorus compound widely utilized as a surrogate for the chemical warfare agent Sarin (GB), as well as a model molecule for complex agrochemicals and pharmaceuticals[1]. Understanding the degradation kinetics of DIMP is critical for developing scalable decontamination technologies, waste-treatment facilities, and environmental remediation protocols.
This guide provides an objective, data-driven comparison of three leading DIMP degradation methodologies: High-Temperature Thermal Pyrolysis , Ultrasonic-Assisted Advanced Oxidation Processes (AOPs) , and Catalytic Surface Degradation . By analyzing their kinetic models, reaction pathways, and experimental efficiencies, researchers and drug development professionals can select the optimal platform for organophosphorus mitigation.
Comparison of Degradation Technologies & Kinetic Profiles
High-Temperature Thermal Pyrolysis
Thermal decomposition of vapor-phase DIMP follows first-order kinetics, with reaction rates highly dependent on environmental factors such as oxygen concentration and water vapor[2]. Kinetic modeling reveals a distinct bifurcation in the degradation pathway dictated entirely by the heating rate. At lower heating rates (10 °C/s), decomposition proceeds via a two-step process with an activation energy (
) of 36.5 kcal/mol, yielding isopropyl methylphosphonate (IMP) and propene. Conversely, at extreme heating rates (~18,000 °C/s), a concerted pathway ( = 51.2 kcal/mol) dominates, directly yielding methyl(oxo)-phosphoniumolate (MOPO) and 2-propanol[3].
Kinetic pathways of DIMP thermal decomposition based on heating rates and activation energies.
For aqueous DIMP contamination, ultrasonic irradiation combined with chemical catalysts offers a highly efficient, low-temperature alternative. Operating at 26.2 kHz, this AOP follows a strict first-order kinetic model[4]. The addition of carbon tetrachloride (CCl₄) acts as a radical amplifier. Because CCl₄ is highly hydrophobic, it is drawn into acoustic cavitation bubbles where homolytic cleavage generates highly reactive chlorine radicals (•Cl). These supplement the hydroxyl radicals (•OH) produced by water sonolysis. At pH 10, this synergistic radical attack achieves a 98% degradation efficiency of DIMP within 45 minutes[4].
Solid-phase degradation utilizes metal oxides like γ-Al₂O₃. Ab initio molecular dynamics (AIMD) simulations and experimental validations demonstrate that DIMP adsorbs onto hydroxylated alumina surfaces via its P=O moiety. At elevated temperatures (700–1000 °C), surface-mediated kinetics drive the rapid cleavage of C-O and P-C bonds. Complete molecular breakdown occurs within ~3.2 picoseconds at 1000 °C, producing propene, methanol, and surface-bound phosphorus fragments[5].
Quantitative Data Comparison
The following table summarizes the kinetic performance and operational parameters of the evaluated DIMP degradation platforms.
Technology
Kinetic Model
Key Operational Conditions
Degradation Efficiency / Rate
Primary Mechanism
Thermal Pyrolysis (T-Jump)
First-order (Two-pathway)
500–1200 °C, N₂ or Air environment
Rate highly dependent on heating rate (10 vs 18,000 °C/s)
H-transfer, C-O bond cleavage
Ultrasonic AOP + CCl₄
First-order
26.2 kHz, pH 10, 0.008 mg/L CCl₄
98% removal in 45 min (at 7 mg/L initial conc.)
•OH and •Cl radical oxidation
Catalytic Alumina (γ-Al₂O₃)
Surface-mediated kinetics
700–1000 °C, Hydroxylated surface
Complete molecular breakdown at 1000 °C within ~3.2 ps
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to derive the kinetic models discussed above. Every protocol is designed as a self-validating system, ensuring mass balance and intermediate tracking.
Protocol A: T-Jump Pyrolysis for Thermal Kinetic Modeling
This protocol isolates thermodynamic control from kinetic control to map the activation energies of DIMP degradation[3].
Substrate Coating: Coat a bare platinum filament with a standardized volume of liquid DIMP.
Causality: Platinum provides a chemically inert, highly conductive surface that allows for precise, instantaneous temperature jumps (T-jumps) without introducing catalytic interference.
Atmosphere Control: Seal the filament in a reaction chamber and purge with N₂ or Air to establish the desired oxidative environment.
Heating Rate Modulation: Apply a calibrated pulsed current to achieve targeted heating rates of either 10 °C/s or 18,000 °C/s.
Causality: Varying the heating rate forces the molecule through different energy landscapes, isolating the 36.5 kcal/mol barrier (low rate) from the 51.2 kcal/mol barrier (high rate)[3].
Time-Resolved FTIR Analysis: Monitor the effluent gases using kinetic Fourier-transform infrared spectroscopy (FTIR).
Trustworthiness Check: The system self-validates by simultaneously tracking the disappearance of P-O-C stretch bands (parent molecule) and the appearance of C=C (propene) bands, ensuring a closed mass balance.
Protocol B: Ultrasonic Advanced Oxidation Process (AOP)
This protocol utilizes acoustic cavitation to drive radical-mediated first-order degradation in aqueous environments[4].
Alkaline Solution Preparation: Prepare a 7 mg/L DIMP solution in an aqueous buffer adjusted to pH 10.
Causality: Alkaline conditions maximize the generation of hydroxyl radicals (•OH) during the sonolysis of water, accelerating the primary oxidation phase[4].
Catalyst Spiking: Spike the solution with 0.008 mg/L CCl₄.
Causality: CCl₄ selectively partitions into hydrophobic cavitation bubbles. Upon bubble collapse, extreme localized temperatures cause homolytic cleavage of CCl₄, releasing aggressive chlorine radicals (•Cl)[4].
Sonication: Irradiate the solution at 26.2 kHz for 45 minutes.
Causality: Low-frequency ultrasound (26.2 kHz) maximizes transient cavitation bubble size, yielding a more violent collapse and higher radical yield compared to high-frequency sonication.
HPLC-UV Quantification: Filter samples through a 0.2 μm syringe filter and analyze via HPLC-UV (C8 column, 70:29:1 Acetonitrile:Water:H₃PO₄ mobile phase, λ=210 nm).
Trustworthiness Check: The highly acidic mobile phase suppresses phosphate ionization, ensuring sharp chromatographic peaks for accurate first-order kinetic modeling and reliable residual quantification[4].
Step-by-step workflow of ultrasonic-assisted advanced oxidation process for DIMP degradation.
Strategic Recommendations
For High-Volume Industrial Waste:Thermal Pyrolysis remains the most scalable option, provided the incinerator can achieve heating rates sufficient to bypass the formation of stable intermediates like IMP.
For Aqueous/Environmental Remediation: The Ultrasonic AOP system is vastly superior due to its low energy footprint and high efficiency (98% removal) at ambient temperatures, provided pH is strictly controlled.
For Solid-Phase Decontamination (e.g., PPE, Filters):Catalytic Alumina matrices offer the fastest degradation kinetics (picosecond scale at high temperatures), making them ideal for integration into reactive filtration systems.
References
Decomposition of diisopropyl methylphosphonate (DIMP) exposed to elevated temperatures and combustion products of reactive materials
Digital Commons @ NJIT
[Link]
Degradation of diisopropyl methylphosphonate in aqueous solutions by ultrasonic irradiation combined with oxidation process
Chemistry Journal of Moldova
[Link]
T-jump pyrolysis and combustion of diisopropyl methylphosphonate
Washington State University (WSU) / The Combustion Institute[Link]
Diisopropyl Methylphosphonate and Sarin Decomposition on Pristine vs Hydroxylated Alumina Surfaces: Mechanistic Predictions from Ab Initio Molecular Dynamics
ACS Publications (The Journal of Physical Chemistry C)[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Interlaboratory Comparison of Analytical Techniques for Organophosphorus Compounds: A Methodological Guide
Introduction
Organophosphorus (OP) compounds—encompassing agricultural pesticides, flame retardants (OPEs), and chemical warfare agents (CWAs)—present unique analytical challenges due to their diverse physicochemical properties. In global proficiency tests, such as those administered by the[1], interlaboratory comparisons frequently reveal significant discrepancies in accuracy and precision. As a Senior Application Scientist, I have observed that these variances rarely stem from fundamental instrument failure. Instead, they arise from a mechanistic mismatch between the analyte's thermolability or polarity and the chosen analytical technique. This guide objectively compares the three primary modalities for OP analysis—LC-MS/MS, GC-MS/MS, and NMR spectroscopy—and provides a self-validating protocol grounded in recent interlaboratory data.
Mechanistic Causality in Technique Selection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Causality: Highly polar OP pesticides (e.g., methamidophos, acephate) and certain OPEs are inherently thermolabile. When subjected to the high temperatures of a Gas Chromatography (GC) injection port (typically >250°C), they undergo rapid thermal degradation, leading to artificially low recoveries and poor interlaboratory reproducibility. LC-MS/MS bypasses this limitation by operating at near-ambient temperatures during separation. Furthermore, direct aqueous injection coupled with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) minimizes sample preparation losses, achieving detection limits in the 0.01–0.03 µg/L range[2]. Interlaboratory studies consistently show LC-MS/MS outperforming GC-based methods for OPEs, yielding satisfactory accuracy (ζ-scores) for >73% of participating laboratories[3].
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
The Causality: For volatile, non-polar OP compounds, GC-MS/MS remains a robust choice. The use of Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) provides highly reproducible fragmentation patterns essential for forensic and environmental libraries. However, interlaboratory comparisons highlight a critical limitation: GC-MS/MS achieves only ~59% satisfactory critical scores for low-concentration OP mixtures[3]. This variance is mechanistically driven by active sites in the GC liner or column, which can irreversibly adsorb trace-level OPs. Therefore, GC-MS/MS must be strictly reserved for highly volatile, thermally stable OP classes.
Nuclear Magnetic Resonance Spectroscopy (31P and 2D NMR)
The Causality: In OPCW proficiency tests or emergency environmental sampling, the sample matrix is entirely unknown, making targeted extraction highly risky. 31P NMR and 2D 1H-31P Fast-HMQC provide a universal, untargeted screening mechanism. Because the 31P nucleus has a 100% natural abundance and a wide chemical shift range, OP compounds can be detected without any sample preparation, concentration, or solvent exchange[4]. This eliminates extraction bias and cross-contamination. While its Limit of Detection (LOD) is higher (1–10 µg/mL), it guarantees structural confirmation without altering the native state of the sample[5].
Data synthesized from global proficiency tests and environmental monitoring studies[2][3].
Analytical Technique
Optimal Target Analytes
LOD / LOQ Range
Interlab Accuracy (Satisfactory ζ-scores)
Repeatability (RSD %)
Primary Mechanistic Limitation
LC-MS/MS
Polar OPs, Thermolabile OPEs
0.01 – 0.03 µg/L
> 73%
1.8 – 5.5%
Susceptible to matrix-induced ion suppression (ESI).
GC-MS/MS
Volatile OPs, Non-polar Esters
0.1 – 1.0 µg/L
~ 59%
5.0 – 11.0%
Thermal degradation of polar OPs in the injection port.
31P NMR
Unknown CWAs, Untargeted OPs
1.0 – 10.0 µg/mL
N/A (Qualitative)
N/A
Low mass sensitivity compared to MS techniques.
Self-Validating Experimental Protocol: Multi-Platform OP Workflow
To ensure scientific trustworthiness, an analytical protocol cannot merely assume success; it must continuously prove it. The following workflow incorporates a dual-standard self-validation system to isolate extraction efficiency from instrumental matrix effects.
Step 1: Untargeted Screening (Preservation of Sample Integrity)
Action: Aliquot 500 µL of the raw sample directly into an NMR tube with 200 µL of CDCl3 or D2O (depending on the phase).
Analysis: Acquire a 31P{1H} NMR spectrum and a 2D 1H-31P Fast-HMQC spectrum.
Causality: This step identifies the presence of P-F or P-CH3 bonds (characteristic of nerve agents) without risking analyte loss through premature extraction[5].
Step 2: Isotopic Spiking (The Surrogate Check)
Action: Spike the remaining sample with a known concentration of isotopically labeled surrogate standards (e.g., 13C- or D-labeled OPs) prior to any extraction.
Step 3: Phase-Appropriate Extraction
Action: For aqueous samples flagged for polar OPs, perform Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge. Elute with methanol.
Step 4: Internal Standard Addition (The Instrument Check)
Action: Immediately prior to LC-MS/MS or GC-MS/MS injection, spike the eluate with a different set of isotopically labeled Internal Standards (IS).
Logic: Calculate the recovery of the Surrogate Standard relative to the Internal Standard.
Outcome A: If Surrogate recovery is low (<70%) but IS response is normal, the extraction protocol failed (e.g., breakthrough on the SPE cartridge).
Outcome B: If both Surrogate and IS responses are suppressed compared to solvent blanks, the instrument is experiencing matrix suppression (common in LC-ESI-MS). Switch to APCI to mitigate this causality[2].
Workflow Visualization
Analytical decision tree and validation workflow for organophosphorus compound analysis.
References
1., PMC / ScientificWorldJournal, 2014.[1]
2., Analytical Chemistry, 2006.[4]
3., American Journal of Analytical Chemistry (SCIRP), 2016.[5]
4., Journal of Chromatography A, 2001.[2]
5., Environmental Science & Technology Letters, 2017.[3]
Evaluating the Impact of Chiral Catalysts on Pudovik Reaction Outcomes: A Comparative Guide
Executive Summary The asymmetric Pudovik reaction—the nucleophilic addition of dialkyl phosphites to prochiral electrophiles such as imines or aldehydes—is a foundational transformation in organic synthesis and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The asymmetric Pudovik reaction—the nucleophilic addition of dialkyl phosphites to prochiral electrophiles such as imines or aldehydes—is a foundational transformation in organic synthesis and drug development[1]. The resulting enantioenriched
-aminophosphonates and -hydroxyphosphonates serve as critical transition-state bioisosteres for natural amino acids, frequently utilized in the design of protease inhibitors, antiviral agents, and anticancer therapeutics[2],[3].
Achieving high enantiomeric excess (ee%) and chemical yield in this reaction requires rigorous stereocontrol, which is dictated by the architecture of the chiral catalyst. This guide provides an objective, data-driven comparison of the three dominant classes of chiral catalysts used in the Pudovik reaction: Chiral Phosphoric Acids (CPAs) , Bifunctional Hydrogen-Bonding Organocatalysts (Squaramides/Thioureas) , and Chiral Lewis Acid Metal Complexes .
Mechanistic Principles of Catalyst-Directed Hydrophosphonylation
The efficacy of any chiral catalyst in the Pudovik reaction hinges on its ability to create a highly organized, sterically demanding chiral pocket during the transition state. The catalyst must simultaneously activate the electrophile (increasing its susceptibility to nucleophilic attack) and direct the incoming phosphite nucleophile to a single enantiotopic face[4].
Organocatalysts (Brønsted acids) typically achieve this via a dual hydrogen-bonding network, whereas metal complexes (Lewis acids) utilize rigid coordinate covalent bonds[5],[1].
Mechanistic pathway of the asymmetric Pudovik reaction.
Comparative Evaluation of Chiral Catalyst Classes
A. Chiral Phosphoric Acids (CPAs)
Derived primarily from BINOL or SPINOL backbones, CPAs are robust bifunctional organocatalysts. They activate imines via protonation while the phosphoryl oxygen coordinates the incoming phosphite[5].
Causality in Performance: The steric bulk at the 3,3'-positions of the binaphthyl ring dictates the geometry of the chiral pocket. By restricting the rotational freedom of the imine, CPAs force the phosphite to attack from the less sterically hindered face[1].
Pros: Completely metal-free; highly tunable; excellent for a wide range of N-protected imines.
Cons: Susceptible to product inhibition if the resulting
-aminophosphonate basicity outcompetes the substrate for the catalyst's acidic proton.
B. Bifunctional Hydrogen-Bonding Catalysts (Squaramides & Thioureas)
These catalysts, often derived from Cinchona alkaloids, utilize double hydrogen-bond donors to activate the electrophile, while a basic tertiary amine moiety (e.g., quinuclidine) activates the phosphite[2],[6].
Causality in Performance: Squaramides generally outperform thioureas in the Pudovik reaction because the distance between the two N-H protons in a squaramide aligns more perfectly with the oxygen atoms of the dialkyl phosphite or the imine, creating a more rigid and lower-energy transition state[7].
Pros: Exceptional performance under mild conditions; highly effective for generating quaternary stereocenters.
Cons: Highly sensitive to protic or polar solvents, which disrupt the critical hydrogen-bonding network.
C. Chiral Lewis Acid Metal Complexes
Complexes such as Tethered bis(8-quinolinato) (TBOx) aluminum or Salen-titanium provide a rigid coordination sphere around a central metal ion[8],[5].
Causality in Performance: Metal centers provide significantly stronger Lewis acidity than Brønsted acids. This intense electronic activation is necessary to drive the hydrophosphonylation of highly unreactive, sterically hindered aliphatic imines that organocatalysts cannot activate[4].
Pros: Extremely high turnover numbers (TON); capable of activating challenging substrates.
Cons: Moisture sensitive; requires rigorous Schlenk techniques and inert atmospheres.
Quantitative Performance Comparison
The following table synthesizes the typical performance metrics of these catalyst classes based on established literature protocols[5],[1],[6].
Catalyst Class
Representative Catalyst
Optimal Substrate Scope
Typical Yield (%)
Typical ee (%)
Key Operational Condition
Chiral Brønsted Acid
BINOL-derived CPA
Aryl & Heteroaryl Imines
80–95%
85–98%
Non-polar solvent (Toluene), RT
Bifunctional H-Bonding
Cinchona-Squaramide
Aryl & Aliphatic Imines
85–99%
90–99%
Low temperature (-20 °C), DCM
Chiral Lewis Acid
TBOx-Aluminum Complex
Challenging Aliphatic Imines
75–90%
80–95%
Strict inert atmosphere, THF
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the evaluation of chiral catalysts must be conducted using self-validating workflows. This means incorporating internal controls to establish baseline reactivity and precise analytical tracking.
Standardized experimental workflow for chiral catalyst evaluation.
Protocol A: Squaramide-Catalyzed Synthesis of
-Aminophosphonates
This protocol utilizes a bifunctional H-bonding approach, ideal for high ee% at low temperatures.
Internal Control Generation (Racemic Standard): Before evaluating the chiral catalyst, run a parallel reaction using 10 mol% of an achiral base (e.g., triethylamine) to generate a racemic standard. Causality: This is mandatory to establish the baseline retention times for both enantiomers on the chiral HPLC, ensuring the calculated ee% is mathematically valid.
Reaction Setup: In an oven-dried vial, dissolve the imine (0.2 mmol) and the Cinchona-squaramide catalyst (5 mol%) in anhydrous dichloromethane (DCM, 2.0 mL). Causality: DCM is chosen because it is non-protic and possesses a low dielectric constant, preventing solvent-induced disruption of the catalyst-substrate hydrogen bonds.
Temperature Equilibration: Cool the mixture to -20 °C. Causality: Lowering the temperature reduces the kinetic energy of the system, maximizing the entropic advantage of the highly ordered, catalyst-bound transition state over the unordered background reaction.
P NMR. Causality:P NMR allows direct observation of the disappearance of the phosphite starting material (approx. +8 ppm) and the appearance of the phosphonate product (approx. +22 ppm) without needing to quench the reaction.
Workup & Analysis: Purify via silica gel chromatography. Determine the ee% using Chiral HPLC (e.g., Daicel Chiralpak AD-H column).
This protocol is reserved for unreactive aliphatic imines requiring strong Lewis acid activation[5].
Catalyst Preparation: Under a strict argon atmosphere, generate the TBOx-Al complex in situ by mixing the chiral tethered bis(8-quinolinol) ligand with AlMe
(10 mol%) in anhydrous THF. Causality: AlMe is highly pyrophoric and moisture-sensitive; any water present will irreversibly hydrolyze the Lewis acid, killing catalytic activity[4].
Reaction Setup: Add the aliphatic imine (0.2 mmol) to the catalyst solution at room temperature, followed by the dialkyl phosphite (0.24 mmol).
Quench: Once complete (monitored by TLC), quench the reaction with saturated aqueous NH
Cl to safely destroy the active aluminum species.
Isolation: Extract with ethyl acetate, dry over Na
SO, and purify via flash chromatography.
References
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523.
URL:[Link]
Maestro, A., et al. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(11), 3185.
URL:[Link]
Bhusare, S., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Catalysts, 12(9), 938.
URL:[Link]
Bera, K., & Namboothiri, I. N. N. (2015). Quinine-derived thiourea and squaramide catalyzed conjugate addition of α-nitrophosphonates to enones: Asymmetric synthesis of quaternary α-aminophosphonates. The Journal of Organic Chemistry, 80(3), 1402–1413.
URL:[Link]
Long, N., et al. (2009). Synthesis and Antiviral Activities of Chiral Thiourea Derivatives Containing an α-Aminophosphonate Moiety. Journal of Agricultural and Food Chemistry, 57(4), 1383-1388.
URL:[Link]
Comparative Guide: Conventional vs. Ultrasound-Assisted Phosphonate Synthesis in Drug Development
As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize drug discovery pipelines. Phosphonates—characterized by their highly stable carbon-phosphorus (C-P) bonds—are indispensable str...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize drug discovery pipelines. Phosphonates—characterized by their highly stable carbon-phosphorus (C-P) bonds—are indispensable structural motifs in medicinal chemistry. They serve as transition-state analogues for proteases and esterases, and form the core pharmacophore of blockbuster antivirals (e.g., Tenofovir) and bone-targeting agents (e.g., Bisphosphonates).
Traditionally, the synthesis of these compounds relies on multicomponent reactions such as the Kabachnik-Fields, Michaelis-Arbuzov, or Pudovik reactions. However, conventional thermal synthesis often presents significant bottlenecks: prolonged reaction times, thermodynamically demanding conditions, and the generation of unwanted side products. In recent years, ultrasound-assisted synthesis (sonochemistry) has emerged as a transformative alternative, fundamentally altering reaction kinetics and yields.
This guide objectively compares conventional thermal methods with ultrasound-assisted protocols, providing the mechanistic causality and self-validating experimental data necessary for drug development professionals to upgrade their synthetic workflows.
Mechanistic Causality: The Physics of Sonochemistry
To understand why ultrasound outperforms conventional heating, we must examine the physical chemistry governing energy transfer in both systems.
Conventional Thermal Heating:
Traditional synthesis relies on convective and conductive heat transfer. Energy is applied to the bulk solvent, raising the overall temperature to overcome the reaction's activation energy. In heterogeneous mixtures (e.g., when using solid nanoparticle catalysts or solvent-free conditions), this method is severely limited by mass-transfer resistance. Reagents must physically diffuse across phase boundaries, leading to reaction times that can span from several hours to days[1].
Ultrasound-Assisted Irradiation:
Sonochemistry does not rely on bulk heating. Instead, it utilizes high-frequency acoustic waves (typically 20–40 kHz) propagated through a liquid medium. This creates acoustic cavitation —the continuous formation, growth, and violent implosion of microbubbles.
When these bubbles collapse, they generate localized "hotspots" with extreme transient conditions: temperatures up to 5,000 K and pressures exceeding 1,000 atm, lasting only microseconds[2]. This implosion also creates powerful micro-jets and shockwaves that induce intense mechanical shearing. This micro-mixing forces reagents into intimate contact, completely overcoming mass-transfer limitations and driving the reaction forward in minutes, even under solvent-free conditions[3].
Workflow Visualization
The following diagram illustrates the divergent kinetic pathways and outcomes between the two methodologies.
Workflow comparison: Conventional vs. Ultrasound-Assisted Phosphonate Synthesis.
Comparative Performance Data
The empirical data strongly supports the superiority of sonochemical methods across various phosphonate synthesis pathways. By summarizing recent literature, we can observe a consistent trend of reduced reaction times and enhanced yields.
To ensure reproducibility and trust, the following protocols for a model Kabachnik-Fields reaction (synthesis of α-aminophosphonates) detail not just the steps, but the scientific causality behind each operational choice.
Protocol A: Conventional Thermal Synthesis
Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.2 mmol) in ethanol.
Catalysis: Add 10 mol% of a Lewis acid catalyst (e.g., CdI₂ nanoparticles). Causality: The high surface-area-to-volume ratio of the nanoparticles provides abundant Lewis acid sites to activate the carbonyl carbon, facilitating nucleophilic attack by the amine[4].
Thermal Activation: Equip the flask with a reflux condenser. Heat to 80 °C using an oil bath with continuous magnetic stirring (600 rpm). Causality: High bulk temperatures are required to overcome the activation energy barrier. Vigorous stirring is the only mechanism available to mitigate mass-transfer resistance in this heterogeneous mixture.
Workup: After 3–5 hours (monitored by TLC), cool the mixture, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Preparation: Combine the exact same reagents and catalyst in a heavy-walled glass reaction tube. Solvent-free conditions are highly recommended. Causality: In sonochemistry, the absence of a volatile bulk solvent prevents solvent vapor from diffusing into the cavitation bubbles. Vapor cushions the bubble's implosion, drastically reducing the intensity of the localized "hotspots." Neat (solvent-free) conditions maximize energy release[3].
Acoustic Coupling: Suspend the tube in an ultrasonic bath (e.g., 35 kHz). Critical Step: Ensure the liquid level inside the reaction tube strictly matches the water level in the ultrasonic bath. Causality: Matching liquid levels prevents acoustic wave reflection and refraction at the glass-air interface, ensuring maximum acoustic energy transfer into the reaction mixture.
Sonication & Active Cooling: Sonicate for 15–45 minutes. Actively monitor and maintain the bath temperature at 50 °C by adding ice if necessary. Causality: Sonication transfers acoustic energy into the liquid, which eventually degrades into heat. If the bulk temperature rises too high, the vapor pressure of the reagents increases, which dampens cavitation intensity and halts the sonochemical acceleration.
Workup: Extract and purify as in Protocol A. Observation: The crude product typically exhibits significantly higher purity because the lower bulk temperature (50 °C vs 80 °C) suppresses thermodynamic side reactions and thermal degradation[4].
Conclusion
For drug development professionals synthesizing complex phosphonate libraries, transitioning from conventional heating to ultrasound-assisted synthesis is a strategic imperative. Sonochemistry not only aligns with Green Chemistry principles by enabling solvent-free, energy-efficient reactions, but it also resolves the mass-transfer bottlenecks inherent to multicomponent organophosphorus chemistry. The result is a highly scalable, self-validating system that delivers superior yields in a fraction of the time.
References
1.[5] The Preparation of Trisubstituted Alkenyl Nucleoside Phosphonates under Ultrasound-Assisted Olefin Cross-Metathesis - ACS Publications - 5
2.[4] Ultrasound-assisted construction of novel diethyl {(4-oxo-1,4-dihydroquinolin-3-yl) (aryl/heteroarylamino)methyl}phosphonates using CdI2 nanoparticles as an efficient catalyst: Synthesis, characterization, and antifungal properties - Taylor & Francis - 4
3.[2] Efficient synthesis of α-aminophosphonates using magnetically retrievable ionic nanocatalysts under ultrasound acceleration - PMC - 2
4.[1] Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity - RSC Publishing - 1
5.[3] Ultrasound-promoted solvent-free synthesis of some new α-aminophosphonates as potential antioxidants - ResearchGate - 3
A Senior Application Scientist's Guide to Assessing the Char-Forming Ability of Phosphonate-Based Flame Retardants
Introduction: The Shift to Condensed-Phase Flame Retardancy For decades, the focus of flame retardancy in polymers was dominated by halogenated compounds, which primarily act in the gas phase by scavenging flame-propagat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Shift to Condensed-Phase Flame Retardancy
For decades, the focus of flame retardancy in polymers was dominated by halogenated compounds, which primarily act in the gas phase by scavenging flame-propagating radicals. However, mounting environmental and health concerns have catalyzed a paradigm shift towards halogen-free alternatives.[1] Among these, phosphorus-based flame retardants (PFRs) have emerged as highly effective and environmentally more benign substitutes.[2]
This guide focuses on a specific and highly effective class of PFRs: phosphonates . Unlike their gas-phase counterparts, phosphonates excel in the condensed phase .[2][3] When a polymer containing a phosphonate is exposed to the heat of a fire, it decomposes to form phosphoric acid species. These species catalyze the dehydration and crosslinking of the polymer backbone, ultimately forming a stable, insulating layer of carbonaceous char.[1][4] This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatiles into the gas phase, effectively starving the fire.[1][5]
Assessing this critical char-forming ability is not a monolithic task. It requires a multi-faceted experimental approach to accurately quantify the efficiency of a phosphonate flame retardant. This guide provides researchers and material scientists with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to comprehensively evaluate and compare the performance of these advanced flame retardants.
The Mechanism of Phosphonate-Induced Char Formation
The efficacy of a phosphonate flame retardant is rooted in its ability to fundamentally alter the thermal degradation pathway of the host polymer. The process is a chemically orchestrated sequence that transforms the polymer from a fuel source into a protective barrier.
Upon heating, the phosphonate ester undergoes thermal decomposition, yielding phosphoric and polyphosphoric acids.[6] These strong acids act as catalysts, promoting the dehydration of the polymer chains. This process abstracts hydroxyl groups and hydrogen atoms to form water, leaving behind a network of unsaturated carbon-carbon bonds. This is followed by extensive crosslinking and aromatization, creating a robust, thermally stable carbonaceous char.[1] This intumescent behavior creates a swollen, multi-cellular shield that provides excellent thermal insulation.[7]
Caption: Mechanism of char formation by phosphonate flame retardants.
A Comparative Overview: Phosphonates vs. Alternatives
While this guide focuses on phosphonates, it is crucial to understand their position relative to other flame-retardant technologies. The choice of flame retardant depends heavily on the polymer matrix, processing conditions, and final application requirements.
Environmental persistence, formation of toxic and corrosive gases during combustion.[10]
The Experimental Workflow for Assessing Char-Forming Ability
A robust assessment of a phosphonate's char-forming ability requires a logical progression of tests, from initial thermal stability screening to detailed analysis of combustion behavior and char morphology. Each test provides a unique piece of the puzzle, and together they paint a comprehensive picture of performance.
Caption: Logical workflow for evaluating flame retardant performance.
Key Experimental Protocols & Data Interpretation
As a Senior Application Scientist, I cannot overstate the importance of not just following a protocol, but understanding the causality behind each step. The parameters you choose directly influence the quality and relevance of your data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the material and, most importantly, to quantify the amount of protective char formed at elevated temperatures.[11]
Step-by-Step Protocol:
Sample Preparation: Ensure the sample is dry and representative. A small sample size of 5-10 mg is typically used.[12]
Instrument Setup: Place the sample in a TGA crucible (typically platinum or ceramic).
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
Causality Explainer: An inert atmosphere is critical. It allows us to study the thermal degradation of the polymer and the action of the flame retardant in the condensed phase without the complicating influence of thermo-oxidative degradation, which would prematurely consume the char.[12]
Temperature Program:
Equilibrate at a low temperature (e.g., 30°C).
Ramp the temperature to 700-800°C at a heating rate of 10°C/min or 20°C/min.[11][12]
Causality Explainer: A 10-20°C/min heating rate is a standard compromise. It is slow enough to ensure good temperature resolution between degradation events but fast enough to complete the experiment in a reasonable timeframe.
Data Acquisition: Record the sample's mass as a function of temperature. The final mass percentage at the end of the run is the char yield .[11]
Data Interpretation:
A higher char yield at high temperatures (e.g., 700°C) directly indicates a more effective condensed-phase mechanism.[13] Compare the char yield of the polymer with the phosphonate to that of the neat polymer. A significant increase demonstrates the char-forming ability of the additive.
Limiting Oxygen Index (LOI)
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain flaming combustion of a material. It is a direct measure of a material's resistance to ignition and flame propagation.[14][15]
Step-by-Step Protocol:
Sample Preparation: Prepare a vertically oriented specimen of a specified size (as per ASTM D2863 or ISO 4589-2).[14]
Instrument Setup: Place the specimen in a vertical glass chimney.
Gas Flow: Introduce a controlled mixture of oxygen and nitrogen from the bottom of the chimney.
Ignition: Ignite the top of the specimen with a pilot flame.
Oxygen Adjustment: Vary the oxygen concentration in the gas mixture until the critical level is found where the flame just self-extinguishes.[15]
Calculation: The LOI is calculated as: LOI = [O₂] / ([O₂] + [N₂]) x 100.[15]
Data Interpretation:
The Earth's atmosphere contains approximately 21% oxygen.
LOI < 21%: The material is considered flammable and will burn readily in air.[16]
LOI > 21%: The material is considered self-extinguishing in air.[17]
LOI > 26-28%: Generally indicates good to excellent flame retardancy.[16][18]
A higher LOI value is a strong indicator of effective flame retardancy, which for phosphonates, is often linked to the formation of a protective char layer that stifles combustion.
UL-94 Vertical Burn Test
Objective: This is a standardized, real-world test to classify the flammability of plastics based on their self-extinguishing characteristics after exposure to a small flame.[19]
Step-by-Step Protocol:
Sample Preparation: Prepare five bar specimens for each of two conditioning environments (e.g., 23°C/50% RH and 70°C).[20]
Instrument Setup: Clamp a specimen vertically. Place a layer of dry cotton 30 cm below the specimen.[21]
First Flame Application: Apply a standardized flame to the bottom edge of the specimen for 10 seconds, then remove it. Record the afterflame time (t1).[21][22]
Second Flame Application: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds. After removal, record the second afterflame time (t2) and the afterglow time (t3).[21][22]
Observation: Note whether any flaming drips ignite the cotton below.[23]
Repeat: Test all five specimens from the set.
Data Interpretation (Classification Criteria):
Criteria
V-0
V-1
V-2
Afterflame time for each specimen (t1 or t2)
≤ 10 s
≤ 30 s
≤ 30 s
Total afterflame time for 5 specimens (Σt1 + Σt2)
≤ 50 s
≤ 250 s
≤ 250 s
Afterflame + Afterglow time after 2nd application (t2 + t3)
≤ 30 s
≤ 60 s
≤ 60 s
Flaming drips igniting cotton
No
No
Yes
Burn to clamp
No
No
No
Achieving a V-0 rating is the highest classification in this test and indicates superior flame retardancy.[24] The absence of flaming drips is a critical safety feature, often enabled by a cohesive char that does not break apart.
Cone Calorimetry
Objective: This is the most important bench-scale tool for quantitatively assessing the fire behavior of materials under realistic, forced-flaming conditions. It measures key parameters like the heat release rate (HRR), which is the single most important variable in characterizing fire hazard.[25][26]
Step-by-Step Protocol:
Sample Preparation: Prepare a flat specimen, typically 100 mm x 100 mm x 3 mm.[27]
Instrument Setup: Place the specimen horizontally on a load cell (to measure mass loss) under a conical radiant heater.
Heat Flux: Expose the sample to a constant, uniform heat flux (e.g., 35 or 50 kW/m²).
Causality Explainer: The choice of heat flux simulates different fire scenarios. 35 kW/m² might represent a developing fire, while 50 kW/m² represents a more severe, fully developed fire. Testing at multiple heat fluxes provides a more complete picture of performance.
Ignition: A spark igniter is used to ignite the flammable volatiles released from the sample.
Data Acquisition: Throughout the test, an array of sensors measures oxygen consumption (to calculate HRR based on the oxygen consumption principle), smoke production, CO/CO₂ generation, and mass loss.[28]
Data Interpretation (Key Parameters):
Peak Heat Release Rate (pHRR): The maximum HRR value. A lower pHRR is the primary goal of flame retardancy and indicates a smaller, more controllable fire.[25]
Total Heat Released (THR): The total energy produced during the entire test. A lower THR signifies less fuel was consumed.[28]
Time to Ignition (TTI): The time it takes for the sample to ignite. A longer TTI provides more time for escape.[28]
Mass Loss Rate (MLR): The rate at which the sample is consumed. A lower MLR is desirable.[28]
Char Yield: The final mass of the sample after the test, confirming the TGA results under forced combustion.
Effective phosphonates will significantly reduce the pHRR and THR and increase the final char yield compared to the virgin polymer.
Comparative Data Analysis
To illustrate the application of these tests, consider the following experimental data for an epoxy resin additized with two different phosphonate flame retardants: a common DOPO-based derivative and a polymeric phosphonate (PPMP).[8][29]
Both phosphonates dramatically improve the fire performance of the epoxy resin.
The TGA and Cone Calorimeter residue data clearly show that both additives are highly effective char-forming agents, with PPMP showing a slight advantage.
This enhanced char formation translates directly into superior performance in the LOI and UL-94 tests, with both formulations achieving the top V-0 rating.
Crucially, the cone calorimeter data quantifies the reduction in fire hazard. Both phosphonates cut the peak heat release rate by more than half, with PPMP again demonstrating slightly better performance. This is a direct result of the insulating char layer throttling the fuel supply to the flame.
Conclusion
The assessment of a phosphonate's char-forming ability is a cornerstone of modern flame-retardant material development. It requires a systematic and multi-technique approach. TGA provides the initial, crucial quantification of char yield, while LOI and UL-94 tests offer standardized measures of flammability and self-extinguishing behavior. However, it is the cone calorimeter that delivers the most comprehensive and realistic data on fire hazard, directly linking the formation of a protective char layer to reductions in the heat release rate.
By understanding the causality behind each experimental protocol and interpreting the resulting data in a holistic manner, researchers can effectively compare different phosphonate systems, optimize formulations, and develop safer, next-generation materials that meet the stringent fire safety standards of today and tomorrow.
References
UL 94 Flame Class. SERPAC UK.
Limiting Oxygen Index Relevance For Your Choice Of PPE? Daletec. (2019).
Synthesis and characterization of DOPO based epoxy nanocomposites for flame retardant application. MJM. (2020).
UL94 Flammability Test Method Overview. Boedeker Plastics.
Cone Calorimetry Test. Alfa Chemistry.
Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. ACS Omega. (2023).
DOPO Flame Retardant. Alfa Chemistry.
Understanding The UL94 Vertical Burn Test. MG Chemicals.
Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. ChemistrySelect. (2024).
Limiting Oxygen Index Test. Alfa Chemistry.
Limited Oxygen Index Testing As Per ISO 4589-2. Kiyo R&D Center and Laboratory.
A review on cone calorimeter for assessment of flame-retarded polymer composites. Journal of Thermal Analysis and Calorimetry.
Phosphates in Flame Retardant Systems: Mechanisms and Benefits. Decachem. (2026).
Cone Calorimetry in Fire-Resistant Materials. IntechOpen. (2022).
Fire Resistance of Plastics: Limiting Oxygen Index (LOI). SpecialChem.
Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. National Center for Biotechnology Information. (2023).
Technical Support Center: Managing Thermal Degradation of Phosphonate-Containing Polymers. Benchchem.
Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. National Center for Biotechnology Information.
A Comparative Guide to Layered Metal Phenylphosphonates for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals In the pursuit of more effective and targeted therapeutic strategies, the design and development of novel drug delivery systems (DDS) are of paramount impor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more effective and targeted therapeutic strategies, the design and development of novel drug delivery systems (DDS) are of paramount importance. Among the various platforms being explored, layered materials have garnered significant attention due to their unique structural properties and tunable functionalities. This guide provides a comprehensive analysis of a promising class of these materials: metal phenylphosphonates. We will delve into their synthesis, structural characteristics, and performance in drug delivery, drawing objective comparisons with established alternatives such as Layered Double Hydroxides (LDHs) and Metal-Organic Frameworks (MOFs). This analysis is supported by experimental data to provide a clear, evidence-based perspective for researchers in the field.
Introduction to Layered Metal Phenylphosphonates
Layered metal phenylphosphonates are a class of hybrid inorganic-organic materials. Their structure consists of inorganic layers of metal ions coordinated by phenylphosphonate groups. The phenyl groups extend from these inorganic layers, creating an organic interlayer region. This unique architecture provides a versatile platform for a variety of applications, including catalysis, ion exchange, and, notably, as host matrices for the intercalation and controlled release of guest molecules, such as therapeutic agents.[1][2] The choice of the metal ion (e.g., Zr, Co, Ca) significantly influences the structural and chemical properties of the resulting material, thereby affecting its performance as a drug delivery vehicle.
Synthesis and Structural Comparison of Metal Phenylphosphonates
The synthesis of layered metal phenylphosphonates can be achieved through several methods, with co-precipitation and hydrothermal synthesis being the most common. The choice of synthesis route and reaction conditions, such as pH and temperature, plays a crucial role in determining the crystallinity, morphology, and interlayer spacing of the final product.
Synthesis Methodologies
Co-precipitation: This method involves the direct precipitation of the metal phenylphosphonate from a solution containing the metal salt and phenylphosphonic acid. For instance, layered calcium phenylphosphonate can be synthesized at room temperature by reacting calcium chloride with phenylphosphonic acid at a pH of around 9.[1] This method is often favored for its simplicity and scalability.
Hydrothermal Synthesis: This technique involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. Hydrothermal methods can lead to the formation of highly crystalline materials. For example, layered cobalt phenylphosphonate has been synthesized via a hydrothermal route.[3]
Structural Characteristics
The defining feature of these materials is their layered structure. The inorganic layers are formed by the coordination of the metal ions with the oxygen atoms of the phosphonate groups. The phenyl rings are oriented away from these inorganic layers, creating a hydrophobic interlayer space. The nature of the metal ion has a profound impact on the coordination geometry and, consequently, the overall structure.
Table 1: Comparison of Structural Properties of Different Metal Phenylphosphonates.
The interlayer spacing is a critical parameter for drug delivery applications as it dictates the size of the molecules that can be accommodated within the layers.
General synthesis routes for metal phenylphosphonates.
Performance in Drug Delivery: A Comparative Analysis
The efficacy of a drug delivery system is determined by its drug loading capacity and release kinetics. Here, we compare the performance of metal phenylphosphonates with two other prominent classes of porous materials: Layered Double Hydroxides (LDHs) and Metal-Organic Frameworks (MOFs). For a standardized comparison, we will focus on the delivery of common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which have been extensively studied in various host materials.
Drug Loading Capacity
Drug loading into layered materials can be achieved through methods such as ion exchange or direct intercalation. The loading capacity is influenced by factors like the interlayer spacing, surface area, and the chemical interactions between the host material and the drug molecule.
While specific, directly comparable data for drug loading in different metal phenylphosphonates is limited, we can draw comparisons with alternative materials for which more data is available. For instance, studies on LDHs have shown significant loading capacities for NSAIDs.
Table 2: Drug Loading Capacities of Alternative Layered and Porous Materials.
The high loading capacity of LDHs, particularly through the reconstruction method, and the tunable porosity of MOFs present a high benchmark for metal phenylphosphonates. The hydrophobicity of the phenyl-lined interlayers in metal phenylphosphonates could potentially favor the loading of hydrophobic drug molecules.
Drug Release Kinetics
The release of a drug from a layered host is a complex process governed by diffusion and, in some cases, ion exchange or dissolution of the host matrix. The release profile is a critical factor in determining the therapeutic efficacy of a drug delivery system.
Studies on LDHs have demonstrated sustained release of intercalated drugs. For example, the release of naproxen from MgAl-LDH was found to follow a diffusional process, with approximately 40% of the drug released over 48 hours in a physiological pH environment.[6] The release kinetics can often be described by models such as the Higuchi model, which is characteristic of diffusion-controlled release from a matrix.[6]
MOFs, such as ZIF-8, have shown pH-responsive drug release, which is a highly desirable feature for targeted drug delivery to specific tissues or cellular compartments with different pH environments, such as tumors.
For metal phenylphosphonates, the release of intercalated molecules would likely be governed by diffusion through the interlayer spaces. The strength of the interaction between the drug and the phenyl groups, as well as the stability of the layered structure in the release medium, would be key factors influencing the release rate. For instance, the release of therapeutic inorganic ions from organically modified layered zirconium phosphate/phosphonate has been shown to be sustained over several weeks.[4]
Comparative aspects of different drug delivery platforms.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a metal phenylphosphonate and a layered double hydroxide, as well as a general protocol for drug intercalation.
Synthesis of Layered Zirconium Phenylphosphonate (Reflux Method)
This protocol is adapted from a procedure for preparing organically modified layered zirconium phosphate/phosphonate.[4]
Preparation of Reaction Mixture: In a round-bottom flask, dissolve zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in deionized water.
Add phenylphosphonic acid (C₆H₅PO₃H₂) to the solution. The molar ratio of P/Zr should be 2.
Refluxing: Attach a condenser to the flask and reflux the mixture at 100 °C for 24 hours with constant stirring.
Isolation and Washing: After refluxing, cool the mixture to room temperature. Collect the white precipitate by centrifugation.
Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors.
Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).
Synthesis of MgAl-LDH by Co-precipitation
This is a general method for the synthesis of LDHs.
Preparation of Salt Solution: Prepare an aqueous solution containing magnesium nitrate (Mg(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) in a desired molar ratio (e.g., 2:1).
Preparation of Alkaline Solution: Prepare a separate aqueous solution of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃).
Co-precipitation: Add the metal salt solution dropwise to the alkaline solution under vigorous stirring. Maintain a constant pH (e.g., 10) during the addition.
Aging: Age the resulting slurry at an elevated temperature (e.g., 60-80 °C) for a specific period (e.g., 18 hours) to improve crystallinity.
Isolation and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.
Drying: Dry the obtained LDH powder in an oven.
Drug Intercalation into Layered Materials (Ion Exchange Method)
This is a general procedure that can be adapted for different layered materials and drugs.
Dispersion of Host Material: Disperse the synthesized layered material (e.g., metal phenylphosphonate or LDH) in a suitable solvent (e.g., water or ethanol) to form a suspension.
Preparation of Drug Solution: Prepare a solution of the desired drug (e.g., ibuprofen sodium salt) in the same solvent.
Intercalation Reaction: Add the drug solution to the suspension of the layered material. The molar ratio of the drug to the exchangeable ions in the host material should be optimized.
Stir the mixture at a specific temperature for a prolonged period (e.g., 24-72 hours) to allow for the ion exchange process to reach equilibrium.
Isolation and Washing: Collect the drug-intercalated material by filtration or centrifugation. Wash the product with the solvent to remove any physisorbed drug molecules.
Drying: Dry the final product under vacuum or at a low temperature to avoid degradation of the drug.
General workflow for drug intercalation into layered materials.
Mechanistic Insights and Causality
The performance of these materials in drug delivery is intrinsically linked to their structural and chemical properties.
For metal phenylphosphonates , the hydrophobic nature of the interlayer space created by the phenyl groups is a key determinant of their interaction with drug molecules. For hydrophobic drugs like ibuprofen, favorable van der Waals interactions and potential π-π stacking with the phenyl rings can drive the intercalation process. The release would then be a diffusion-controlled process, with the rate depending on the tortuosity of the diffusion path and the strength of the host-guest interactions.
Layered Double Hydroxides (LDHs) , in contrast, possess positively charged layers and exchangeable anions in the interlayer. This makes them particularly suitable for the intercalation of anionic drugs. The primary mechanism for both loading and release is anion exchange. The release can be triggered by the presence of other anions in the physiological environment (e.g., chloride, phosphate), which compete with the drug anions for the exchange sites.
Metal-Organic Frameworks (MOFs) offer a different paradigm. Their drug loading is primarily governed by the size and functionality of their pores. The release can be controlled by various stimuli, including pH, temperature, or the presence of specific biomolecules. For instance, the acid-labile nature of some MOFs, like ZIF-8, allows for triggered drug release in the acidic microenvironment of tumors.
Conclusion and Future Perspectives
Layered metal phenylphosphonates represent a versatile and promising platform for the development of advanced drug delivery systems. Their tunable structure, facilitated by the choice of the metal ion, and the unique hydrophobic interlayer environment offer opportunities for the controlled release of a variety of therapeutic agents.
While they show great potential, further research is needed to fully elucidate their performance in comparison to more established materials like LDHs and MOFs. Direct comparative studies on drug loading and release under standardized conditions are crucial for a definitive assessment. Furthermore, exploring the influence of different organic groups in the phosphonate ligand could open up new avenues for tailoring the properties of these materials for specific drug delivery applications. The biocompatibility and in vivo performance of metal phenylphosphonate-based drug delivery systems also warrant thorough investigation to pave the way for their potential clinical translation.
References
Organic modification of layered zirconium phosphate/phosphonate for controlled release of therapeutic inorganic ions. Sci Rep. 2021;11(1):24103. [Link]
Layered calcium phenylphosphonate: a hybrid material for a new generation of nanofillers. Beilstein J Nanotechnol. 2018;9:2906-2915. [Link]
Synthesis and characterization of new calcium phenylphosphonates and 4-carboxyphenylphosphonates. Inorg Chem. 2005;44(26):9968-9976. [Link]
Hydrothermal synthesis and characterization of a layered cobalt phenylphosphonate, Co(PhPO3)(H2O). Dalton Trans. 2006;(12):1574-1578. [Link]
Dissecting intermolecular interactions in the condensed phase of ibuprofen and related compounds: the specific role and quantification of hydrogen bonding and dispersion forces. Phys. Chem. Chem. Phys., 2020,22, 23550-23561. [Link]
Synthesis and Comparative Study of ZIF8 and ZIF7 Metal-Organic Frameworks as Carrier for Controlled Release of Doxorubicin in Cancer Treatment. Preprints.org. 2024. [Link]
Adsorption properties of α-type layered and pillared zirconium phosphite phosphonates with high specific surface areas and porosities. Dalton Trans., 2015,44, 19933-19941. [Link]
Highly Porous Amorphous Calcium Phosphate for Drug Delivery and Bio-Medical Applications. Int J Mol Sci. 2020;21(23):9273. [Link]
Naproxen/Layered Double Hydroxide Composites for Tissue-Engineering Applications: Physicochemical Characterization and Biological Evaluation. Clays and Clay Minerals. 2019;67(4):305-316. [Link]
A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. Molecules. 2022;27(21):7538. [Link]
Synthesis and application of magnetic@layered double hydroxide as an anti-inflammatory drugs nanocarrier. Sci Rep. 2020;10(1):1088. [Link]
Cobalt Phosphonates as Precatalysts for Water Oxidation: Role of Pore Size in Catalysis. ChemSusChem. 2017;10(20):4078-4085. [Link]
Naproxen Intercalation in Layered Hydroxides. Scribd. [Link]
Temperature Treatment of Highly Porous Zirconium-Containing Metal−Organic Frameworks Extends Drug Delivery Release. ACS Appl. Mater. Interfaces. 2017;9(21):17884-17891. [Link]
Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy. RSC Advances. 2021;11(48):30179-30193. [Link]
Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics. Pharmaceutics. 2020;12(4):349. [Link]
Assessment of Drug Release Kinetics and Quality of Naproxen Generic Tablets in Bangladesh. Dissolution Technologies. 2021;28(2):40-47. [Link]
Layered calcium phenylphosphonate: a hybrid material for a new generation of nanofillers. Beilstein J Nanotechnol. 2018;9:2906-2915. [Link]
Schematic representation of the bilayer stacking of naproxen, diclofenac or ibuprofen anions between the LDH layers. The interlayer spacing, drug molecule length and dihedral angle, θ , of each LDH–drug are indicated. ResearchGate. [Link]
Layered calcium phenylphosphonate: a hybrid material for a new generation of nanofillers. Beilstein J. Nanotechnol. 2018, 9, 2906–2915. [Link]
Influence of Ibuprofen on phospholipid layers. MLZ. [Link]
Hydrothermal synthesis and characterization of a layered cobalt phenylphosphonate, Co(PhPO3)(H2O). Dalton Trans., 2006, 1574-1578. [Link]
Interaction of naproxen with calcium carbonate: Physicochemical characterization and in vitro drug release studies. ResearchGate. [Link]
Comparative evaluation of in vitro drug release of Ibuprofen loaded in Carbon nanotube and Graphene. ResearchGate. [Link]
Zeolitic Imidazolate Framework-8 (ZIF-8) as a Drug Delivery Vehicle for the Transport and Release of Telomerase Inhibitor BIBR 1532. MDPI. [Link]
Aim at chemical synthesis through Ibuprofen. Medicilon. [Link]
Synthesis of surfactant‐modified ZIF‐8 and its application in drug delivery and tumor therapy. IET Nanobiotechnology. 2023;17(8):471-480. [Link]
Electrostatic interaction between ibuprofen and aluminium terephthalate... ResearchGate. [Link]
Experimental and Theoretical Studies on the Intercalation of Naproxen into the Mg2Al and Zn2Al Layered Double Hydroxides by Ion Exchange Reaction. ResearchGate. [Link]
Clinical Pharmacokinetics of Naproxen. SpringerLink. [Link]
A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Activity, and DNA Interaction. EngagedScholarship@CSU. [Link]
Synthesis and Functionalization of Porous Zr-Diaminostilbenedicarboxylate Metal–Organic Framework for Storage and Stable Delivery of Ibuprofen. ACS Omega. 2019;4(6):10478-10487. [Link]
Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. SID. [Link]
Recent advances in zeolitic imidazolate frameworks as drug delivery systems for cancer therapy. J Nanobiotechnology. 2022;20(1):329. [Link]
Encapsulation of naproxen in nanostructured system: structural characterization and in vitro release studies. SciELO. [Link]
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Diisopropyl Phenylphosphonate (DIPP): Comprehensive Laboratory Disposal and Deactivation Guide As organophosphorus compounds become increasingly prevalent in synthetic chemistry, materials science, and drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
Diisopropyl Phenylphosphonate (DIPP): Comprehensive Laboratory Disposal and Deactivation Guide
As organophosphorus compounds become increasingly prevalent in synthetic chemistry, materials science, and drug development, establishing rigorous, scientifically sound disposal protocols is a critical operational mandate. Diisopropyl phenylphosphonate (DIPP) presents unique logistical challenges due to its stable carbon-phosphorus (C-P) bond and electrophilic phosphoryl center.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, chemical deactivation, and regulatory disposal of DIPP.
Chemical Mechanistic Overview & Hazard Profile
To design an effective disposal strategy, we must first understand the molecular vulnerabilities of DIPP. The molecule features a central electrophilic phosphorus atom in a +5 oxidation state, double-bonded to oxygen (P=O), and single-bonded to two isopropoxy groups and one phenyl group[1].
While the P-C (phenyl-phosphorus) bond is highly stable and resistant to ambient degradation, the P-O-C (ester) linkages are highly susceptible to nucleophilic attack[2]. This structural dichotomy dictates our disposal logic: we use chemical hydrolysis to cleave the ester bonds and neutralize immediate reactivity, followed by high-temperature incineration to destroy the persistent C-P framework[3][4].
High boiling point and low volatility; spills will persist on surfaces and require active chemical neutralization rather than evaporation.
Chemical Structure
Phosphonate ester
The phosphoryl oxygen acts as a Lewis base. The ester linkages require targeted alkaline hydrolysis for deactivation[1].
Aqueous Solubility
Poor / Immiscible
Direct addition to aqueous base will cause biphasic stalling. A phase-transfer co-solvent (e.g., ethanol) is mandatory for homogeneous degradation.
Thermal Stability
Combustible
Generates toxic phosphorus oxides (POx) upon combustion. Must be incinerated only at permitted facilities equipped with alkaline exhaust scrubbers[3][5].
The Logic of Organophosphorus Deactivation (E-E-A-T)
Directly disposing of intact DIPP into standard solvent waste streams introduces severe risks of cross-reactivity and environmental persistence. Biological wastewater treatment systems cannot reliably cleave the C-P bond[6]. Therefore, the EPA and RCRA guidelines necessitate that organophosphorus waste be chemically deactivated at the bench scale (when feasible) to reduce acute toxicity, before being manifested for commercial incineration[7][8].
Subjecting DIPP to basic hydrolysis utilizes hydroxide ions to attack the electrophilic phosphorus center. This displaces the isopropoxy groups, yielding isopropyl alcohol and the water-soluble sodium salt of phenylphosphonic acid[2][9]. This transformation eliminates the compound's ability to act as a phosphorylating agent—the primary mechanism of toxicity for organophosphorus species[4].
Table 2: Stoichiometric Requirements for Alkaline Deactivation
Component
Function
Molar Ratio
Volume/Mass (per 10g DIPP)
DIPP
Target Analyte
1.0 eq
10.0 g (~9.5 mL)
NaOH (1M aq)
Nucleophile
2.5 eq (Excess)
103.0 mL
Ethanol (95%)
Co-solvent
N/A
50.0 mL
Standard Operating Procedures (SOPs)
Protocol 1: Small-Scale Chemical Deactivation (Alkaline Hydrolysis)
For laboratory quantities (< 100 mL) or expired analytical standards.
Setup & Segregation: Perform all operations in a certified chemical fume hood. Equip a round-bottom flask with a PTFE-coated magnetic stir bar and place it in an ice-water bath.
Causality: The hydrolysis of phosphonate esters is exothermic. The ice bath prevents thermal runaway and the volatilization of the ethanol co-solvent.
Solvent Integration: Transfer the DIPP waste into the flask and add 95% ethanol at a 1:5 (v/v) ratio.
Causality: DIPP is hydrophobic. Ethanol acts as a miscible bridge between the organic phosphonate and the aqueous base, preventing a biphasic mixture that would stall the reaction kinetics.
Base Introduction: Slowly add 2.5 molar equivalents of 1M NaOH (aq) dropwise via an addition funnel.
Causality: The 2.5x stoichiometric excess drives the equilibrium toward complete ester cleavage, ensuring no mono-ester intermediates remain[9].
Agitation & Self-Validation: Remove the ice bath after addition is complete and stir at room temperature for 12–24 hours.
Validation Step: Extract a 100 µL aliquot, neutralize it, and analyze via TLC or GC-MS. The complete disappearance of the DIPP peak (and stabilization of the bulk solution pH at >10) confirms successful deactivation.
Packaging: Transfer the deactivated, basic aqueous solution to a high-density polyethylene (HDPE) waste container labeled "Aqueous Basic Waste - Phosphonate Salts." Do not mix with acidic waste streams.
Protocol 2: Bulk Waste Packaging & Manifesting
For stock solutions (> 100 mL) where bench-scale hydrolysis poses logistical or thermal risks.
Primary Containment: Collect bulk DIPP in dedicated, chemically compatible containers (HDPE or PTFE-lined steel drums).
Causality: Prevents degradation of the container. Never use standard metal cans, as trace moisture can initiate slow hydrolysis, generating acids that corrode the vessel.
Segregation: Isolate from strong oxidizers, strong acids, and incompatible heavy metals.
Manifesting: Label strictly as "Hazardous Waste - Organophosphorus Liquid." Dispatch to a licensed RCRA Subtitle C facility for high-temperature incineration[10].
Causality: High-temperature incineration (>1000°C) is the only reliable method to break the stable C-P bond. The facility must utilize alkaline scrubbers to capture the resulting phosphorus pentoxide (P2O5) gas[3][5].
Protocol 3: Spill Response and Containment
Immediate action for uncontrolled releases.
Isolate & Protect: Evacuate the immediate area. Don appropriate PPE, including nitrile gloves, splash goggles, and an organic vapor respirator[11].
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).
Causality: Prevents the liquid from entering floor drains. Organophosphorus compounds must never enter municipal sewer systems[7].
Surface Neutralization: Spray the affected surface with a 5% sodium carbonate solution to mildly hydrolyze any remaining micro-residues[2].
Collection: Sweep the absorbed material using non-sparking tools into a rigid, sealable hazardous waste bucket. Label as "Solid Spill Debris - Organophosphorus."
DIPP Disposal and Deactivation Workflow
Figure 1: Decision matrix and operational workflow for Diisopropyl phenylphosphonate (DIPP) disposal.
References
MATERIAL SAFETY DATA SHEET, Regulations.gov.
dibutoxyphosphorylbenzene | 1024-34-6, Benchchem.
Phosphoric Acid, EPA.
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal, Baker Donelson.
40 CFR Part 261 -- Identification and Listing of Hazardous Waste, eCFR.
Biodegradation Of Organophosphorus Nerve Agents by Surface Expressed Organophosphorus Hydrolase, ResearchGate.
US7348403B2 - Peptides and methods for deactivation of organophosphorus-based nerve agents and insecticides, Google Patents.
Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis, PMC.
Organic compounds in organophosporus pesticide manufacturing wastewaters, EPA.
Treatment and Disposal of Pesticide Wastes : Subject Index, ACS.
Personal protective equipment for handling Diisopropyl phenylphosphonate
Organophosphorus chemistry has unlocked vast new territories in synthetic chemical space, making compounds like Diisopropyl phenylphosphonate (CAS: 7237-16-3) invaluable to researchers and drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Organophosphorus chemistry has unlocked vast new territories in synthetic chemical space, making compounds like Diisopropyl phenylphosphonate (CAS: 7237-16-3) invaluable to researchers and drug development professionals. Widely utilized as a versatile ligand in transition metal complexes and a model reagent for carbon-phosphorus (C-P) cross-coupling reactions, its relative stability makes it preferable to highly reactive halogenated organophosphorus derivatives.
However, as a Senior Application Scientist, I must emphasize that "stable" does not mean "benign." All organophosphorus (V) compounds require rigorous, self-validating safety protocols to mitigate risks of systemic toxicity and environmental contamination 1. This guide provides a field-proven operational framework for safely handling Diisopropyl phenylphosphonate.
Physicochemical Profile & Causality in Safety
Understanding the molecule's fundamental properties is the first step in risk mitigation. The phosphoryl oxygen acts as a strong electron donor, while the diisopropyl and phenyl groups confer moderate lipophilicity. This lipophilicity means the compound can readily permeate standard porous materials and biological membranes, which directly dictates our strict Personal Protective Equipment (PPE) requirements.
Table 1: Quantitative & Operational Profile of Diisopropyl phenylphosphonate
Property / Parameter
Value / Data
Operational Significance
CAS Number
7237-16-3
Unique identifier required for accurate SDS retrieval and EHS tracking.
Molecular Formula
C₁₂H₁₉O₃P
Indicates the presence of phosphorus; mandates specific hazardous waste segregation.
³¹P NMR Shift
δ 16.6 ppm (CDCl₃)
Quantitative benchmark used for tracking purification and reaction progress 2.
Solubility
Soluble in organic solvents
Dictates the mandatory use of highly chemical-resistant PPE (e.g., Nitrile over Latex).
Do not merely equip your personnel; ensure they understand why each layer of protection is necessary. Organophosphorus compounds can act as severe irritants or potential neurotoxins if systemic absorption occurs.
Hand Protection (Nitrile or Neoprene):
Causality: Organophosphonates exhibit high lipophilicity and can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against organic esters and phosphonates 1.
Validation Check: Inflate and inspect gloves for micro-tears before every use. Double-gloving is recommended during distillation or purification steps.
Eye & Face Protection:
Causality: The phosphoryl group can cause severe ocular irritation.
Validation Check: Wear ANSI Z87.1-compliant chemical splash goggles. If handling larger volumes (>500 mL) or pressurized systems, a full face shield must be worn over the goggles.
Body Protection:
Causality: Synthetic fabrics can melt or degrade upon contact with aggressive solvents often co-used in these reactions (e.g., toluene).
Validation Check: Wear a flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned to the collar.
Respiratory Protection:
Causality: Vapor accumulation, especially when heated during fractional distillation, poses an acute inhalation hazard. All handling must be strictly confined to a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Workflow
Every experimental protocol must be a self-validating system. Follow this methodology to ensure a closed-loop safety environment during synthesis or purification.
Step 1: Environmental Validation
Action: Turn on the fume hood and check the airflow monitor.
Validation Check: The digital monitor must read a face velocity between 80–120 feet per minute (fpm) . If the alarm sounds or the reading is outside this range, do not uncap the reagent.
Step 2: Workspace Preparation
Action: Line the fume hood working surface with chemical-absorbent, impermeable-backed bench paper.
Validation Check: Ensure the impermeable (plastic) side is facing down. This isolates micro-spills and prevents cross-contamination of the stainless-steel hood deck.
Step 3: Reagent Transfer
Action: Use inert gas (nitrogen or argon) Schlenk techniques if the compound is being used in moisture-sensitive catalytic cycles. Use glass or PTFE syringes for volumetric transfer.
Validation Check: Visually inspect the glass syringe barrel for micro-cracks before drawing the liquid. Avoid standard plastic syringes, which may leach plasticizers when exposed to lipophilic organophosphorus liquids.
Step 4: Reaction Monitoring
Action: When monitoring purification progress via ³¹P NMR, prepare the sample inside the hood.
Validation Check: Ensure NMR tubes are capped tightly and wiped down with a compatible solvent (e.g., hexanes) before removing them from the fume hood to prevent transporting invisible contamination across the lab.
Spill Management & Neutralization Protocol
In the event of an accidental release, immediate and methodical action is required. Do not use water to flush an organophosphorus spill, as this can spread the lipophilic hazard.
Step 1: Containment
Action: Immediately halt all nearby operations. Lower the fume hood sash to maximize exhaust pull over the spill area.
Step 2: Neutralization
Action: Liberally apply a mild base, such as sodium bicarbonate (NaHCO₃) , over the liquid 1.
Causality: Sodium bicarbonate safely absorbs the lipophilic liquid without generating excessive exothermic heat, while simultaneously neutralizing any acidic byproducts if the phosphonate has partially hydrolyzed.
Step 3: Absorption & Collection
Action: Allow the absorbent matrix to sit for 10-15 minutes. Using a non-sparking scoop, collect the neutralized paste.
Validation Check: Place the collected waste into a highly visible, sealable hazardous waste container. Do not place it in a standard trash bin.
Step 4: Secondary Decontamination
Action: Wash the affected surface with a solution of soap and water, followed by an isopropanol wipe to remove residual lipophilic traces.
Waste Disposal & Regulatory Compliance
Organophosphorus waste must never be disposed of in standard organic waste streams.
Segregation: Collect all Diisopropyl phenylphosphonate waste (including contaminated bench paper, gloves, and reaction byproducts) in a dedicated, clearly labeled "Organophosphorus Waste" container.
Regulatory Compliance: Ensure strict compliance with local environmental regulations (such as WHMIS in Canada or EPA guidelines in the US). While Diisopropyl phenylphosphonate is not a Schedule 1 chemical under the Chemical Weapons Convention, its structural classification as an organophosphorus (V) compound means institutional EHS officers must track its procurement and disposal meticulously to prevent unlawful disregard of international frameworks .
Process Visualization
Workflow for the safe handling and spill management of Diisopropyl phenylphosphonate.
AWS.Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H- Phosphonate Diesters (NMR Data and CAS 7237-16-3 properties).
Chemistry-Chemists.ORGANOPHOSPHORUS (V) CHEMISTRY (Toxicity of OP compounds and Chemical Weapons Convention compliance).